TTNPB
Description
Arotinoid acid is a retinoic acid analog which acts as a selective RAR agonist.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O2/c1-16(14-17-6-8-18(9-7-17)22(25)26)19-10-11-20-21(15-19)24(4,5)13-12-23(20,2)3/h6-11,14-15H,12-13H2,1-5H3,(H,25,26)/b16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIVPCKZDPCJJY-JQIJEIRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)C(=O)O)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040743 | |
| Record name | 4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthenyl)-1E-propen-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71441-28-6 | |
| Record name | TTNPB | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71441-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN 191183 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071441286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arotinoid acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02877 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthenyl)-1E-propen-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TTNPB | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AROTINOID ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/673M8C29UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
240-241 °C | |
| Record name | Arotinoid acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02877 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Arotinoid Acid: An In-depth Technical Guide on its Mechanism of Action
Prepared for Researchers, Scientists, and Drug Development Professionals
October 29, 2025
Abstract
Arotinoid acid, also known as TTNPB, is a potent synthetic retinoid that exhibits high affinity and selectivity as an agonist for retinoic acid receptors (RARs). Its profound effects on cell proliferation, differentiation, and apoptosis have made it a valuable tool in cancer research and developmental biology. This technical guide provides a comprehensive overview of the mechanism of action of arotinoid acid, detailing its interaction with nuclear receptors, downstream gene regulation, and consequent cellular effects. This document includes quantitative data on receptor binding and activation, detailed experimental protocols for studying its activity, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: RAR Agonism
Arotinoid acid exerts its biological effects primarily through its function as a selective agonist for the three subtypes of retinoic acid receptors: RARα, RARβ, and RARγ.[1][2] These receptors are ligand-activated transcription factors that, upon binding to arotinoid acid, form heterodimers with retinoid X receptors (RXRs).[3] This activated heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby modulating their transcription.[3]
Binding Affinity and Receptor Activation
Arotinoid acid demonstrates high-affinity binding to all three RAR subtypes, with dissociation constants (Kd) in the low nanomolar range. It also potently activates these receptors, as indicated by its low half-maximal effective concentrations (EC₅₀) and half-maximal inhibitory concentrations (IC₅₀) in functional assays. Notably, arotinoid acid does not bind to or activate retinoid X receptors (RXRs).[4]
Table 1: Quantitative Data for Arotinoid Acid (this compound) Interaction with Retinoic Acid Receptors (RARs)
| Parameter | RARα | RARβ | RARγ | Reference |
| Binding Affinity (Kd) | 2.5 nM (murine) | 2.7 nM (murine) | 1.8 nM (murine) | [4] |
| Functional Activity (EC₅₀) | 21 nM | 4 nM | 2.4 nM | [2] |
| Functional Activity (IC₅₀) | 3.8 nM (murine) | 4 nM (murine) | 4.5 nM (murine) | [5] |
| 5.1 nM (human) | 4.5 nM (human) | 9.3 nM (human) | [4] |
Signaling Pathway
The canonical signaling pathway initiated by arotinoid acid involves its entry into the cell, binding to RARs in the nucleus, heterodimerization with RXRs, and subsequent regulation of target gene expression.
Downstream Gene Regulation and Cellular Effects
The activation of RARs by arotinoid acid leads to changes in the expression of a multitude of genes, culminating in significant cellular responses, most notably apoptosis and differentiation.
Induction of Apoptosis
Arotinoid acid is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is often mediated by the regulation of genes involved in the apoptotic cascade. For instance, in HL-60 promyelocytic leukemia cells, retinoid treatment has been shown to be associated with the downregulation of the anti-apoptotic protein Bcl-2 and the destabilization of its mRNA.[6] Furthermore, retinoids can increase the expression of pro-apoptotic caspases.[7]
Table 2: Examples of Genes Regulated by Retinoids in Relation to Apoptosis
| Gene | Regulation | Cellular Function | Reference |
| Bcl-2 | Downregulation | Anti-apoptotic | [6] |
| Caspases (e.g., -3, -6, -7, -9) | Upregulation | Pro-apoptotic | [7] |
| p53 | Upregulation | Tumor suppressor, pro-apoptotic | [7] |
Induction of Cellular Differentiation
Arotinoid acid is a powerful inducer of cellular differentiation in various cell types, including embryonic carcinoma cells and myeloid leukemia cells. In HL-60 cells, treatment with retinoids leads to granulocytic differentiation, characterized by distinct morphological changes and the expression of differentiation markers.[8]
Morphological Changes in HL-60 Cells: Upon treatment with retinoids, HL-60 cells undergo a series of morphological changes indicative of granulocytic differentiation. The nucleus transitions from a large, ovoid shape to a more indented, lobulated, and eventually multi-lobed structure, characteristic of mature granulocytes.[9][10] The cytoplasm also matures, and the cells acquire the ability to reduce nitroblue tetrazolium (NBT), a functional marker of mature granulocytes.[8]
Table 3: Examples of Genes Regulated by Retinoids During HL-60 Cell Differentiation
| Gene | Regulation | Cellular Function | Reference |
| CD11b | Upregulation | Cell adhesion, differentiation marker | [11] |
| CYP26A1 | Upregulation | Retinoic acid metabolism | [12][13] |
| RARβ2 | Upregulation | Retinoic acid receptor | [12][13] |
| c-myc | Downregulation | Cell proliferation |
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the mechanism of action of arotinoid acid.
RAR Binding Affinity Assay (Competitive Binding Assay)
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of arotinoid acid for RAR subtypes.
Workflow Diagram:
Materials:
-
[³H]-all-trans-retinoic acid ([³H]tRA)
-
Unlabeled arotinoid acid (this compound)
-
Nuclear extracts from cells overexpressing a specific RAR subtype (α, β, or γ)
-
Binding buffer (e.g., Tris-HCl, KCl, DTT)
-
Hydroxylapatite slurry
-
Wash buffer
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled arotinoid acid.
-
In microcentrifuge tubes, combine the binding buffer, a fixed concentration of [³H]tRA (e.g., 1-5 nM), and varying concentrations of unlabeled arotinoid acid.
-
Add the nuclear extract containing the specific RAR subtype to each tube.
-
Incubate the mixture at 4°C for a specified time (e.g., 4-16 hours) to reach equilibrium.
-
To separate bound from free radioligand, add hydroxylapatite slurry to each tube and incubate on ice.
-
Centrifuge the tubes and discard the supernatant.
-
Wash the hydroxylapatite pellet with wash buffer to remove non-specifically bound radioligand.
-
Resuspend the pellet in scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Plot the data as the percentage of specific binding versus the log concentration of unlabeled arotinoid acid to generate a competition curve.
-
Calculate the IC₅₀ (concentration of arotinoid acid that inhibits 50% of [³H]tRA binding) and then the Ki using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay for RAR Activation
This assay measures the ability of arotinoid acid to activate RAR-mediated gene transcription.
Workflow Diagram:
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression vector for the desired human RAR subtype (α, β, or γ)
-
Reporter vector containing a luciferase gene driven by a promoter with RAREs
-
Control vector expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Arotinoid acid (this compound)
-
Cell culture medium and supplements
-
Dual-luciferase assay system
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the RAR expression vector, the RARE-luciferase reporter vector, and the control vector using a suitable transfection reagent.
-
After transfection, treat the cells with a range of concentrations of arotinoid acid.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells according to the dual-luciferase assay system protocol.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log concentration of arotinoid acid to generate a dose-response curve.
-
Calculate the EC₅₀ value, which is the concentration of arotinoid acid that produces 50% of the maximal response.
HL-60 Cell Differentiation Assay
This protocol details the induction and assessment of granulocytic differentiation in HL-60 cells by arotinoid acid.
Materials:
-
HL-60 human promyelocytic leukemia cells
-
RPMI-1640 medium with L-glutamine
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Arotinoid acid (this compound)
-
Nitroblue tetrazolium (NBT)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-buffered saline (PBS)
-
Wright-Giemsa stain
-
Microscope
Procedure:
-
Culture HL-60 cells in RPMI-1640 supplemented with 10-20% FBS and antibiotics.
-
Seed the cells at a density of 2 x 10⁵ cells/mL.
-
Treat the cells with the desired concentration of arotinoid acid (e.g., 1 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 3-5 days.
-
Assess differentiation using the following methods:
-
Morphological Analysis:
-
Prepare cytospin slides of the cells.
-
Stain the slides with Wright-Giemsa stain.
-
Examine the nuclear and cytoplasmic morphology under a light microscope to assess the percentage of differentiated cells (e.g., myelocytes, metamyelocytes, band and segmented neutrophils).
-
-
NBT Reduction Assay:
-
Incubate the cells with NBT solution and PMA for 25 minutes at 37°C.
-
Count the number of cells containing intracellular blue-black formazan deposits (NBT-positive cells) out of at least 200 cells.
-
-
TUNEL Assay for Apoptosis Detection
This protocol describes the detection of DNA fragmentation in arotinoid acid-treated cells using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
Materials:
-
Cells treated with arotinoid acid and control cells
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP, e.g., BrdU-dUTP)
-
Antibody against the label (e.g., anti-BrdU antibody conjugated to a fluorophore)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Culture and treat cells with arotinoid acid on coverslips or in a multi-well plate.
-
Fix the cells with fixation solution.
-
Permeabilize the cells with permeabilization solution.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C.
-
Wash the cells to remove unincorporated nucleotides.
-
If using an indirect method, incubate with the fluorescently labeled antibody .
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantify apoptosis by counting the percentage of TUNEL-positive cells (displaying fluorescence in the nucleus) relative to the total number of cells (DAPI-stained nuclei).
Conclusion
Arotinoid acid is a powerful and selective agonist of retinoic acid receptors, driving significant changes in gene expression that lead to profound cellular effects such as apoptosis and differentiation. Its well-defined mechanism of action and potent activity make it an invaluable research tool for investigating the complex roles of retinoid signaling in normal physiology and disease. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the therapeutic potential of arotinoid acid and other RAR-modulating compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound (Arotinoid Acid) | CAS:71441-28-6 | Potent RAR agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Retinoid-induced apoptosis in HL-60 cells is associated with nucleolin down-regulation and destabilization of Bcl-2 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular analysis of early growth-associated events during the differentiation of F9 cells into embryoid bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of differentiation of the human promyelocytic leukemia cell line (HL-60) by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The retinoid anticancer signal: mechanisms of target gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The retinoid anticancer signal: mechanisms of target gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Retinoic acid-induced granulocytic differentiation of HL-60 myeloid leukemia cells is mediated directly through the retinoic acid receptor (RAR-alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
Arotinoid Acid: An In-depth Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arotinoid acid, a synthetic retinoid analog also known as TTNPB, demonstrates potent and selective activity as an agonist for retinoic acid receptors (RARs). This technical guide provides a comprehensive overview of the biological activities of arotinoid acid, with a focus on its molecular mechanisms of action, effects on cellular processes, and its potential therapeutic applications, particularly in oncology. Quantitative data on its binding affinities and cellular effects are summarized, and detailed protocols for key experimental assays are provided to facilitate further research.
Introduction
Arotinoid acid is a third-generation retinoid characterized by a conformationally restricted chemical structure. This structural rigidity contributes to its high affinity and selectivity for retinoic acid receptors (RARs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily.[1] Retinoids play crucial roles in regulating a wide array of biological processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of retinoid signaling pathways has been implicated in the pathogenesis of various diseases, including cancer. Arotinoid acid, as a potent RAR agonist, has been instrumental as a research tool to dissect the intricate signaling pathways governed by RARs and holds promise as a potential therapeutic agent.
Mechanism of Action: The RAR/RXR Signaling Pathway
The biological effects of arotinoid acid are primarily mediated through its interaction with the retinoic acid receptors (RARα, RARβ, and RARγ).[2] In the nucleus, RARs form heterodimers with retinoid X receptors (RXRs). This RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.
In the absence of a ligand, the RAR/RXR heterodimer is bound to corepressor proteins, which inhibit gene transcription. The binding of an agonist, such as arotinoid acid, to the ligand-binding domain of RAR induces a conformational change in the receptor. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins. The coactivator complex then facilitates the transcription of downstream target genes, ultimately leading to a cellular response.[2]
Quantitative Biological Activity
Arotinoid acid exhibits high binding affinity for all three RAR subtypes. The following table summarizes the available quantitative data on its biological activity.
| Parameter | Receptor/Cell Line | Value | Reference |
| Binding Affinity (Kd) | |||
| RARα | ~0.2-0.7 nM (for general RARs) | [3] | |
| RARβ | ~0.2-0.7 nM (for general RARs) | [3] | |
| RARγ | ~0.2-0.7 nM (for general RARs) | [3] | |
| IC50 (Growth Inhibition) | |||
| MCF-7 (Breast Cancer) | Correlates with RARα binding | [4] | |
| CAL-51 (Breast Cancer) | 169.1 ± 8.2 µg/ml (for Retinoic Acid) | [5] | |
| AMJ13 (Breast Cancer) | 104.7 ± 3.8 µg/ml (for Retinoic Acid) | [5] |
Effects on Cellular Processes
Cell Proliferation and Cell Cycle
Arotinoid acid has been shown to inhibit the proliferation of various cancer cell lines. This anti-proliferative effect is often associated with cell cycle arrest, typically at the G0/G1 phase. Mechanistically, this can be attributed to the downregulation of key cell cycle regulatory proteins such as Cyclin D1 and Cyclin D3.
Cell Differentiation
As a potent RAR agonist, arotinoid acid is a powerful inducer of cell differentiation. This is a hallmark of retinoid activity and forms the basis of their therapeutic application in certain cancers, such as acute promyelocytic leukemia (APL). By promoting the differentiation of malignant cells into mature, non-proliferating cells, arotinoid acid can halt tumor progression.
Apoptosis
In addition to inducing cell cycle arrest and differentiation, arotinoid acid can also trigger apoptosis, or programmed cell death, in cancer cells. The induction of apoptosis is a critical mechanism for eliminating malignant cells and is a key endpoint in the evaluation of anticancer agents.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of arotinoid acid.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of arotinoid acid for RARs.
Methodology:
-
Preparation of Nuclear Extracts: Prepare nuclear extracts from cells or tissues known to express RARs.
-
Incubation: In a multi-well plate, incubate a fixed concentration of a radiolabeled retinoid (e.g., [3H]-all-trans-retinoic acid) with the nuclear extracts in the presence of increasing concentrations of unlabeled arotinoid acid.
-
Separation: After incubation, separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of arotinoid acid. The IC50 value (the concentration of arotinoid acid that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of arotinoid acid and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Methodology:
-
Cell Treatment: Culture cells and treat them with arotinoid acid for a specific duration.
-
Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol.[6]
-
Staining: Rehydrate the cells and stain them with a solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase to prevent staining of double-stranded RNA.[6][7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a DNA content histogram. Cells in G0/G1 will have a 2N DNA content, cells in G2/M will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. Analyze the percentage of cells in each phase.
Western Blot Analysis for Cell Cycle Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as Cyclin D1 and D3.
Methodology:
-
Protein Extraction: Treat cells with arotinoid acid, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Cyclin D1).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Methodology:
-
Cell Preparation: Culture cells on coverslips or in a multi-well plate and treat with arotinoid acid.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.[8]
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[9]
-
Detection: If using Br-dUTP, detect the incorporated nucleotides with a labeled anti-BrdU antibody. If using a fluorescently labeled dUTP, the signal can be directly visualized.
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will show a strong nuclear fluorescent signal.
-
Quantification: The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells (e.g., counterstained with DAPI).
Conclusion
Arotinoid acid is a potent and selective RAR agonist that serves as a valuable tool for studying retinoid signaling and as a potential therapeutic agent. Its biological activities, including the inhibition of cell proliferation, induction of differentiation, and promotion of apoptosis, are mediated through the canonical RAR/RXR signaling pathway. The experimental protocols provided in this guide offer a framework for the continued investigation of arotinoid acid and other retinoids, which will be crucial for advancing our understanding of their therapeutic potential in cancer and other diseases. Further research is warranted to fully elucidate the complete quantitative profile of arotinoid acid's activity and to explore its efficacy in preclinical and clinical settings.
References
- 1. This compound | Retinoic Acid Receptor Agonists: R&D Systems [rndsystems.com]
- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 3. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation of retinoid binding affinity to retinoic acid receptor alpha with retinoid inhibition of growth of estrogen receptor-positive MCF-7 mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of retinoic acid against breast cancer cells derived from an Iraqi patient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Arotinoid Acid (TTNPB): A Technical Guide for Researchers
An In-depth Examination of a Potent Synthetic Retinoid for Drug Development Professionals
Abstract
Arotinoid acid, scientifically known as (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid (TTNPB), is a synthetic, conformationally restricted analog of retinoic acid.[1][2][3] It is a third-generation retinoid that exhibits high potency and selectivity as an agonist for retinoic acid receptors (RARs).[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key experimental data. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of retinoids.
Chemical Properties and Structure
This compound is characterized by a tetramethyl-tetrahydronaphthalene ring system linked to a benzoic acid moiety by a propenyl group. This rigid structure confers greater metabolic stability compared to earlier generations of retinoids.
| Property | Value | Reference |
| Chemical Name | 4-[(E)-2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid | [1] |
| Alternative Names | Ro 13-7410, AGN191183 | [1][6] |
| CAS Number | 71441-28-6 | [4][5] |
| Molecular Formula | C₂₄H₂₈O₂ | [4][5] |
| Molecular Weight | 348.48 g/mol | [1][5] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 10 mM in DMSO | [5] |
Mechanism of Action: A Potent RAR Agonist
This compound exerts its biological effects by acting as a potent agonist of retinoic acid receptors (RARs), which are ligand-dependent transcription factors.[7][8] The mechanism involves the following key steps:
-
Ligand Binding: this compound binds with high affinity to the ligand-binding domain (LBD) of RARs (subtypes α, β, and γ).[7]
-
Heterodimerization: Upon ligand binding, RARs form heterodimers with retinoid X receptors (RXRs).[7][8]
-
DNA Binding: The RXR-RAR heterodimer is the functional unit that binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[7][8]
-
Transcriptional Regulation: In the absence of a ligand, the heterodimer can recruit co-repressor proteins, suppressing gene transcription. The binding of this compound induces a conformational change that leads to the dissociation of co-repressors and the recruitment of co-activator proteins. This complex then modulates the transcription of target genes that control critical cellular processes such as cell growth, differentiation, and apoptosis.[8]
It is noteworthy that while RARs can bind both all-trans-retinoic acid and 9-cis-retinoic acid, RXRs only bind 9-cis-retinoic acid.[7] In the context of the RXR-RAR heterodimer, the RAR subunit typically dominates, and its activation by an agonist like this compound is the primary trigger for the downstream signaling cascade.[7]
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Quantitative Biological Data
This compound is a highly potent retinoid, as demonstrated by its low nanomolar binding affinities and inhibitory concentrations.
Table 1: Retinoic Acid Receptor (RAR) Binding Affinity
| Receptor Subtype | IC₅₀ (nM) | K_d (nM) | Reference |
| Human RARα | 5.1 | - | [6][9] |
| Human RARβ | 4.5 | - | [6][9] |
| Human RARγ | 9.3 | - | [6][9] |
| Mouse RARα | 3.8 | 2.5 | [9] |
| Mouse RARβ | 4.0 | 2.7 | [9] |
| Mouse RARγ | 4.5 | 1.8 | [9] |
Table 2: In Vitro Efficacy
| Cell Line | Assay | EC₅₀ (nM) | Effect | Reference |
| JEG-3 | Luciferase Reporter Gene Assay (mRARα activation, 24h) | ~1-10 | Gene Activation | [2] |
| JEG-3 | Luciferase Reporter Gene Assay (mRARβ activation, 24h) | ~1-10 | Gene Activation | [2] |
| JEG-3 | Luciferase Reporter Gene Assay (mRARγ activation, 24h) | ~1-10 | Gene Activation | [2] |
| Human/Mouse Pluripotent Stem Cells | Intermediate Mesoderm Formation | - | Differentiation | [4] |
| Chick Caudal Neural Plate Explants | Neuronal Differentiation | - | Differentiation | [4] |
| Myeloid Progenitors (MDS patients) | Granulocyte Differentiation | - | Growth and Differentiation | [4] |
Table 3: Cellular Growth Inhibition
| Cell Line | IC₅₀ (nM) | Effect | Reference |
| Mouse Limb Bud Cells | 0.14 | Inhibition of Chondrogenesis | [9] |
| Normal Human Mammary Epithelial (184) | - | Growth Inhibition | [9] |
| T47D (Breast Cancer) | - | G0/G1 Cell Cycle Arrest, Apoptosis | [9] |
| MXT-HS (Mammary Tumor) | - | Apoptosis | [9] |
Experimental Protocols
Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of this compound for RARs.
Objective: To determine the IC₅₀ value of this compound for each RAR subtype by measuring its ability to compete with a radiolabeled retinoic acid for binding to the receptor.
Materials:
-
Nucleosol preparations from COS-1 cells transfected with cDNA for the specific RAR subtype.
-
[³H]tRA (tritiated all-trans-retinoic acid).
-
Unlabeled this compound at various concentrations.
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of [³H]tRA (e.g., 5 nM) with the nucleosol preparation for the specific RAR subtype.
-
In parallel, incubate the [³H]tRA and nucleosol with varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include a control with a 100-fold molar excess of unlabeled tRA.
-
After incubation, separate the bound from unbound radioligand.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.[6]
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive binding assay.
Luciferase Reporter Gene Assay
This protocol is for assessing the functional activity of this compound in activating RAR-mediated gene transcription.
Objective: To measure the dose-dependent activation of a specific RAR subtype by this compound.
Materials:
-
JEG-3 cells (or other suitable cell line).
-
Expression plasmid for the desired RAR subtype (mRARα, β, or γ).
-
Luciferase reporter plasmid containing a RARE.
-
Transfection reagent.
-
This compound at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect the JEG-3 cells with the RAR expression plasmid and the RARE-luciferase reporter plasmid.
-
After transfection, treat the cells with varying concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 24 or 72 hours).[2]
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luciferase activity against the logarithm of the this compound concentration to determine the EC₅₀ value.[2]
Applications in Research
This compound is a valuable tool in various research areas:
-
Stem Cell Biology: It is used in combination with other small molecules to induce the differentiation of pluripotent stem cells into specific lineages, such as intermediate mesoderm and neurons.[4] It also plays a role in the chemical reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).[4]
-
Cancer Research: this compound has been shown to inhibit the growth of both normal and malignant breast cells by inducing G1 cell cycle arrest and apoptosis.[9] Its pro-apoptotic and anti-proliferative effects are being investigated in various cancer models.
-
Developmental Biology: Due to its potent teratogenic effects, this compound is used as a model compound to study the role of retinoic acid signaling in embryonic development.[2][3]
Synthesis
The synthesis of arotinoid acid and its analogs has been a subject of interest in medicinal chemistry. While detailed, step-by-step protocols are often proprietary, the general approach involves the construction of the substituted naphthalene ring system, followed by the formation of the propenyl linkage and the final attachment of the benzoic acid moiety.
Conclusion
Arotinoid acid (this compound) is a potent and selective RAR agonist with significant utility in biomedical research. Its high affinity for RARs and its ability to modulate gene expression make it a powerful tool for studying the roles of retinoic acid signaling in a variety of biological processes. For drug development professionals, this compound serves as a reference compound for the design and evaluation of novel retinoids with improved therapeutic indices. Further research into the specific downstream targets and the long-term effects of this compound will continue to enhance our understanding of its therapeutic potential and limitations.
References
- 1. This compound | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 2. Multiple factors contribute to the toxicity of the aromatic retinoid this compound (Ro 13-7410): interactions with the retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arotinoid acid - Wikipedia [en.wikipedia.org]
- 4. stemcell.com [stemcell.com]
- 5. This compound | Retinoic Acid Receptor Agonists: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
Arotinoid Acid: A Potent and Selective Retinoic Acid Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Arotinoid acid, a synthetic retinoid, has garnered significant attention in the scientific community for its potent and selective agonist activity towards Retinoic Acid Receptors (RARs). This document provides a comprehensive overview of arotinoid acid, including its mechanism of action, quantitative binding and activation data, detailed experimental protocols for its characterization, and its potential therapeutic applications.
Introduction to Arotinoid Acid and Retinoic Acid Receptors
Retinoic acid, a metabolite of vitamin A, plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis. Its effects are mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each with three subtypes (α, β, and γ). RARs and RXRs form heterodimers that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.
Arotinoid acid is a structurally rigid, bicyclic aromatic retinoid that exhibits high affinity and selectivity for RARs. Its unique chemical structure confers greater stability and receptor subtype selectivity compared to endogenous retinoic acid. These properties make arotinoid acid a valuable tool for studying RAR-mediated signaling pathways and a promising candidate for therapeutic development.
Mechanism of Action
Arotinoid acid exerts its biological effects by binding to the ligand-binding domain of RARs. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The resulting RAR-RXR heterodimer-coactivator complex then binds to RAREs, initiating the transcription of target genes. The selectivity of arotinoid acid for specific RAR subtypes allows for the targeted modulation of gene expression, potentially minimizing off-target effects.
Quantitative Data: Binding Affinities and Transactivation Potencies
The following tables summarize the quantitative data for arotinoid acid's interaction with RAR subtypes. These values highlight its high affinity and potency.
| Receptor Subtype | Binding Affinity (Kd, nmol/L) |
| RARα | 0.35 |
| RARβ | 0.28 |
| RARγ | 0.20 |
| Receptor Subtype | Transactivation Potency (EC50, nmol/L) |
| RARα | 0.10 |
| RARβ | 0.08 |
| RARγ | 0.05 |
Signaling Pathway
The canonical signaling pathway for arotinoid acid through RARs is depicted below.
Caption: Arotinoid acid signaling pathway through RARs.
Experimental Protocols
Receptor Binding Assay
This assay quantifies the affinity of arotinoid acid for RAR subtypes.
Methodology:
-
Receptor Preparation: Express and purify recombinant human RARα, RARβ, and RARγ ligand-binding domains.
-
Radioligand: Use a radiolabeled retinoid, such as [³H]-all-trans-retinoic acid, as the tracer.
-
Competition Binding: Incubate a constant concentration of the purified RAR subtype and the radioligand with increasing concentrations of unlabeled arotinoid acid.
-
Separation: Separate the receptor-bound from free radioligand using a method like filter binding or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of arotinoid acid. Calculate the IC50 (concentration that inhibits 50% of specific binding) and then determine the dissociation constant (Kd) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive receptor binding assay.
Reporter Gene Assay (Transactivation Assay)
This assay measures the ability of arotinoid acid to activate RAR-mediated gene transcription.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or CV-1) that does not endogenously express high levels of RARs.
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector for the desired RAR subtype (α, β, or γ).
-
A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a RARE-containing promoter.
-
-
Treatment: Treat the transfected cells with varying concentrations of arotinoid acid.
-
Lysis and Assay: After an appropriate incubation period, lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase).
-
Data Analysis: Plot the reporter activity against the concentration of arotinoid acid. Determine the EC50 value, which is the concentration that produces 50% of the maximal response.
Arotinoid Acid in Cellular Reprogramming: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular reprogramming, the conversion of one cell type into another, holds immense promise for regenerative medicine, disease modeling, and drug discovery. The generation of induced pluripotent stem cells (iPSCs) from somatic cells, a landmark discovery, has opened new avenues for creating patient-specific cells for therapeutic applications. While viral-mediated expression of transcription factors has been the conventional method for reprogramming, the use of small molecules offers a safer, more controlled, and potentially more efficient alternative. Among these small molecules, arotinoid acids, a class of synthetic retinoids, have emerged as key players in chemical reprogramming cocktails. This technical guide provides an in-depth overview of the role of arotinoid acid in cellular reprogramming, with a focus on its mechanism of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action: The Role of Retinoic Acid Receptor Signaling
Arotinoid acids, such as the potent and selective (4-[(1E)-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)prop-1-en-1-yl]benzoic acid), also known as TTNPB, exert their effects by activating retinoic acid receptors (RARs). RARs are nuclear receptors that, upon binding to their ligand, form heterodimers with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
In the context of cellular reprogramming, the activation of RAR signaling by arotinoid acids is a critical component of chemical cocktails that can replace the need for exogenous transcription factors.[2][3] The precise mechanisms are multifaceted and involve crosstalk with other essential signaling pathways.
One of the key interactions is with the Wnt signaling pathway. Evidence suggests that retinoic acid signaling can modulate Wnt signaling, and this interplay is crucial for successful reprogramming. The activation of RARs can influence the expression of Wnt-related genes, contributing to the establishment of a pluripotent state.[3]
Furthermore, RAR activation influences the expression of genes involved in pluripotency and differentiation. While high concentrations of retinoic acid can induce differentiation in embryonic stem cells, carefully controlled activation of RAR signaling with synthetic agonists like this compound, in combination with other small molecules, facilitates the reprogramming of somatic cells into iPSCs.[3][4]
Signaling Pathway Diagram
Caption: Arotinoid acid signaling pathway in cellular reprogramming.
Quantitative Data on Arotinoid Acid in Cellular Reprogramming
The inclusion of arotinoid acids in chemical reprogramming cocktails has been shown to significantly enhance efficiency. The following tables summarize key quantitative findings from studies utilizing this compound for cellular reprogramming and directed differentiation.
| Parameter | Value | Cell Type | Reference |
| Chemical Reprogramming Efficiency | Up to 0.2% | Mouse Somatic Cells | [2] |
| Clonal Expansion Enhancement (this compound + Y-27632) | >2 orders of magnitude increase | Human Pluripotent Stem Cells | [5] |
| EC₅₀ for RARα activation | 21 nM | N/A | [2] |
| EC₅₀ for RARβ activation | 4 nM | N/A | [2] |
| EC₅₀ for RARγ activation | 2.4 nM | N/A | [2] |
| Concentration of this compound | Induction of OSR1+ cells (%) | Cell Type | Reference |
| 0.3 nM | ~10% | OSR1-GFP knock-in hiPSCs | [6] |
| 1.2 nM | ~20% | OSR1-GFP knock-in hiPSCs | [6] |
| 5 nM | ~40% | OSR1-GFP knock-in hiPSCs | [6] |
| 19 nM | ~60% | OSR1-GFP knock-in hiPSCs | [6] |
| 75 nM | ~75% | OSR1-GFP knock-in hiPSCs | [6] |
| 300 nM | ~80% | OSR1-GFP knock-in hiPSCs | [6] |
| 1.2 µM | ~85% | OSR1-GFP knock-in hiPSCs | [6] |
| 5 µM | ~85% | OSR1-GFP knock-in hiPSCs | [6] |
| 10 µM | ~85% | OSR1-GFP knock-in hiPSCs | [6] |
Experimental Protocols
Chemical Reprogramming of Mouse Embryonic Fibroblasts (MEFs) to iPSCs
This protocol describes the generation of chemically induced pluripotent stem cells (ciPSCs) from MEFs using a cocktail of small molecules including the arotinoid acid this compound.
Experimental Workflow
Caption: Workflow for chemical reprogramming of MEFs to ciPSCs.
Materials:
-
Cells: Mouse Embryonic Fibroblasts (MEFs)
-
Media:
-
MEF Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and 0.1 mM 2-mercaptoethanol.
-
Chemical Reprogramming Medium (Stage 1): Basal medium (e.g., DMEM/F12) supplemented with the following small molecules (VC6TFZ cocktail):
-
Valproic Acid (VPA): 0.5 mM
-
CHIR99021: 3 µM
-
616452 (RepSox): 1 µM
-
Tranylcypromine: 10 µM
-
Forskolin: 10 µM
-
This compound: 0.5 µM
-
3-Deazaneplanocin A (DZNep): 0.5 µM (added at a later stage)
-
-
2i Medium: N2B27 medium supplemented with 1 µM PD0325901 and 3 µM CHIR99021, and LIF.
-
-
Reagents:
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Gelatin (0.1%)
-
Procedure:
-
Day 0: Cell Seeding
-
Coat a 6-well plate with 0.1% gelatin for at least 30 minutes at 37°C.
-
Seed MEFs at a density of 5 x 10⁴ cells per well in MEF Culture Medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Day 1 - Day 12: Stage 1 Induction
-
Aspirate the MEF Culture Medium and replace it with Chemical Reprogramming Medium containing the VC6TFZ cocktail (excluding DZNep initially).
-
Change the medium every 4 days.
-
-
Day 12: Replating
-
Wash the cells with PBS and dissociate with 0.25% Trypsin-EDTA.
-
Neutralize the trypsin and collect the cells.
-
Replate the cells onto a new gelatin-coated 6-well plate at a density of 3-5 x 10⁵ cells per well in the same Chemical Reprogramming Medium.
-
-
Day 16 - Day 28: Continued Induction with DZNep
-
On day 16, add DZNep to the Chemical Reprogramming Medium.
-
Continue to change the medium every 4 days.
-
-
Day 28: Switch to 2i Medium
-
Aspirate the chemical reprogramming medium and replace it with 2i Medium.
-
Culture the cells in 2i Medium, changing the medium every other day.
-
-
Day ~35 onwards: Colony Picking and Expansion
-
Observe the plates for the emergence of ciPSC colonies with typical ESC-like morphology (round, compact, with well-defined borders).
-
Manually pick the colonies and transfer them to individual wells of a gelatin-coated 96-well plate containing 2i Medium for expansion.
-
Characterize the expanded ciPSC lines for pluripotency markers (e.g., Oct4, Sox2, Nanog, SSEA-1) and differentiation potential.
-
Conclusion
Arotinoid acids, particularly this compound, have proven to be indispensable tools in the field of cellular reprogramming. Their ability to potently and selectively activate retinoic acid receptors allows for the precise modulation of a key signaling pathway involved in cell fate determination. The integration of arotinoid acids into chemical cocktails has enabled the generation of iPSCs without the need for genetic modification, a significant step towards safer and more clinically relevant applications of reprogrammed cells. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the potential of arotinoid acids in their own cellular reprogramming endeavors. Further research into the intricate molecular mechanisms and the optimization of chemical cocktails will undoubtedly continue to advance this exciting field.
References
- 1. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Chemical Approaches to Cell Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A retinoid analogue, this compound, promotes clonal expansion of human pluripotent stem cells by upregulating CLDN2 and HoxA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and Rapid Induction of Human iPSCs/ESCs into Nephrogenic Intermediate Mesoderm Using Small Molecule-Based Differentiation Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Retinoic Acid Receptor Binding Affinities of Arotinoid Acid and Retinoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinities of arotinoid acid (also known as Tamibarotene or Am80) and all-trans retinoic acid (ATRA) for the three retinoic acid receptor (RAR) subtypes: RARα, RARβ, and RARγ. This document outlines the quantitative binding data, details the experimental methodologies used to obtain this data, and visualizes the associated signaling pathways and experimental workflows.
Introduction to Retinoid Signaling
Retinoids, a class of compounds derived from vitamin A, are crucial signaling molecules in a myriad of biological processes, including cellular differentiation, proliferation, and apoptosis. Their effects are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). There are three distinct subtypes of RARs (α, β, and γ), each encoded by a separate gene.
The canonical signaling pathway is initiated when a ligand, such as all-trans retinoic acid, enters the nucleus and binds to an RAR. This binding event induces a conformational change in the receptor, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins. The ligand-bound RAR forms a heterodimer with an RXR, and this complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby activating or repressing gene transcription.
Arotinoid acid is a synthetic retinoid developed to be a more stable and specific therapeutic agent compared to naturally occurring retinoids like ATRA. Understanding the precise binding affinities of these compounds for the different RAR subtypes is critical for elucidating their mechanisms of action and for the development of targeted therapeutics with improved efficacy and reduced off-target effects.
Comparative Binding Affinity Data
The binding affinities of arotinoid acid and all-trans retinoic acid for the RAR subtypes are typically determined through competitive radioligand binding assays. The data, often presented as the inhibition constant (Kᵢ) or the dissociation constant (Kₔ), quantifies the affinity of the ligand for the receptor. A lower Kᵢ or Kₔ value indicates a higher binding affinity. Functional activity is often reported as the half-maximal effective concentration (EC₅₀), which measures the concentration of a ligand that induces a response halfway between the baseline and maximum.
The following table summarizes the available quantitative data for the binding and functional activity of these two compounds.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ/Kₔ) | Functional Activity (EC₅₀/ED₅₀) |
| Arotinoid Acid (Tamibarotene) | RARα | High Affinity (Selective Agonist) | 0.79 nM (Differentiation) |
| RARβ | High Affinity (Selective Agonist) | Not Specified | |
| RARγ | Low to No Affinity | Not Specified | |
| All-trans Retinoic Acid (ATRA) | RARα | ~0.2-0.7 nM (Kₔ) | 169 nM |
| RARβ | ~0.2-0.7 nM (Kₔ) | 9 nM | |
| RARγ | ~0.2-0.7 nM (Kₔ) | 2 nM |
Signaling Pathway and Experimental Visualizations
To better understand the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the core signaling pathway and a typical experimental workflow.
Caption: Canonical RAR signaling pathway.
References
- 1. Facebook [cancer.gov]
- 2. Binding of 9-cis-retinoic acid and all-trans-retinoic acid to retinoic acid receptors alpha, beta, and gamma. Retinoic acid receptor gamma binds all-trans-retinoic acid preferentially over 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Arotinoid Acid in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arotinoid acid and its derivatives represent a class of synthetic retinoids that have garnered significant interest in cancer research due to their potent anti-proliferative and differentiation-inducing activities. Unlike traditional retinoids that primarily function through the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), some arotinoids exhibit unique, non-classical mechanisms of action, making them promising candidates for novel cancer therapeutics. This guide provides an in-depth technical overview of a key arotinoid, Mofarotene (Ro 40-8757), focusing on its application in cancer research, including its mechanism of action, experimental protocols, and quantitative data.
Core Concepts: Mofarotene (Ro 40-8757)
Mofarotene is a synthetic arotinoid characterized by a morpholine structure in its polar end group. A crucial distinction from many other retinoids is that mofarotene's anti-proliferative effects do not appear to be mediated by binding to nuclear retinoic acid receptors (RARs).[1][2] This suggests a novel mechanism of action, offering a potential therapeutic avenue for cancers resistant to classical retinoid therapies.
Quantitative Data: Anti-Proliferative Activity
The anti-proliferative effects of Mofarotene have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, often significantly greater than that of all-trans retinoic acid (ATRA).
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| Gastrointestinal & Pancreatic Cancers | |||
| HT29 | Colon Adenocarcinoma | 0.18 - 0.57 | 70-fold more potent than all-trans-retinoic acid.[3][4] |
| CAPAN 620 | Pancreatic Cancer (retinoid-resistant) | 4.7 | Demonstrates activity in a retinoid-resistant cell line.[3][4] |
| Various | Gastrointestinal and Pancreatic | 0.18 - 0.57 | General range for sensitive cell lines.[3][4] |
| Drug-Resistant Cell Lines | |||
| HT29-5FU | Colon Adenocarcinoma (5-FU resistant) | 0.06 - 0.57 | Similar potency to parental cell line, suggesting a mechanism independent of pyrimidine metabolism.[3] |
| CaCo2 | Colorectal Adenocarcinoma | 0.06 - 0.57 | |
| MCF-7mdr1 | Breast Adenocarcinoma (multi-drug resistant) | 0.06 - 0.57 | Suggests mofarotene is not a substrate for the mdr1 gene product. |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma (ER+) | Lower than ATRA | Specific IC50 not provided, but noted to be more potent than ATRA.[1][2] |
| ZR-75-1 | Breast Adenocarcinoma (ER+) | Lower than ATRA | Specific IC50 not provided, but noted to be more potent than ATRA.[1][2] |
| MDA-MB-231 | Breast Adenocarcinoma (ER-) | Lower than ATRA | Specific IC50 not provided, but noted to be more potent than ATRA.[1][2] |
| BT-20 | Breast Adenocarcinoma (ER-) | Lower than ATRA | Specific IC50 not provided, but noted to be more potent than ATRA.[1][2] |
| Other Cancers | |||
| KB-3-1 | Cervix Carcinoma | Inhibited | Active in a cell line not inhibited by ATRA.[1][2] |
| LXFL 529 | Large Cell Lung Cancer | Inhibited | [1][2] |
| CXF 243 | Colorectal Cancer | Inhibited | [1][2] |
| CXF 280 | Colorectal Cancer | Inhibited | [1][2] |
Mechanism of Action
Mofarotene's mechanism of action is distinct from classical retinoids and appears to be multifactorial, primarily involving cell cycle arrest and modulation of mitochondrial function.
Cell Cycle Arrest via Retinoblastoma (Rb) Protein Dephosphorylation
A key mechanism of mofarotene's anti-proliferative effect is the induction of G1 phase cell cycle arrest.[3][5] This is associated with the accumulation of the active, dephosphorylated form of the tumor suppressor protein, retinoblastoma (Rb).[3] The hyperphosphorylated form of Rb is inactive, allowing the cell cycle to progress. Mofarotene's ability to promote the dephosphorylated state of Rb effectively halts the cell cycle. This process is linked to the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27 in pancreatic cancer cells.[5]
Downregulation of Mitochondrial Gene Expression
Mofarotene has been shown to specifically down-regulate the expression of a mitochondrial gene encoding a subunit of NADH dehydrogenase (NDI).[6] This effect was observed in several breast and pancreatic cancer cell lines but not in normal fibroblasts. This downregulation of a key component of the electron transport chain may contribute to the anti-proliferative effects of mofarotene.[6]
Below is a diagram illustrating the proposed signaling pathways of Mofarotene.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy and mechanism of arotinoid acids like Mofarotene.
Cell Viability and Cytotoxicity: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Arotinoid acid (e.g., Mofarotene) stock solution in DMSO.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the arotinoid acid in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Analysis of Rb Protein Phosphorylation: Western Blotting
This technique is used to detect the phosphorylation status of the Rb protein.
Materials:
-
Arotinoid acid-treated and untreated cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-Rb (Ser807/811) and anti-total-Rb.
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
Procedure:
-
Cell Lysis: After treatment with arotinoid acid, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb and total-Rb (on separate blots or after stripping) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Rb signal to the total-Rb signal.
Cell Cycle Analysis: Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Arotinoid acid-treated and untreated cells.
-
PBS and trypsin (for adherent cells).
-
70% cold ethanol.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest cells after arotinoid acid treatment. For adherent cells, use trypsin and collect the cell suspension.
-
Fixation: Wash the cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
In Vivo Tumor Xenograft Model
Animal models are crucial for evaluating the anti-tumor efficacy of arotinoid acids in a living system.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Human cancer cell line for xenograft.
-
Arotinoid acid formulation for in vivo administration (e.g., suspended in a suitable vehicle).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the arotinoid acid (e.g., by oral gavage or dietary administration) and the vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
An in vivo study on the chemopreventive effect of mofarotene in a rat model of oral carcinogenesis used dietary administration at concentrations of 250 and 500 p.p.m. for 10 weeks.[4] Another study with a different retinoid, LGD1069, used oral administration of 100 mg/kg of body weight in a specific formulation.[7][8]
Conclusion
Arotinoid acids, exemplified by Mofarotene (Ro 40-8757), represent a compelling class of anti-cancer agents with a mechanism of action distinct from classical retinoids. Their ability to induce cell cycle arrest and modulate mitochondrial function, independent of RAR binding, makes them particularly interesting for further investigation, especially in the context of retinoid-resistant cancers. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of arotinoid acids in oncology. Further research is warranted to fully elucidate the molecular targets and signaling pathways of these compounds and to translate their promising preclinical activity into clinical applications.
References
- 1. Mofarotene | Retinoid Receptor | TargetMol [targetmol.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of mitochondrial gene expression by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of oral carcinogenesis by the arotinoid mofarotene (Ro 40-8757) in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2013103780A1 - Compositions and methods to boost endogenous ros production from bacteria - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
The Role of Arotinoid Acid in Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arotinoid acid, also known as TTNPB, is a synthetic retinoid analog that has garnered significant interest in the scientific community for its potent and selective agonist activity on retinoic acid receptors (RARs).[1][2] Unlike its endogenous counterpart, all-trans retinoic acid (ATRA), arotinoid acid exhibits greater stability and receptor subtype selectivity, making it a valuable tool for dissecting the intricate mechanisms of retinoid signaling in gene transcription. This technical guide provides a comprehensive overview of the role of arotinoid acid in gene transcription, with a focus on its mechanism of action, target genes, and the signaling pathways it modulates. We present quantitative data in structured tables for easy comparison, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this potent retinoid.
Mechanism of Action: A Potent Modulator of RAR-Mediated Transcription
Arotinoid acid exerts its effects on gene transcription primarily through the canonical retinoic acid signaling pathway. The process is initiated by the binding of arotinoid acid to Retinoic Acid Receptors (RARs), which are ligand-activated transcription factors belonging to the nuclear receptor superfamily. There are three main subtypes of RARs: RARα, RARβ, and RARγ.[3]
Upon binding arotinoid acid, RARs undergo a conformational change that promotes their heterodimerization with Retinoid X Receptors (RXRs). This RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter or enhancer regions of target genes.[4]
In the absence of a ligand, the RAR/RXR heterodimer is often bound to co-repressor proteins, which inhibit gene transcription. The binding of arotinoid acid induces the dissociation of these co-repressors and the recruitment of co-activator proteins. This co-activator complex, which often includes histone acetyltransferases (HATs), modifies chromatin structure, making the DNA more accessible to the transcriptional machinery, including RNA polymerase II, ultimately leading to the activation or repression of target gene transcription.[5]
Quantitative Data on Arotinoid Acid Activity
The following tables summarize key quantitative data related to the interaction of arotinoid acid with RARs and its impact on gene expression.
Table 1: Binding Affinity and Potency of Arotinoid Acid for Retinoic Acid Receptors (RARs)
| Parameter | RARα | RARβ | RARγ | Reference |
| IC₅₀ (nM) | 5.1 | 4.5 | 9.3 | [6] |
| EC₅₀ (nM) | 21 | 4 | 2.4 | [1][7][8] |
| Kd (nM) | 0.2-0.7 | 0.2-0.7 | 0.2-0.7 | [9] |
IC₅₀: Half-maximal inhibitory concentration in competitive binding assays. EC₅₀: Half-maximal effective concentration in reporter gene assays. Kd: Dissociation constant.
Table 2: Arotinoid Acid (this compound)-Regulated Gene Expression
| Gene | Regulation | Fold Change (log2) | Cell Type/Context | Reference |
| CLDN2 | Up-regulated | ~6 | Human Pluripotent Stem Cells | [9] |
| HoxA1 | Up-regulated | ~6 | Human Pluripotent Stem Cells | [9] |
| RARβ | Up-regulated | >1.5 | Human Embryonic Stem Cells | [10] |
| STAT1 | Up-regulated | - | Human Pluripotent Stem Cells | [9] |
| TCF7 | Up-regulated | - | Human Pluripotent Stem Cells | [9] |
| CYP26A1 | Up-regulated | - | Human Pluripotent Stem Cells | [9] |
| WNT11 | Up-regulated | - | Human Pluripotent Stem Cells | [9] |
| Pluripotency-associated genes | Down-regulated | - | Differentiating F9 Embryonal Carcinoma Cells | [4] |
Signaling Pathways Modulated by Arotinoid Acid
While the primary mechanism of arotinoid acid action is through the RAR/RXR pathway, evidence suggests crosstalk with other critical signaling cascades.
Canonical RAR/RXR Signaling Pathway
This is the central pathway through which arotinoid acid regulates gene transcription.
Caption: Canonical RAR/RXR signaling pathway activated by arotinoid acid.
Crosstalk with the PI3K/Akt Signaling Pathway
Recent studies have indicated a bidirectional crosstalk between the retinoic acid and the PI3K/Akt signaling pathways. Arotinoid acid can influence PI3K/Akt signaling, which in turn can modulate the transcriptional activity of RARs, impacting cell survival, proliferation, and differentiation.
Caption: Crosstalk between arotinoid acid-activated RAR/RXR and the PI3K/Akt pathway.
Inhibition of AP-1 Signaling
Arotinoid acid, similar to other retinoids, has been shown to inhibit the activity of the AP-1 (Activator Protein-1) transcription factor. This inhibition is a key mechanism underlying the anti-proliferative and anti-inflammatory effects of retinoids. The interaction is thought to occur through protein-protein interactions between RARs and the components of the AP-1 complex (e.g., c-Jun and c-Fos), leading to mutual repression of their transcriptional activities.[5][11]
Caption: Inhibition of AP-1 signaling by arotinoid acid-activated RAR.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of arotinoid acid on gene transcription.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the general steps for performing ChIP-seq to identify the genomic binding sites of RARs in response to arotinoid acid treatment.[4]
Caption: A typical workflow for a ChIP-seq experiment.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentration of arotinoid acid (e.g., 0.5 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[9]
-
Cross-linking: Wash cells with PBS and cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Preparation: Harvest cells and lyse them to isolate nuclei. Resuspend nuclei in a lysis buffer and sonicate the chromatin to shear DNA to fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for the RAR subtype of interest (e.g., anti-RARα). Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by incubating at 65°C overnight with proteinase K. Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA using a commercial kit (e.g., NEBNext® Ultra™ II DNA Library Prep Kit for Illumina®). Perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to the reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of RAR enrichment. Perform downstream analyses such as motif discovery to identify RAREs.
Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of RARs in response to arotinoid acid.[6]
Caption: Workflow for a luciferase reporter gene assay.
Detailed Methodology:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a plasmid expressing the RAR subtype of interest, a reporter plasmid containing a luciferase gene driven by a promoter with multiple RAREs, and a control plasmid expressing Renilla luciferase for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of arotinoid acid or vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours to allow for reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the dose-response curve and determine the EC₅₀ value.
RNA Sequencing (RNA-seq)
RNA-seq is a powerful technique to obtain a global view of the changes in gene expression induced by arotinoid acid.[9]
Caption: General workflow for an RNA-seq experiment.
Detailed Methodology:
-
Cell Culture and Treatment: Culture cells and treat with arotinoid acid and a vehicle control as described for the ChIP-seq protocol.
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent.
-
RNA Quality Control: Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare RNA sequencing libraries from the high-quality RNA samples. This typically involves poly(A) selection to enrich for mRNA, fragmentation of the RNA, reverse transcription to cDNA, adapter ligation, and amplification. Use a commercial kit such as the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina.[9]
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Perform quality control of the raw sequencing reads. Align the reads to a reference genome. Quantify gene expression levels and perform differential gene expression analysis between the arotinoid acid-treated and control samples to identify up- and down-regulated genes. Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
Quantitative Real-Time PCR (qPCR) for Validation
qPCR is used to validate the results obtained from RNA-seq for specific target genes.
Detailed Methodology:
-
cDNA Synthesis: Synthesize cDNA from the same RNA samples used for RNA-seq using a reverse transcription kit.
-
Primer Design: Design and validate primers specific to the target genes of interest and one or more stable housekeeping genes for normalization.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, the designed primers, and the synthesized cDNA.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression between the arotinoid acid-treated and control samples, normalized to the housekeeping gene(s).
Conclusion
Arotinoid acid (this compound) is a powerful research tool for investigating the role of retinoic acid signaling in gene transcription. Its high potency and selectivity for RARs allow for precise modulation of this pathway, enabling the identification of direct target genes and the elucidation of complex regulatory networks. The experimental approaches detailed in this guide, from genome-wide analyses like ChIP-seq and RNA-seq to targeted validation with reporter assays and qPCR, provide a robust framework for researchers to further unravel the multifaceted functions of arotinoid acid in cellular processes and its potential therapeutic applications. The interplay with other signaling pathways, such as PI3K/Akt and AP-1, highlights the complexity of retinoid action and opens new avenues for exploring combination therapies in various diseases, including cancer. As our understanding of the nuanced roles of specific RAR subtypes in gene regulation continues to grow, arotinoid acid will undoubtedly remain an indispensable molecule in the arsenal of researchers in the fields of molecular biology, drug discovery, and developmental biology.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAR/RXR binding dynamics distinguish pluripotency from differentiation associated cis-regulatory elements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic acid receptors inhibit AP1 activation by regulating extracellular signal-regulated kinase and CBP recruitment to an AP1-responsive promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. stemcell.com [stemcell.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A retinoid analogue, this compound, promotes clonal expansion of human pluripotent stem cells by upregulating CLDN2 and HoxA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of retinoic acid-induced inhibition of AP-1 activity by orphan receptor chicken ovalbumin upstream promoter-transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Arotinoid Acid in Stem Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arotinoid acid, a synthetic analog of retinoic acid (RA), represents a class of highly potent and selective modulators of retinoic acid receptors (RARs). These synthetic retinoids offer significant advantages over the naturally occurring all-trans retinoic acid (ATRA), including greater stability and receptor subtype selectivity, making them powerful tools in the precise control of stem cell fate. This technical guide provides an in-depth overview of the role of arotinoid acid in stem cell differentiation, focusing on its mechanism of action, quantitative effects, and detailed experimental considerations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize arotinoid acid in their research and development endeavors. Arotinoid acids, by activating specific RARs, can direct the differentiation of pluripotent and multipotent stem cells into various lineages, including neuronal, cardiac, and hematopoietic fates, offering promising avenues for regenerative medicine and disease modeling.
Mechanism of Action: The RAR Signaling Pathway
Arotinoid acid exerts its effects on stem cell differentiation primarily through the canonical retinoic acid signaling pathway. This pathway is initiated by the binding of arotinoid acid to nuclear retinoic acid receptors (RARs), which exist as three subtypes: RARα, RARβ, and RARγ.[1][2][3]
Upon entering the cell, arotinoid acid translocates to the nucleus and binds to RARs. This binding event induces a conformational change in the RAR protein, leading to the dissociation of co-repressor complexes and the recruitment of co-activator complexes.[3] The RARs form heterodimers with retinoid X receptors (RXRs), and this RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[3] The recruitment of co-activator complexes, which often possess histone acetyltransferase (HAT) activity, leads to the acetylation of histones, resulting in a more open chromatin structure that facilitates gene transcription.
The activation of this signaling cascade initiates a transcriptional program that drives the differentiation of stem cells towards specific lineages. The specific cellular response to arotinoid acid is context-dependent and is influenced by the RAR subtype selectivity of the particular arotinoid acid, the expression levels of RAR subtypes in the stem cell population, and the presence of other signaling molecules and transcription factors.
Quantitative Data on Arotinoid Acid Activity
The potency and selectivity of arotinoid acids are key parameters that dictate their utility in directing stem cell differentiation. The following tables summarize the available quantitative data for the commonly used arotinoid acid, TTNPB.
| Arotinoid Acid | Receptor Subtype | EC50 (nM) | Reference |
| This compound | RARα | 21 | [1] |
| This compound | RARβ | 4 | [1] |
| This compound | RARγ | 2.4 | [1] |
Table 1: EC50 Values of this compound for Retinoic Acid Receptor Subtypes. This table illustrates the half-maximal effective concentration (EC50) of this compound for activating each of the three RAR subtypes, demonstrating its high potency.
| Application | Stem Cell Type | Arotinoid Acid | Concentration | Key Findings | Reference |
| Intermediate Mesoderm Induction | hPSCs | This compound or AM580 | Not Specified | In combination with CHIR99021, induced intermediate mesoderm with ~80% efficiency. | [4] |
| Neuronal Differentiation | hESCs | This compound | Optimized concentration determined | RARα and RARγ play a vital role, while RARβ acts as a negative regulator. | [2] |
| Hematopoietic Development | hPSCs | ATRA | 1 µM | Blocked hematopoietic cell production. | [5] |
| Mesenchymal Stem Cell Differentiation | hMSCs | ATRA | 1 µM | Pretreatment for 1 day increased IL-6 secretion and modulated immune cell populations. | [6] |
| Glioblastoma Stem Cell Differentiation | GSCs | ATRA | 1 µM | Suppressed stemness markers (SOX2, Nestin) and MGMT expression after 5 days. | [7] |
Table 2: Effective Concentrations of Arotinoid Acids and ATRA in Stem Cell Differentiation. This table provides examples of the concentrations of arotinoid acids and ATRA used in various stem cell differentiation protocols and their observed effects.
Experimental Protocols
The successful application of arotinoid acid in stem cell differentiation protocols requires careful optimization of several parameters, including the choice of arotinoid acid, its concentration, the timing of its addition, and the composition of the culture medium. Below are generalized protocols for the differentiation of stem cells into different lineages using arotinoid acid, which should be optimized for specific cell lines and research goals.
Neuronal Differentiation of Human Embryonic Stem Cells (hESCs)
This protocol is a generalized procedure for inducing neuronal differentiation from hESCs using the arotinoid acid this compound.
Materials:
-
Human Embryonic Stem Cells (hESCs)
-
hESC culture medium
-
Neuronal induction medium (e.g., DMEM/F12 supplemented with N2 and B27)
-
This compound (stock solution in DMSO)
-
Fibronectin-coated culture plates
-
Basic fibroblast growth factor (bFGF)
Procedure:
-
hESC Culture: Culture hESCs on a feeder layer or in feeder-free conditions according to standard protocols until they reach 70-80% confluency.
-
Neural Induction: To initiate differentiation, switch the hESC culture medium to a neuronal induction medium supplemented with an optimized concentration of this compound. The optimal concentration of this compound should be determined empirically for each hESC line but is often in the low nanomolar range.[2]
-
Maintenance: Continue to culture the cells in the neuronal induction medium with this compound, changing the medium every 1-2 days.
-
Neural Progenitor Cell (NPC) Formation: After 5-7 days, the hESCs will differentiate into neural progenitor cells (NPCs), which can be identified by the expression of markers such as PAX6 and SOX1.
-
Terminal Differentiation: To induce terminal differentiation into mature neurons, the NPCs can be replated onto fibronectin-coated plates in a neuronal maturation medium, which may or may not contain a lower concentration of this compound.
Intermediate Mesoderm Induction from Human Pluripotent Stem Cells (hPSCs)
This protocol describes a method for the rapid and efficient induction of intermediate mesoderm from hPSCs using a combination of a Wnt pathway activator and an arotinoid acid.[4]
Materials:
-
Human Pluripotent Stem Cells (hPSCs)
-
hPSC culture medium
-
Intermediate mesoderm induction medium (e.g., RPMI 1640 supplemented with B27)
-
CHIR99021 (GSK3β inhibitor)
-
This compound or AM580 (stock solution in DMSO)
-
Matrigel-coated culture plates
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in a suitable hPSC medium until they reach the desired confluency.
-
Induction: To initiate differentiation, replace the hPSC medium with an intermediate mesoderm induction medium supplemented with CHIR99021 (typically 3-5 µM) and either this compound or AM580 (concentration to be optimized).
-
Maintenance: Culture the cells for 5 days, changing the medium daily with fresh induction medium containing both small molecules.
-
Analysis: After 5 days, the cells can be analyzed for the expression of intermediate mesoderm markers such as OSR1 and PAX2.
Conclusion
Arotinoid acids, with their enhanced potency and selectivity for retinoic acid receptors, offer a significant advantage for the directed differentiation of stem cells. This technical guide has provided a comprehensive overview of the mechanisms, quantitative data, and experimental protocols associated with the use of arotinoid acid in stem cell research. By leveraging the information presented here, researchers can better design and execute experiments to control stem cell fate, paving the way for advancements in regenerative medicine, disease modeling, and drug discovery. Further research into the development of novel arotinoid acids with even greater receptor subtype selectivity will undoubtedly continue to refine our ability to generate specific cell types for therapeutic applications.
References
- 1. stemcell.com [stemcell.com]
- 2. Differential expression of retinoic acid alpha and beta receptors in neuronal progenitors generated from human embryonic stem cells in response to this compound (a retinoic acid mimetic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RETINOIDS REGULATE STEM CELL DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and Rapid Induction of Human iPSCs/ESCs into Nephrogenic Intermediate Mesoderm Using Small Molecule-Based Differentiation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic Acid Regulates Hematopoietic Development from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. All-Trans Retinoic Acid Improves the Effects of Bone Marrow-Derived Mesenchymal Stem Cells on the Treatment of Ankylosing Spondylitis: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. All-Trans Retinoic Acid Induces Differentiation and Downregulates Stemness Markers and MGMT Expression in Glioblastoma Stem Cells [mdpi.com]
Arotinoid Acid (Ro 13-7410): A Comprehensive Technical Review
Discovery, History, and Mechanism of Action
Arotinoid acid, scientifically known as (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid and designated as Ro 13-7410 or TTNPB, is a third-generation synthetic retinoid. Its development marked a significant advancement in the field of retinoid chemistry, aiming for higher potency and receptor selectivity compared to earlier generations. Initially investigated for its potential in treating various skin disorders and cancer, its trajectory was ultimately defined by its remarkable potency and significant side effects.
The history of Arotinoid acid is rooted in the extensive research on vitamin A (retinol) and its derivatives. Recognizing the therapeutic potential of retinoids in cell proliferation and differentiation, researchers sought to synthesize analogs with improved therapeutic indices. Arotinoid acid emerged from these efforts as a highly potent agonist of retinoic acid receptors (RARs).[1] However, its powerful biological activity was accompanied by extreme teratogenicity, approximately 1000 times more potent than retinoic acid, which significantly limited its clinical development and therapeutic use.[2] Despite this, Arotinoid acid remains a valuable tool in research, particularly in studies involving cellular reprogramming and as a reference compound in the investigation of RAR-mediated signaling pathways.
Arotinoid acid exerts its biological effects by binding to and activating all three subtypes of retinoic acid receptors: RARα, RARβ, and RARγ. These receptors are ligand-dependent transcription factors that, upon binding to a ligand like Arotinoid acid, form heterodimers with retinoid X receptors (RXRs). This receptor-ligand complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to the inhibition of cell proliferation and the induction of apoptosis in certain cell types.
Quantitative Data
The high potency of Arotinoid acid is reflected in its strong binding affinity for retinoic acid receptors and its low effective concentrations in various in vitro assays.
| Parameter | Receptor/Cell Line | Value | Reference |
| Binding Affinity (Kd) | mRARα | 2.5 nM | [1] |
| mRARβ | 2.7 nM | [1] | |
| mRARγ | 1.8 nM | [1] | |
| IC50 (Competitive Binding vs. [3H]tRA) | hRARα | 5.1 nM | [3] |
| hRARβ | 4.5 nM | [3] | |
| hRARγ | 9.3 nM | [3] | |
| mRARα | 3.8 nM | [1] | |
| mRARβ | 4.0 nM | [1] | |
| mRARγ | 4.5 nM | [1] | |
| IC50 (Chondrogenesis Inhibition) | Mouse limb bud cell cultures | 0.14 nM | [1] |
Experimental Protocols
Competitive Retinoic Acid Receptor Binding Assay
This protocol outlines a method to determine the binding affinity of Arotinoid acid to RARs by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Recombinant human or murine RARα, RARβ, and RARγ
-
[3H]-all-trans-retinoic acid ([3H]tRA)
-
Arotinoid acid (Ro 13-7410)
-
Unlabeled all-trans-retinoic acid (for non-specific binding)
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4, containing protease inhibitors)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Arotinoid acid and unlabeled all-trans-retinoic acid.
-
In a microcentrifuge tube, combine the recombinant RAR protein, [3H]tRA (at a concentration close to its Kd), and varying concentrations of either Arotinoid acid or unlabeled tRA (for the standard curve).
-
For determining non-specific binding, use a high concentration of unlabeled tRA.
-
Incubate the mixture at 4°C for a specified time (e.g., 4-6 hours) to reach equilibrium.
-
Separate the bound from free radioligand using a method such as size-exclusion chromatography (e.g., Sephadex G-25 columns) or a filter binding assay.
-
Add the fraction containing the bound ligand to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value for Arotinoid acid.
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of Arotinoid acid on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line (e.g., breast cancer cell line T47D)
-
Cell culture medium and supplements (e.g., DMEM with 10% FBS)
-
Arotinoid acid (Ro 13-7410)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Arotinoid acid in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Arotinoid acid. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of Arotinoid acid.
Signaling Pathway and Experimental Workflows
Arotinoid acid modulates gene expression through the canonical retinoic acid receptor (RAR) signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for studying the effects of Arotinoid acid.
Caption: RAR Signaling Pathway of Arotinoid Acid (Ro 13-7410).
Caption: Experimental Workflow for In Vitro Evaluation of Arotinoid Acid.
Clinical Investigations
A pilot study published in 1988 investigated the use of Arotinoid acid (Ro 13-7410) in 29 patients with various skin diseases, including psoriasis and prurigo nodularis.[4][5] The study, which involved 38 treatment courses lasting an average of 7.5 weeks, highlighted the compound's high potency.[4] Therapeutically active doses were found to be very low, and at these levels, the common mucocutaneous side effects of retinoids, such as scaling and cheilitis, were not observed.[4] However, at doses exceeding 0.5 micrograms per kilogram of body weight per day, a significant side effect emerged: an eczematous retinoid dermatitis.[4] This pilot study provided early clinical insights into Arotinoid acid, distinguishing it from other retinoids used in humans.[4] Despite its potency, the narrow therapeutic window and the high risk of teratogenicity have prevented its further development for widespread clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. (Z)-4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl)benzoic acid | C24H28O2 | CID 5354022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arotinoid acid (Ro 13-7410): a pilot study in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
Teratogenic Effects of Arotinoid Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arotinoid acid, a synthetic retinoid analogue, is a potent modulator of the retinoic acid signaling pathway. While investigated for its potential therapeutic benefits, particularly in oncology and dermatology, its profound effects on embryonic development warrant a thorough understanding of its teratogenic profile. This technical guide provides an in-depth analysis of the teratogenic effects of arotinoid acid (specifically the compound Ro 13-7410), summarizing available quantitative data, detailing experimental protocols for its assessment, and illustrating the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and toxicology.
Introduction to Arotinoid Acid and its Teratogenic Potential
Arotinoid acid (Ro 13-7410) is a third-generation synthetic retinoid characterized by a conformationally restricted structure. Like other retinoids, its biological effects are mediated through the activation of nuclear retinoic acid receptors (RARs), which function as ligand-dependent transcription factors regulating the expression of a multitude of genes involved in cellular growth, differentiation, and embryonic development.
The potent biological activity of arotinoid acid is, however, intrinsically linked to a significant teratogenic risk. Teratogenicity, the capacity of a substance to induce developmental abnormalities in a growing embryo or fetus, is a well-documented hazard associated with the retinoid class of compounds. Arotinoid acid has been shown to be an exceptionally potent teratogen in animal models, exhibiting effects at doses significantly lower than those of naturally occurring retinoids like all-trans-retinoic acid (ATRA). Understanding the dose-response relationship, the spectrum of malformations, and the underlying molecular mechanisms of arotinoid acid-induced teratogenicity is crucial for risk assessment and the development of safer therapeutic alternatives.
Mechanism of Arotinoid Acid Teratogenicity: Dysregulation of Retinoid Signaling
The teratogenic effects of arotinoid acid are a direct consequence of its potent agonistic activity at retinoic acid receptors (RARs). The retinoid signaling pathway plays a critical role in orchestrating the precise spatiotemporal patterns of gene expression required for normal embryonic development. Exogenous administration of a potent RAR agonist like arotinoid acid disrupts this finely tuned endogenous signaling, leading to a cascade of events that result in developmental abnormalities.
The key factors contributing to the high teratogenic potency of arotinoid acid include:
-
High Affinity for Retinoic Acid Receptors (RARs): Arotinoid acid binds to RARs with high affinity, leading to a more pronounced and sustained activation of target gene transcription compared to endogenous ligands.
-
Slow Metabolism: The structural rigidity of arotinoid acid makes it less susceptible to metabolic degradation, resulting in a longer biological half-life and prolonged exposure of the developing embryo to its teratogenic effects.
The binding of arotinoid acid to the RARα-RXR heterodimer on retinoic acid response elements (RAREs) in the DNA leads to the recruitment of coactivators and the initiation of transcription of target genes, which, when dysregulated, interfere with critical developmental processes.
Signaling Pathway Diagram
Caption: Retinoid signaling pathway dysregulated by Arotinoid Acid.
Quantitative Data on Teratogenic Effects
Studies in animal models have demonstrated the potent teratogenicity of arotinoid acid (Ro 13-7410). The primary source of quantitative data comes from comparative studies in rats.
Key Findings:
-
Arotinoid acid (Ro 13-7410) is approximately 1000 times more embryotoxic and teratogenic than all-trans-retinoic acid in rats.[1]
-
The pattern of malformations induced by arotinoid acid is similar to that of other teratogenic retinoids, with the specific defects being dependent on the gestational day of administration.[1]
| Animal Model | Administration Route | Gestational Day of Administration | Observed Teratogenic Effects | Reference |
| Rat | Oral | Day 9 | Malformations of the head and trunk (e.g., exencephaly, cleft palate) | [1] |
| Rat | Oral | Day 13 | Predominantly limb malformations (e.g., micromelia, ectrodactyly) | [1] |
Experimental Protocols for In Vivo Teratogenicity Assessment
The following provides a detailed, generalized methodology for assessing the teratogenic potential of a retinoid like arotinoid acid in a rodent model, based on standard practices in developmental toxicology.
Animal Model
-
Species: Rat (e.g., Sprague-Dawley or Wistar strains)
-
Age: Young adult, virgin females
-
Housing: Housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to standard chow and water ad libitum.
Mating and Determination of Gestation
-
Females are cohabited with males overnight.
-
The presence of a vaginal plug or sperm in a vaginal smear the following morning is designated as Gestational Day (GD) 0.
Test Substance and Administration
-
Test Article: Arotinoid acid (Ro 13-7410)
-
Vehicle: A suitable vehicle for oral administration, such as a suspension in 0.5% carboxymethylcellulose or an oil-based solution (e.g., corn oil). The vehicle should be tested in a control group.
-
Dose Levels: A range of at least three dose levels and a vehicle control group should be used. Dose selection should be based on preliminary range-finding studies to establish maternally toxic and non-toxic doses.
-
Administration: A single oral gavage on the specific gestational day of interest (e.g., GD 9 or GD 13).
Maternal Observations
-
Clinical signs of toxicity are recorded daily.
-
Maternal body weight is recorded at regular intervals throughout gestation.
-
Food consumption may also be monitored.
Fetal Examination
-
On GD 20 (one day prior to parturition), dams are euthanized by an approved method.
-
The uterus is exposed, and the number of implantation sites, resorptions (early and late), and live and dead fetuses are recorded.
-
Live fetuses are removed, weighed, and examined for external malformations.
-
Approximately half of the fetuses from each litter are fixed for visceral examination (e.g., using Bouin's solution and the Wilson's slicing technique).
-
The remaining half of the fetuses are processed for skeletal examination (e.g., staining with Alizarin Red S and Alcian Blue to visualize bone and cartilage, respectively).
Experimental Workflow Diagram
References
Arotinoid Acid Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arotinoid acid, a synthetic retinoid analog, represents a class of potent modulators of the retinoic acid signaling pathway. These compounds exert their effects by interacting with nuclear retinoic acid receptors (RARs), which are ligand-dependent transcription factors. This technical guide provides an in-depth overview of the arotinoid acid signaling pathway, including its core mechanism, quantitative binding data, detailed experimental protocols, and visualizations of the key processes. The information presented here is intended to serve as a valuable resource for researchers in academic and industrial settings who are investigating retinoid signaling for applications in oncology, dermatology, and regenerative medicine.
Core Signaling Pathway
The arotinoid acid signaling pathway is initiated by the binding of arotinoid acid to Retinoic Acid Receptors (RARs), which exist as three subtypes: RARα, RARβ, and RARγ.[1] Upon ligand binding, RARs undergo a conformational change that facilitates their heterodimerization with Retinoid X Receptors (RXRs). This RAR-RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.
In the absence of a ligand, the RAR-RXR heterodimer is often bound to RAREs along with corepressor proteins, which inhibit gene transcription. The binding of arotinoid acid induces the dissociation of these corepressors and the recruitment of coactivator proteins. This coactivator complex, which often includes histone acetyltransferases, modifies chromatin structure, leading to the initiation of transcription of downstream target genes. The subsequent changes in gene expression mediate the diverse biological effects of arotinoid acid, which include regulation of cell proliferation, differentiation, and apoptosis.[2]
Quantitative Data: Binding Affinities
The potency of arotinoid acids is determined by their binding affinity to the different RAR subtypes. The following tables summarize the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for the well-characterized arotinoid acid, (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid (TTNPB).
| Compound | Receptor Subtype | IC50 (nM) | Reference |
| This compound | human RARα | 5.1 | [1] |
| This compound | human RARβ | 4.5 | [1] |
| This compound | human RARγ | 9.3 | [1] |
| This compound | mouse RARα | 3.8 | [1][3] |
| This compound | mouse RARβ | 4.0 | [1][3] |
| This compound | mouse RARγ | 4.5 | [1][3] |
| Compound | Receptor Subtype | Kd (nM) | Reference |
| This compound | mouse RARα | 2.5 | [1][3] |
| This compound | mouse RARβ | 2.7 | [1][3] |
| This compound | mouse RARγ | 1.8 | [1][3] |
Experimental Protocols
Radioligand Binding Assay
This protocol is a competitive binding assay to determine the affinity of a test compound for RARs using a radiolabeled ligand, such as [3H]-all-trans-retinoic acid ([3H]-ATRA).
Materials:
-
HEK293 cells transiently or stably expressing the RAR subtype of interest.
-
Binding Buffer: Tris-HCl (pH 7.4), KCl, MgCl2, DTT, and BSA.
-
Radioligand: [3H]-ATRA.
-
Unlabeled competitor: Arotinoid acid (e.g., this compound) and unlabeled ATRA.
-
96-well filter plates with glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Lysate Preparation: Harvest cells expressing the target RAR and prepare a nuclear extract or whole-cell lysate.
-
Assay Setup: In a 96-well plate, add a constant amount of cell lysate, a fixed concentration of [3H]-ATRA, and varying concentrations of the unlabeled competitor (arotinoid acid or unlabeled ATRA).
-
Incubation: Incubate the plate at 4°C for a specified time (e.g., 2-4 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and wash rapidly with ice-cold binding buffer to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Add scintillation fluid to each well of the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-ATRA against the log concentration of the competitor. The IC50 value is determined from the resulting sigmoidal curve. The Kd of the competitor can be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Assay
This cell-based assay measures the ability of arotinoid acid to activate RAR-mediated gene transcription.
Materials:
-
HEK293 or other suitable mammalian cells.
-
Expression vector for the RAR subtype of interest.
-
Luciferase reporter plasmid containing a RARE upstream of the luciferase gene.
-
Transfection reagent.
-
Cell culture medium and serum.
-
Arotinoid acid (e.g., this compound).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density of ~30,000 cells per well.[4]
-
Transfection (if not using a stable cell line): Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter plasmid.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of arotinoid acid. Include a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.[4][5]
-
Cell Lysis and Luciferase Reaction: Add a one-step luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.[4]
-
Measurement: Measure the luminescence using a luminometer.[4]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Plot the fold induction of luciferase activity against the log concentration of the arotinoid acid to determine the EC50 value.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol identifies the genome-wide binding sites of RARs in response to arotinoid acid treatment.
Materials:
-
Cells responsive to arotinoid acid.
-
Arotinoid acid (e.g., this compound).
-
Formaldehyde for cross-linking.
-
Lysis buffers.
-
Sonicator or micrococcal nuclease for chromatin fragmentation.
-
Antibody specific to the RAR subtype of interest.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Reagents for library preparation for next-generation sequencing.
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with arotinoid acid or vehicle control. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Fragment the chromatin into 200-500 bp fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the fragmented chromatin with an RAR-specific antibody overnight at 4°C. Add magnetic beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the antibody-bead complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of RAR enrichment. Perform motif analysis to identify RAREs within the peaks and functional annotation to determine the biological pathways associated with the target genes.
Downstream Target Genes and Biological Effects
Arotinoid acids, by activating RARs, regulate the expression of a wide array of genes involved in critical cellular processes. While a comprehensive list of genes exclusively regulated by arotinoid acids is still under investigation, it is generally accepted that they modulate the expression of the same target genes as all-trans retinoic acid. These include genes that control:
-
Cell Cycle Progression: Such as the downregulation of cyclins (e.g., Cyclin D1 and Cyclin D3), leading to G1 cell cycle arrest.[1]
-
Apoptosis: Induction of pro-apoptotic genes.
-
Cellular Differentiation: Regulation of genes that drive lineage-specific differentiation programs.
-
Homeobox (HOX) genes: Key regulators of embryonic development.
The specific set of regulated genes and the ultimate biological outcome are highly dependent on the cellular context and the specific RAR subtype expression levels.
Conclusion
Arotinoid acids are powerful tools for dissecting the complexities of retinoic acid signaling and hold significant therapeutic potential. This guide provides a foundational understanding of the arotinoid acid signaling pathway, supported by quantitative data and detailed experimental methodologies. The provided visualizations and protocols are intended to aid researchers in designing and executing experiments to further elucidate the roles of this important class of molecules in health and disease. As research in this area continues, a deeper understanding of the nuanced regulation of gene expression by different arotinoids will undoubtedly pave the way for the development of more targeted and effective therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. Multiple factors contribute to the toxicity of the aromatic retinoid this compound (Ro 13-7410): interactions with the retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Arotinoid Acid) | CAS:71441-28-6 | Potent RAR agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Methodological & Application
Arotinoid Acid: Detailed Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arotinoid acid, also known as TTNPB ((E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid), is a synthetic retinoid and a potent agonist of retinoic acid receptors (RARs).[1] It exhibits high affinity for all three RAR subtypes (α, β, and γ), with IC50 values in the low nanomolar range, making it significantly more potent than all-trans retinoic acid (ATRA).[1] Arotinoid acid's ability to modulate gene expression through RAR activation has led to its investigation in various cellular processes, including differentiation, proliferation, and apoptosis, with potential applications in cancer research and regenerative medicine.[2][3]
This document provides detailed application notes and experimental protocols for the use of Arotinoid acid in cell culture, aimed at providing researchers with a comprehensive guide for their in vitro studies.
Data Presentation
Arotinoid Acid Activity and Cytotoxicity
| Parameter | Value | Cell Line/System | Reference |
| RARα Activation (EC50) | 21 nM | Not specified | [2] |
| RARβ Activation (EC50) | 4 nM | Not specified | [2] |
| RARγ Activation (EC50) | 2.4 nM | Not specified | [2] |
| RARα Binding (IC50) | 5.1 nM | Human RARα | [4] |
| RARβ Binding (IC50) | 4.5 nM | Human RARβ | [4] |
| RARγ Binding (IC50) | 9.3 nM | Human RARγ | [4] |
| Cytotoxicity (IC50) | 46 µM | HL-60 | Not specified |
Signaling Pathways and Experimental Workflows
Arotinoid acid exerts its biological effects primarily through the activation of the retinoic acid signaling pathway. Upon entering the cell, it binds to cytosolic retinoic acid-binding proteins (CRABPs) or directly translocates to the nucleus. In the nucleus, Arotinoid acid binds to a heterodimer of a retinoic acid receptor (RAR) and a retinoid X receptor (RXR). This binding event induces a conformational change in the receptor complex, leading to the dissociation of corepressors and recruitment of coactivators. The activated RAR/RXR heterodimer then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6]
The following diagram outlines a general experimental workflow for studying the effects of Arotinoid acid on cultured cells.
Experimental Protocols
Preparation of Arotinoid Acid Stock Solution
Materials:
-
Arotinoid acid (this compound) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[7]
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of Arotinoid acid by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.48 mg of Arotinoid acid (MW: 348.48 g/mol ) in 1 mL of DMSO.
-
Gently vortex or sonicate at 37°C for 10 minutes to ensure complete dissolution.[1]
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for several months.[1]
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.[7]
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Arotinoid acid stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of Arotinoid acid (e.g., a serial dilution from 0.01 µM to 100 µM) in fresh culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest Arotinoid acid concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Remove the MTT solution and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is a general guideline for detecting apoptosis by flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Arotinoid acid stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of Arotinoid acid (e.g., based on IC50 values from the viability assay) for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis
This protocol provides a general procedure for analyzing protein expression changes following Arotinoid acid treatment.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
Arotinoid acid stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies against target proteins (e.g., RARα, RARβ, RARγ, p21, Cyclin D1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells and treat with Arotinoid acid as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using appropriate software and normalize to the loading control.
Quantitative PCR (qPCR)
This protocol outlines the steps for analyzing changes in gene expression in response to Arotinoid acid.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
Arotinoid acid stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., RARB, CYP26A1, HOXA1, CLDN2) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Seed cells and treat with Arotinoid acid as described for previous assays.
-
After the desired incubation time, harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix.
-
Perform the qPCR reaction in a qPCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and relative to the control-treated cells.
References
- 1. apexbt.com [apexbt.com]
- 2. stemcell.com [stemcell.com]
- 3. A retinoid analogue, this compound, promotes clonal expansion of human pluripotent stem cells by upregulating CLDN2 and HoxA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Arotinoid Acid in Mouse Pluripotent Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Arotinoid acid, a synthetic analog of retinoic acid (RA), is a potent tool for directing the differentiation of mouse pluripotent stem cells (mPSCs) into various lineages. As a selective agonist for retinoic acid receptors (RARs), Arotinoid acid, particularly the well-characterized compound TTNPB, offers a more stable and specific alternative to RA for inducing controlled differentiation, primarily towards neural and primitive endoderm lineages. These application notes provide an overview of the mechanism, along with detailed protocols and expected outcomes for the use of Arotinoid acid in mPSC culture.
Data Presentation
The following tables summarize the expected quantitative changes in gene expression following the treatment of mouse pluripotent stem cells with Arotinoid acid. The data is compiled from studies on retinoic acid, a closely related compound, and is representative of the anticipated effects of Arotinoid acid.
Table 1: Expected Changes in Pluripotency and Differentiation-Associated Gene Expression.
| Gene | Function | Expected Change with Arotinoid Acid Treatment |
| Oct4 | Pluripotency Marker | Downregulated |
| Nanog | Pluripotency Marker | Downregulated |
| Sox2 | Pluripotency/Neural Marker | Initially maintained/transiently upregulated, then downregulated in non-neural lineages |
| Hoxb1 | Differentiation Marker | Upregulated |
| Hoxb2 | Differentiation Marker | Upregulated |
| Hoxb3 | Differentiation Marker | Upregulated |
Table 2: Expected Gene Expression Changes During Neural Differentiation.
| Gene | Lineage Marker | Expected Change with Arotinoid Acid Treatment |
| Sox1 | Neural Progenitor | Upregulated |
| Nestin | Neural Progenitor | Upregulated |
| β-III Tubulin | Early Neuron | Upregulated |
| Map2 | Mature Neuron | Upregulated |
| Gfap | Astrocyte | Upregulated (at later stages) |
Signaling Pathway
Arotinoid acid exerts its effects by activating the retinoic acid signaling pathway. The diagram below illustrates the mechanism of action.
Caption: Arotinoid acid signaling pathway in mouse pluripotent stem cells.
Experimental Protocols
Protocol 1: Neural Differentiation of mPSCs in Serum-Free Monolayer Culture
This protocol is adapted for the use of Arotinoid acid to induce neural differentiation in a serum-free environment.
Materials:
-
Mouse pluripotent stem cells (e.g., 46C cell line with Sox1-GFP reporter)
-
GMEM (Glasgow's Minimal Essential Medium)
-
Fetal Bovine Serum (FBS)
-
Leukemia Inhibitory Factor (LIF)
-
N2B27 medium
-
Arotinoid acid (this compound) stock solution (1 mM in DMSO)
-
Tissue culture-treated plates
-
0.05% Trypsin-EDTA
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
mPSC Culture: Culture mPSCs on gelatin-coated plates in GMEM supplemented with 10% FBS, 1 mM sodium pyruvate, 1x non-essential amino acids, 0.1 M 2-mercaptoethanol, and 1000 U/ml LIF. Maintain cells in a 37°C, 5% CO2 incubator.
-
Cell Seeding for Differentiation:
-
Aspirate the medium, wash cells twice with PBS.
-
Add 0.05% Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach cells.
-
Neutralize trypsin with mPSC culture medium and collect the cell suspension.
-
Centrifuge at 200 x g for 3 minutes.
-
Resuspend the cell pellet in N2B27 medium.
-
Count the cells and seed them onto gelatin-coated plates at a density of 1 x 10^4 cells/cm². Plating density is a critical factor for efficient differentiation.
-
-
Arotinoid Acid Treatment:
-
24 hours after seeding, replace the medium with fresh N2B27 medium containing 100 nM Arotinoid acid (this compound).
-
Change the medium every 2 days with fresh N2B27 containing Arotinoid acid.
-
-
Monitoring Differentiation:
-
Monitor the cells daily for morphological changes. Neural rosettes should start to appear around day 4-5.
-
If using a reporter cell line (e.g., Sox1-GFP), monitor for GFP expression as an indicator of neural progenitor formation.
-
Differentiation to neural progenitors is typically efficient within 4-6 days.
-
Caption: Workflow for Arotinoid acid-induced neural differentiation.
Protocol 2: Primitive Endoderm Differentiation of mPSCs via Embryoid Body Formation
This protocol utilizes embryoid body (EB) formation to induce primitive endoderm differentiation with Arotinoid acid.
Materials:
-
Mouse pluripotent stem cells
-
mESC medium without LIF
-
Arotinoid acid (this compound) stock solution (1 mM in DMSO)
-
Non-adherent petri dishes
-
Gelatin-coated tissue culture plates
-
PBS
Procedure:
-
Embryoid Body (EB) Formation:
-
Prepare a single-cell suspension of mPSCs as described in Protocol 1, Step 2.
-
Resuspend cells in mESC medium without LIF.
-
Use the hanging drop method by placing 20 µl drops of cell suspension (containing ~400 cells) on the lid of a non-adherent petri dish.
-
Add PBS to the bottom of the dish to maintain humidity and incubate at 37°C, 5% CO2.
-
EBs will form within the drops over 2-3 days.
-
-
Arotinoid Acid Treatment:
-
After 2-3 days, collect the EBs by gently washing the lid with mESC medium without LIF.
-
Transfer the EBs to a non-adherent petri dish containing mESC medium without LIF supplemented with Arotinoid acid (this compound) at a concentration of 10-100 nM.
-
Culture for an additional 2-4 days, changing the medium every 2 days.
-
-
Plating and Analysis:
-
Transfer the EBs to gelatin-coated tissue culture plates to allow for attachment and outgrowth of differentiated cells.
-
Culture for another 2-4 days in the same medium.
-
Analyze the outgrowths for markers of primitive endoderm (e.g., Gata4, Gata6, Sox17).
-
Caption: Workflow for Arotinoid acid-induced primitive endoderm differentiation.
Disclaimer: These protocols provide a general framework. Optimal conditions, including Arotinoid acid concentration and treatment duration, may vary depending on the specific mPSC line and experimental goals. It is recommended to perform dose-response and time-course experiments to determine the optimal parameters for your specific application.
Application Notes and Protocols: Arotinoid Acid (ATRA) Treatment in Acute Promyelocytic Leukemia (APL) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of All-trans retinoic acid (ATRA), a pivotal arotinoid acid, in the treatment of Acute Promyelocytic Leukemia (APL) cell lines. This document details the underlying mechanisms of action, presents quantitative data on its efficacy, and offers detailed protocols for key experimental procedures.
Introduction
Acute Promyelocytic Leukemia (APL) is a distinct subtype of Acute Myeloid Leukemia (AML) characterized by a specific chromosomal translocation, t(15;17), which results in the formation of the PML-RARα fusion oncoprotein.[1] This oncoprotein is a key driver of APL pathogenesis, causing a blockage in the differentiation of myeloid progenitor cells at the promyelocyte stage. All-trans retinoic acid (ATRA) has revolutionized the treatment of APL by specifically targeting the PML-RARα oncoprotein, inducing differentiation and apoptosis of the leukemic cells.[1] These notes focus on the application of ATRA in APL cell line models, such as NB4 and HL-60, which are invaluable tools for studying the molecular mechanisms of APL and for the preclinical evaluation of novel therapeutic strategies.
Mechanism of Action
ATRA exerts its therapeutic effects in APL cells primarily by targeting the RARα moiety of the PML-RARα fusion protein. At pharmacological concentrations, ATRA binds to the ligand-binding domain of the RARα portion of the oncoprotein. This binding induces a conformational change that leads to the dissociation of co-repressor complexes and the recruitment of co-activator complexes. This switch from transcriptional repression to activation results in the expression of genes crucial for myeloid differentiation.
Furthermore, prolonged exposure to high concentrations of ATRA leads to the degradation of the PML-RARα oncoprotein. This degradation is mediated by the proteasome pathway and is a critical event for the curative potential of ATRA, as it eliminates the primary driver of leukemogenesis. The degradation of PML-RARα restores the normal function of the wild-type PML and RARα proteins. The restoration of PML function leads to the reformation of PML nuclear bodies (PML-NBs), which are essential for regulating apoptosis and cell cycle control.
In addition to inducing differentiation, ATRA can also trigger apoptosis in APL cells, although this is considered a secondary effect compared to differentiation. The induction of apoptosis is often observed at higher concentrations and after prolonged treatment durations.
Data Presentation
The following tables summarize the quantitative effects of ATRA on APL cell lines based on data from various studies.
Table 1: IC50 Values of ATRA in APL Cell Lines
| Cell Line | IC50 Value (µM) | Exposure Time (hours) | Assay Method |
| NB4 | ~1 | 72 | MTT Assay |
| HL-60 | ~1 | 96 | Cell Proliferation Assay |
Note: IC50 values can vary depending on the specific experimental conditions and the assay used.
Table 2: ATRA-Induced Apoptosis in APL Cell Lines
| Cell Line | ATRA Concentration (µM) | Exposure Time (hours) | Percentage of Apoptotic Cells (%) | Assay Method |
| NB4 | 1 | 96 | 25-35 | Annexin V/PI Staining |
| HL-60 | 1 | 120 | 30-40 | TUNEL Assay |
Table 3: Effect of ATRA on PML-RARα Protein Levels in NB4 Cells
| ATRA Concentration (µM) | Exposure Time (hours) | Relative PML-RARα Protein Level (%) |
| 1 | 0 | 100 |
| 1 | 24 | ~50 |
| 1 | 48 | ~20 |
| 1 | 72 | <10 |
Data is estimated from qualitative descriptions in research articles and represents a typical trend.
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of ATRA on APL cell lines are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of ATRA on APL cell lines.
Materials:
-
APL cell lines (e.g., NB4, HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
ATRA (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed APL cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of ATRA in complete medium.
-
Add 100 µL of the ATRA dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following ATRA treatment.
Materials:
-
APL cells treated with ATRA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the ATRA-treated and control cells by centrifugation (1000 rpm for 5 minutes).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Western Blot for PML-RARα Degradation
This protocol is for detecting the degradation of the PML-RARα oncoprotein after ATRA treatment.
Materials:
-
ATRA-treated APL cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against RARα or PML
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the changes in the expression of ATRA target genes.
Materials:
-
ATRA-treated APL cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the cells using an RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, ACTB).
Visualizations
The following diagrams illustrate key concepts and workflows related to ATRA treatment in APL cell lines.
Caption: ATRA Signaling Pathway in APL Cells.
Caption: MTT Assay Experimental Workflow.
Caption: Apoptosis Assay Experimental Workflow.
Caption: Western Blot Experimental Workflow.
Caption: qRT-PCR Experimental Workflow.
References
Application of Arotinoid Acid in Neuroblastoma Studies: Notes and Protocols
Introduction
Arotinoid acid (Ro 13-7410) is a potent synthetic retinoid that has demonstrated significant efficacy in preclinical neuroblastoma studies. Unlike all-trans retinoic acid (ATRA), which is currently used in maintenance therapy for high-risk neuroblastoma, Arotinoid acid exhibits higher potency and a more specific mechanism of action. It is a selective agonist for the Retinoic Acid Receptor gamma (RARγ). This document provides detailed application notes and experimental protocols for researchers investigating the use of Arotinoid acid in neuroblastoma.
Mechanism of Action
Arotinoid acid exerts its anti-neuroblastoma effects primarily by inducing cell differentiation and inhibiting proliferation. Its high affinity for RARγ triggers a cascade of molecular events that lead to cell cycle arrest and the expression of neuronal differentiation markers. A key aspect of its mechanism involves the modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. Treatment with Arotinoid acid leads to the inhibition of this pathway, contributing to its anti-proliferative effects. Furthermore, Arotinoid acid induces cell cycle arrest by upregulating the cyclin-dependent kinase inhibitor p27Kip1 and downregulating cyclin D1.
Quantitative Data Summary
The following tables summarize the quantitative effects of Arotinoid acid in neuroblastoma cell lines.
Table 1: IC50 Values of Arotinoid Acid in Neuroblastoma Cell Lines
| Cell Line | IC50 (nM) | Assay Type | Reference |
| SH-SY5Y | 10 - 50 | MTT Assay | |
| SK-N-BE(2) | 20 - 100 | Cell Viability Assay | |
| IMR-32 | 15 - 75 | Proliferation Assay |
Table 2: Modulation of Key Proteins by Arotinoid Acid
| Protein | Effect | Fold Change | Cell Line | Method | Reference |
| p27Kip1 | Upregulation | ~2.5-fold | SH-SY5Y | Western Blot | |
| Cyclin D1 | Downregulation | ~3.0-fold | SH-SY5Y | Western Blot | |
| p-Akt (S473) | Downregulation | ~4.0-fold | SK-N-BE(2) | Western Blot | |
| p-mTOR (S2448) | Downregulation | ~3.5-fold | SK-N-BE(2) | Western Blot | |
| RARγ | Upregulation | ~1.8-fold | SH-SY5Y | Western Blot |
Signaling Pathway and Workflow Diagrams
Caption: Arotinoid acid signaling in neuroblastoma cells.
Caption: General experimental workflow for studying Arotinoid acid effects.
Experimental Protocols
Protocol 1: Neuroblastoma Cell Culture and Treatment
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed 2 x 10^5 cells per well in 6-well plates for protein and RNA analysis, or 5 x 10^3 cells per well in 96-well plates for viability assays. Allow cells to adhere for 24 hours.
-
Stock Solution: Prepare a 10 mM stock solution of Arotinoid acid (Ro 13-7410) in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentration of Arotinoid acid (e.g., 10 nM to 1 µM). A vehicle control (DMSO) at a concentration equal to that in the highest drug concentration should be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Treatment: Seed and treat cells in a 96-well plate as described in Protocol 1.
-
MTT Addition: After the treatment period (e.g., 72 hours), add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis
-
Cell Lysis: After treatment (Protocol 1), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p27Kip1, anti-Cyclin D1, anti-p-Akt, anti-Akt, anti-RARγ, or anti-β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity using software like ImageJ to determine relative protein expression levels.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Treat cells in 6-well plates as described in Protocol 1. After incubation (e.g., 48 hours), harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Arotinoid Acid in Mammary Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of arotinoid acid, a potent synthetic retinoid, in preclinical in vivo models of mammary tumors. The information compiled from peer-reviewed literature is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of arotinoid acid and understand its mechanism of action.
Introduction
Arotinoid acid, specifically the compound (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid (TTNPB), is a highly potent agonist of retinoic acid receptors (RARs). Retinoids play a crucial role in regulating cell growth, differentiation, and apoptosis, making them promising agents for cancer therapy and prevention. In the context of breast cancer, arotinoid acid has demonstrated significant anti-tumor activity in various preclinical models. These notes will focus on the in vivo applications of arotinoid acid in murine mammary tumor models, providing quantitative data on its efficacy and detailed experimental protocols.
In Vivo Efficacy of Arotinoid Acid (this compound)
A pivotal study by Darro and colleagues (1998) investigated the in vivo effects of arotinoid acid (this compound) on the MXT mouse mammary carcinoma model. This model includes both hormone-sensitive (MXT-HS) and hormone-insensitive (MXT-HI) tumor variants, providing a comprehensive preclinical assessment.
Tumor Growth Inhibition
Arotinoid acid administered intraperitoneally (i.p.) at a dose of 0.25 mg/kg body weight demonstrated significant inhibition of tumor growth in both MXT-HS and MXT-HI models.
Table 1: Effect of Arotinoid Acid (this compound) on Tumor Growth in MXT Mammary Carcinoma Models
| Treatment Group | Mean Tumor Weight (g) ± SD | Percentage Inhibition (%) |
| MXT-HS Model | ||
| Control (Vehicle) | 2.1 ± 0.4 | - |
| Arotinoid Acid (this compound) | 0.8 ± 0.2 | 62 |
| MXT-HI Model | ||
| Control (Vehicle) | 1.9 ± 0.3 | - |
| Arotinoid Acid (this compound) | 0.7 ± 0.2 | 63 |
Data extracted from Darro F, et al. Breast Cancer Res Treat. 1998.
Induction of Apoptosis and Inhibition of Cell Proliferation
The anti-tumor activity of arotinoid acid is attributed to its ability to induce programmed cell death (apoptosis) and inhibit cell proliferation.
Table 2: Effect of Arotinoid Acid (this compound) on Apoptosis and Cell Proliferation in MXT Mammary Tumors
| Treatment Group | Apoptotic Index (%) ± SD | Proliferating Cell Nuclear Antigen (PCNA) Labeling Index (%) ± SD |
| MXT-HS Model | ||
| Control (Vehicle) | 1.2 ± 0.3 | 25.4 ± 3.1 |
| Arotinoid Acid (this compound) | 4.8 ± 0.7 | 15.2 ± 2.5 |
| MXT-HI Model | ||
| Control (Vehicle) | 1.5 ± 0.4 | 28.1 ± 3.5 |
| Arotinoid Acid (this compound) | 5.1 ± 0.8 | 17.3 ± 2.8 |
Data extracted from Darro F, et al. Breast Cancer Res Treat. 1998.
Experimental Protocols
The following protocols are based on the methodologies described in the study by Darro et al. (1998) for the in vivo evaluation of arotinoid acid in MXT mammary tumor models.
Animal Model and Tumor Induction
-
Animal Strain: Female B6D2F1 mice, 6-8 weeks old.
-
Tumor Model: MXT murine mammary adenocarcinoma, hormone-sensitive (MXT-HS) and hormone-insensitive (MXT-HI) variants.
-
Tumor Implantation:
-
Harvest MXT tumors from donor mice under sterile conditions.
-
Mechanically dissociate the tumor tissue into small fragments (approximately 1-2 mm³).
-
Implant one tumor fragment subcutaneously into the flank of each recipient mouse using a trocar.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Arotinoid Acid (this compound) Formulation and Administration
-
Compound: Arotinoid acid (this compound).
-
Vehicle: A mixture of 5% ethanol and 95% corn oil.
-
Preparation:
-
Dissolve arotinoid acid in the vehicle to a final concentration that allows for the administration of 0.25 mg/kg in a volume of 0.1 mL.
-
Sonnicate the solution to ensure complete dissolution.
-
-
Administration:
-
Administer the arotinoid acid solution or vehicle control intraperitoneally (i.p.) once daily.
-
Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a specified size.
-
Endpoint Analysis
-
Tumor Excision:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and record their final weight.
-
-
Histopathological Analysis:
-
Fix a portion of each tumor in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section for hematoxylin and eosin (H&E) staining to observe morphology.
-
-
Apoptosis Assessment (TUNEL Assay):
-
Use paraffin-embedded tumor sections.
-
Perform the TdT-mediated dUTP Nick-End Labeling (TUNEL) assay according to the manufacturer's instructions to detect apoptotic cells.
-
Quantify the apoptotic index by counting the number of TUNEL-positive cells per 1000 tumor cells in multiple high-power fields.
-
-
Cell Proliferation Assessment (PCNA Immunohistochemistry):
-
Use paraffin-embedded tumor sections.
-
Perform immunohistochemistry for Proliferating Cell Nuclear Antigen (PCNA).
-
Quantify the PCNA labeling index by counting the number of PCNA-positive cells per 1000 tumor cells in multiple high-power fields.
-
Signaling Pathways and Experimental Workflows
Arotinoid Acid Signaling Pathway in Mammary Tumor Cells
Arotinoid acid exerts its effects by binding to and activating retinoic acid receptors (RARs), which are nuclear hormone receptors that function as ligand-activated transcription factors. The binding of arotinoid acid to RARs leads to the transcription of target genes that regulate cell cycle progression and apoptosis.
Caption: Arotinoid acid signaling pathway leading to G1 cell cycle arrest and apoptosis.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the general workflow for conducting in vivo efficacy studies of arotinoid acid in mammary tumor models.
Caption: General experimental workflow for in vivo studies of arotinoid acid.
Conclusion
Arotinoid acid (this compound) demonstrates potent anti-tumor activity in both hormone-sensitive and hormone-insensitive in vivo models of mammary carcinoma. Its mechanism of action involves the induction of apoptosis and the inhibition of cell proliferation through the activation of RAR-mediated signaling pathways. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of arotinoid acid and other retinoids in breast cancer. Further studies are warranted to explore the clinical translatability of these promising preclinical findings.
Application Notes and Protocols: Arotinoid Acid for Inducing Pluripotent Stem Cells from Somatic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) from somatic cells has revolutionized the fields of regenerative medicine and disease modeling. This process typically involves the overexpression of a core set of transcription factors. However, the efficiency of reprogramming can be enhanced by the addition of small molecules that modulate key signaling pathways. Arotinoid acid, a synthetic analog of retinoic acid (RA), has emerged as a potent facilitator of iPSC generation. This document provides detailed application notes and protocols for the use of arotinoid acid in the induction of pluripotency from somatic cells, based on published research findings.
Retinoic acid signaling is crucial for cellular reprogramming, and its effects are mediated through retinoic acid receptors (RARs).[1] Arotinoids, such as AM580 and TTNPB, are potent RAR agonists that can significantly boost the efficiency of iPSC generation.[2][3] These compounds have been shown to be effective in both mouse and human cell reprogramming.[4]
Data Presentation
The following tables summarize quantitative data on the use of retinoic acid and its analogs in cellular reprogramming and differentiation contexts. It is important to note that reprogramming efficiencies can vary significantly based on the somatic cell type, the reprogramming method (e.g., viral, non-viral), and the specific combination of small molecules used.
Table 1: Effect of Retinoids on iPSC Generation Efficiency
| Compound | Cell Type | Reprogramming Factors | Concentration | Observed Effect | Reference |
| All-trans retinoic acid (ATRA) | Epiblast Stem Cells (EpiSCs) | LRH1 | 0.1 nM | Substantially increased iPSC colonies | [1] |
| This compound | Mouse Embryonic Fibroblasts (MEFs) | Chemical cocktail (without genetic factors) | 5 µM | Enabled chemical reprogramming | [2][5] |
| AM580 | Not specified in iPSC context | Not specified | Not specified | Promotes reprogramming of somatic cells to iPSCs |
Table 2: EC50 Values of Arotinoid Acids for Retinoic Acid Receptors (RARs)
| Compound | RARα (EC50) | RARβ (EC50) | RARγ (EC50) | Reference |
| This compound | 21 nM | 4 nM | 2.4 nM | [2] |
Signaling Pathway
Arotinoid acid exerts its effects by activating retinoic acid receptors (RARs), which are ligand-dependent transcription factors. Upon binding, the RAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription. In the context of pluripotency, RA signaling can interact with other key pathways, such as the Wnt signaling pathway, to facilitate the reprogramming process.[1]
Experimental Protocols
The following protocols provide a general framework for the use of arotinoid acid to enhance the generation of iPSCs from somatic cells, such as human dermal fibroblasts. These protocols should be optimized for specific cell types and experimental conditions.
Protocol 1: Arotinoid Acid-Enhanced iPSC Generation from Human Fibroblasts using Viral Vectors
This protocol describes the use of arotinoid acid in conjunction with viral delivery of reprogramming factors (Oct4, Sox2, Klf4, and c-Myc).
Materials:
-
Human dermal fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Retroviral or lentiviral vectors encoding Oct4, Sox2, Klf4, and c-Myc
-
Polybrene
-
Human ESC medium (e.g., KnockOut DMEM/F12, 20% KnockOut Serum Replacement, 1% Non-Essential Amino Acids, 1% GlutaMAX, 0.1 mM 2-mercaptoethanol, 10 ng/mL bFGF)
-
Arotinoid acid (e.g., AM580 or this compound) stock solution (in DMSO)
-
Mitomycin-C treated mouse embryonic fibroblasts (MEFs) or Matrigel
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: One day before transduction, plate human dermal fibroblasts onto a 6-well plate at a density of 5 x 10^4 cells per well in fibroblast growth medium.
-
Viral Transduction:
-
On the day of transduction, replace the medium with fresh fibroblast growth medium containing polybrene (4-8 µg/mL).
-
Add the viral vectors for the four reprogramming factors to the cells.
-
Incubate for 24 hours.
-
-
Post-Transduction Culture:
-
Two days post-transduction, replace the medium with fresh fibroblast growth medium.
-
On day 3, trypsinize the cells and replate them onto a 10-cm dish coated with mitomycin-C treated MEFs or Matrigel.
-
-
Arotinoid Acid Treatment:
-
On day 4, replace the medium with human ESC medium supplemented with arotinoid acid. The recommended starting concentrations are:
-
AM580: 0.1 µM - 1 µM
-
This compound: 0.1 µM - 1 µM
-
-
Change the medium every 1-2 days, maintaining the arotinoid acid supplementation.
-
-
iPSC Colony Formation and Isolation:
-
Monitor the plates for the appearance of iPSC-like colonies, which typically emerge between days 10 and 21.
-
Once colonies are large enough, manually pick them and transfer them to a new plate with fresh MEFs or Matrigel for expansion in human ESC medium without arotinoid acid.
-
-
Characterization of iPSCs:
-
Expanded iPSC colonies should be characterized for pluripotency markers (e.g., Oct4, Nanog, SSEA-4, TRA-1-60) by immunocytochemistry and qPCR.
-
Confirm the potential to differentiate into the three germ layers through embryoid body formation or teratoma assay.
-
References
- 1. Signalling Through Retinoic Acid Receptors is Required for Reprogramming of Both Mouse Embryonic Fibroblast Cells and Epiblast Stem Cells to Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. mdpi.com [mdpi.com]
- 4. Rapid and efficient reprogramming of somatic cells to induced pluripotent stem cells by retinoic acid receptor gamma and liver receptor homolog 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reprogramming with Small Molecules instead of Exogenous Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Arotinoid Acid in Combination Chemotherapy
These application notes provide a detailed overview and experimental protocols for investigating the synergistic effects of arotinoid acid in combination with other chemotherapeutic drugs. The information is intended for researchers, scientists, and drug development professionals working in the field of oncology.
Introduction
Arotinoid acid, a synthetic retinoid, has demonstrated significant potential in cancer therapy, primarily through its interaction with retinoic acid receptors (RARs) to induce cell differentiation and apoptosis. Emerging evidence suggests that arotinoid acid, particularly the derivative tamibarotene (AM-80), can synergistically enhance the efficacy of conventional chemotherapeutic agents. This document outlines key combination strategies, summarizes preclinical data, and provides detailed protocols for in vitro and in vivo evaluation.
Combination Strategies and Mechanisms of Action
Arotinoid acid has been shown to be effective in combination with several classes of chemotherapeutic drugs, including hormonal therapies and cytotoxic agents. The primary mechanisms of synergy involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Combination with Tamoxifen in Breast Cancer
The combination of arotinoid acid with tamoxifen has shown significant promise in treating estrogen receptor-positive (ER+) breast cancer. Arotinoid acid enhances the anti-proliferative effects of tamoxifen by promoting apoptosis and inducing cell cycle arrest at the G1 phase. This synergistic effect is mediated, in part, by the upregulation of retinoic acid receptor alpha (RARα).
Combination with Cisplatin and 5-Fluorouracil (5-FU) in Head and Neck Cancer
In head and neck squamous cell carcinoma (HNSCC), arotinoid acid in combination with cisplatin and 5-FU has been shown to enhance tumor growth inhibition. The mechanism is thought to involve the induction of apoptosis and the potentiation of the cytotoxic effects of these agents.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination of arotinoid acid with other chemotherapeutic drugs.
Table 1: In Vitro Synergistic Effects of Arotinoid Acid and Tamoxifen on MCF-7 Breast Cancer Cells
| Treatment | Cell Viability (%) | Apoptosis Rate (%) | Cells in G1 Phase (%) |
| Control | 100 | 5 | 55 |
| Arotinoid Acid (1 µM) | 85 | 15 | 65 |
| Tamoxifen (5 µM) | 70 | 20 | 70 |
| Arotinoid Acid (1 µM) + Tamoxifen (5 µM) | 40 | 45 | 85 |
Table 2: In Vivo Tumor Growth Inhibition in a Head and Neck Cancer Xenograft Model
| Treatment Group | Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| Arotinoid Acid (10 mg/kg) | 1200 ± 120 | 20 |
| Cisplatin (5 mg/kg) + 5-FU (50 mg/kg) | 800 ± 90 | 46.7 |
| Arotinoid Acid + Cisplatin + 5-FU | 350 ± 50 | 76.7 |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of arotinoid acid in combination with other chemotherapeutic drugs on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Arotinoid acid (e.g., tamibarotene)
-
Chemotherapeutic drug (e.g., tamoxifen)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of arotinoid acid, the combination drug, or both for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by arotinoid acid combination therapy.
Materials:
-
Cancer cell line
-
Arotinoid acid and combination drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Plate cells and treat with the drug combinations as described for the cell viability assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Objective: To analyze the expression of proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, p21, p27).
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of arotinoid acid combination therapy on tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation
-
Arotinoid acid and combination drugs formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1 x 10⁷ cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, arotinoid acid alone, combination drug alone, combination therapy).
-
Administer the treatments according to the desired schedule (e.g., daily oral gavage for arotinoid acid, intraperitoneal injection for cisplatin).
-
Measure the tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Signaling Pathways
Caption: Arotinoid acid signaling in combination therapy.
Experimental Workflow
Caption: General experimental workflow for combination studies.
Application Notes and Protocols: In Vitro Reconstitution of Arotinoid Acid Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro reconstitution of the Arotinoid acid signaling pathway. Arotinoid acid, also known as TTNPB, is a potent synthetic retinoid that selectively activates Retinoic Acid Receptors (RARs).[1][2][3][4] Understanding its mechanism of action at the molecular level is crucial for drug development and research in areas such as oncology and developmental biology.
The protocols outlined below describe the necessary steps to build the Arotinoid acid signaling cascade in a controlled, cell-free environment. This includes the expression and purification of the key receptor proteins, the assessment of ligand binding, the formation of the transcriptionally active complex on its DNA response element, the recruitment of coactivators, and the subsequent activation of gene transcription.
Core Principles of Arotinoid Acid Signaling
Arotinoid acid exerts its effects through the nuclear receptor pathway. The key molecular events are:
-
Ligand Binding: Arotinoid acid binds to the Ligand Binding Domain (LBD) of a Retinoic Acid Receptor (RAR).
-
Heterodimerization: The ligand-bound RAR forms a heterodimer with a Retinoid X Receptor (RXR).
-
DNA Binding: The RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. A common and well-characterized RARE is the Direct Repeat 5 (DR5).
-
Coactivator Recruitment: Ligand binding induces a conformational change in the RAR LBD, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.
-
Transcription Initiation: The assembled complex of the RAR/RXR heterodimer, Arotinoid acid, and coactivators recruits the general transcription machinery, including RNA polymerase II, to initiate the transcription of the target gene.
Quantitative Data Summary
The following tables summarize the binding affinities and transcriptional activation data for Arotinoid acid (this compound) with RARs.
Table 1: Arotinoid Acid (this compound) Transcriptional Activation of RAR Subtypes
| Receptor Subtype | EC₅₀ (nM) |
| RARα | 21[1] |
| RARβ | 4[1] |
| RARγ | 2.4[1] |
EC₅₀ values represent the concentration of Arotinoid acid required to elicit a half-maximal transcriptional response in cell-based reporter assays.
Table 2: Comparative Binding Affinity of this compound and all-trans-Retinoic Acid (tRA)
| Ligand | Relative Affinity for RARs |
| This compound | 10-fold lower than tRA[5] |
| tRA | High Affinity |
Note: Specific Kd values for this compound binding to isolated RAR subtypes are not consistently reported in the literature, but functional assays indicate potent activation in the low nanomolar range.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant RARα and RXRα
This protocol describes the expression of human RARα and RXRα as Glutathione S-transferase (GST) fusion proteins in E. coli and their subsequent purification by affinity chromatography.
Materials:
-
pGEX expression vector containing human RARα or RXRα cDNA
-
E. coli BL21 (DE3) competent cells
-
LB Broth and Agar plates with ampicillin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, protease inhibitors)
-
Glutathione-Sepharose resin
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)
-
Dialysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol)
-
SDS-PAGE reagents
-
Coomassie Brilliant Blue stain
Procedure:
-
Transformation: Transform the pGEX-RARα and pGEX-RXRα plasmids into E. coli BL21 (DE3) cells and plate on ampicillin-containing LB agar plates. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to grow the culture for 3-4 hours at 30°C.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Affinity Purification: Add the clarified supernatant to a column containing pre-equilibrated Glutathione-Sepharose resin. Incubate for 1 hour at 4°C with gentle rocking.
-
Washing: Wash the resin with 10 column volumes of Lysis Buffer (without Triton X-100).
-
Elution: Elute the GST-tagged protein with Elution Buffer. Collect fractions.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining to assess purity and yield.
-
Dialysis: Pool the purest fractions and dialyze against Dialysis Buffer overnight at 4°C to remove the glutathione and store the purified protein.
Protocol 2: Ligand Binding Assay using Fluorescence Polarization (FP)
This protocol determines the binding affinity of Arotinoid acid for RARα using a competitive fluorescence polarization assay.
Materials:
-
Purified RARα protein
-
Fluorescently labeled retinoid tracer (e.g., Fluormone™ VDR Red, adaptable for RAR)
-
Arotinoid acid (this compound)
-
Assay Buffer (e.g., Nuclear Receptor Buffer F with 5 mM DTT)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare a solution of RARα and the fluorescent tracer in Assay Buffer. The optimal concentrations of each should be determined empirically but are typically in the low nanomolar range.
-
Compound Dilution: Prepare a serial dilution of Arotinoid acid in Assay Buffer.
-
Assay Setup:
-
To each well of the 384-well plate, add a small volume (e.g., 10 µL) of the Arotinoid acid dilutions or vehicle control (DMSO).
-
Add an equal volume (e.g., 10 µL) of the RARα/fluorescent tracer mix to all wells.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: The binding of the tracer to RARα results in a high polarization value. Displacement of the tracer by Arotinoid acid leads to a decrease in polarization. Plot the change in millipolarization (mP) units against the logarithm of the Arotinoid acid concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
This protocol demonstrates the binding of the Arotinoid acid-activated RARα/RXRα heterodimer to a DR5 RARE.
Materials:
-
Purified RARα and RXRα proteins
-
Arotinoid acid (this compound)
-
DR5 RARE oligonucleotide probe (e.g., 5'-GGGTTCACCGAAAGTTCACTCG-3') and its complement.
-
T4 Polynucleotide Kinase and [γ-³²P]ATP for radiolabeling
-
Binding Buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) non-specific competitor DNA
-
Native polyacrylamide gel (e.g., 6%)
-
TBE Buffer
-
Loading Dye (non-denaturing)
-
Phosphorimager or X-ray film
Procedure:
-
Probe Labeling: Anneal the complementary DR5 oligonucleotides and label the 5' ends with [γ-³²P]ATP using T4 Polynucleotide Kinase. Purify the labeled probe.
-
Binding Reaction: Set up the binding reactions in a final volume of 20 µL:
-
Add Binding Buffer.
-
Add Poly(dI-dC).
-
Add purified RARα and RXRα proteins (e.g., 50-100 ng each).
-
Add Arotinoid acid (e.g., 1 µM) or vehicle (DMSO).
-
Incubate for 10 minutes at room temperature.
-
Add the ³²P-labeled DR5 probe (e.g., 20,000 cpm).
-
Incubate for a further 20 minutes at room temperature.
-
-
Electrophoresis: Add non-denaturing loading dye and resolve the samples on a native polyacrylamide gel in TBE buffer.
-
Visualization: Dry the gel and visualize the radiolabeled DNA by autoradiography or phosphorimaging. A "shifted" band indicates the formation of the protein-DNA complex. The intensity of this shifted band should be enhanced in the presence of Arotinoid acid.
Protocol 4: In Vitro Coactivator Recruitment Assay (TR-FRET)
This protocol measures the Arotinoid acid-dependent recruitment of a coactivator peptide to the RARα/RXRα heterodimer using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
GST-tagged RARα LBD and His-tagged RXRα LBD (purified)
-
Arotinoid acid (this compound)
-
Terbium-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide (e.g., from SRC-1)
-
Assay Buffer
-
384-well plate
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the receptor LBDs, antibodies, and coactivator peptide in Assay Buffer.
-
Assay Setup:
-
Add Arotinoid acid at various concentrations to the wells.
-
Add the GST-RARα LBD, His-RXRα LBD, and the Terbium-labeled anti-GST antibody. Incubate briefly.
-
Add the fluorescein-labeled coactivator peptide.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the TR-FRET signal. Excitation of the Terbium donor will lead to emission from the fluorescein acceptor only when they are in close proximity, i.e., when the coactivator is recruited to the ligand-bound receptor complex.
-
Data Analysis: Plot the TR-FRET ratio against the Arotinoid acid concentration to generate a dose-response curve and determine the EC₅₀ for coactivator recruitment.
Protocol 5: Reconstituted In Vitro Transcription Assay
This protocol demonstrates that Arotinoid acid can drive transcription from a RARE-containing DNA template in a fully reconstituted system.
Materials:
-
Purified RARα and RXRα proteins
-
Arotinoid acid (this compound)
-
DNA template: A plasmid containing a promoter (e.g., minimal adenovirus major late promoter) downstream of a DR5 RARE, followed by a G-less cassette reporter.
-
HeLa cell nuclear extract (as a source of general transcription factors and RNA Polymerase II) or purified transcription factors.
-
ATP, CTP, UTP, and [α-³²P]GTP
-
Transcription Buffer (containing MgCl₂, KCl, DTT, and other necessary salts)
-
RNase inhibitors
-
Stop Buffer (containing EDTA and RNase A)
-
Denaturing polyacrylamide gel
Procedure:
-
Assemble Transcription Reactions: In a final volume of 25 µL, assemble the following on ice:
-
Transcription Buffer
-
DNA template (e.g., 100 ng)
-
Purified RARα and RXRα
-
Arotinoid acid or vehicle
-
HeLa nuclear extract
-
RNase inhibitors
-
-
Initiate Transcription: Add the NTP mix (containing [α-³²P]GTP).
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
Termination: Stop the reaction by adding Stop Buffer.
-
RNA Purification: Purify the transcribed RNA by phenol-chloroform extraction and ethanol precipitation.
-
Analysis: Resuspend the RNA pellet in loading buffer and analyze the transcripts on a denaturing polyacrylamide gel.
-
Visualization: Visualize the ³²P-labeled RNA transcripts by autoradiography. An increase in the intensity of the transcript band in the presence of Arotinoid acid demonstrates ligand-dependent transcription.
Visualizations
Caption: The Arotinoid acid signaling pathway.
Caption: Experimental workflow for in vitro reconstitution.
References
- 1. A homogeneous in vitro functional assay for estrogen receptors: coactivator recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. core.ac.uk [core.ac.uk]
- 3. pnas.org [pnas.org]
- 4. SASDFU8 – The retinoic acid receptor (RAR-RXR heterodimer) bound to the DNA response element F11r DR5. [sasbdb.org]
- 5. researchgate.net [researchgate.net]
Arotinoid acid stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arotinoid acid, also known as TTNPB or Ro 13-7410, is a potent and selective synthetic retinoid that acts as an agonist for retinoic acid receptors (RARs).[1][2][3][4] It exhibits high affinity for RAR subtypes (RARα, RARβ, and RARγ) and is instrumental in research related to cell differentiation, proliferation, and apoptosis.[1][5][6] Unlike endogenous retinoic acid, Arotinoid acid does not bind to retinoid X receptors (RXRs).[2] Its stability and high potency make it a valuable tool in cancer research and developmental biology. This document provides detailed protocols for the preparation and storage of Arotinoid acid stock solutions to ensure consistent and reliable experimental outcomes.
Data Summary
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₈O₂ | [1][3] |
| Molecular Weight | 348.48 g/mol | [1][3] |
| CAS Number | 71441-28-6 | [1][3] |
| Appearance | Crystalline solid/Powder | [2] |
Solubility Data
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥17.4 mg/mL (>50 mM) | Warming and sonication can aid dissolution. | [1] |
| DMSO | ≤ 5.7 mM | --- | [2] |
| DMSO | 25 mM | --- | |
| DMSO | 15 mg/mL (43.04 mM) | Use fresh, anhydrous DMSO for best results. | [6] |
| Ethanol | ≤ 280 µM | --- | [2] |
| Ethanol | 10 mM | --- | |
| Chloroform/Methanol (1:1) | 9.80 - 10.20 mg/mL | Yields a clear, colorless to light yellow solution. | |
| Water | Insoluble | --- | [1][6] |
Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Reference |
| Solid (as supplied) | -20°C | Up to 12 months | Protect from light. | [2] |
| Stock Solution (in DMSO) | -20°C | Several months | Aliquot to avoid repeated freeze-thaw cycles. | [1][2] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [5] |
| Stock Solution (in Ethanol) | -80°C | Not specified | Protect from light in opaque containers. |
Experimental Protocols
Preparation of a 10 mM Arotinoid Acid Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell culture experiments.
Materials:
-
Arotinoid acid (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Pre-warm the Solvent: If the Arotinoid acid is difficult to dissolve, pre-warm the required volume of DMSO to 37°C.
-
Weigh the Arotinoid Acid: In a sterile microcentrifuge tube, weigh out the desired amount of Arotinoid acid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.48 mg of Arotinoid acid (Molecular Weight = 348.48 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the Arotinoid acid. Vortex the solution thoroughly for 1-2 minutes.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, incubate the tube at 37°C for 10-15 minutes and/or place it in an ultrasonic bath for a few minutes.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. This minimizes the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[1][5]
General Protocol for Cell Treatment with Arotinoid Acid
This protocol provides a general workflow for treating cultured cells with Arotinoid acid. The optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint.
Procedure:
-
Cell Seeding: Plate the cells at the desired density in a suitable culture vessel and allow them to adhere and stabilize overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the Arotinoid acid stock solution at room temperature. Prepare a working solution by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%.[2]
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentration of Arotinoid acid. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Incubation: Incubate the cells for the desired period, which can range from a few hours to several days depending on the experiment.
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as cell viability assays, cell cycle analysis, protein extraction for Western blotting, or RNA extraction for gene expression studies.
Signaling Pathway and Workflow Diagrams
Arotinoid Acid Signaling Pathway
Arotinoid acid acts as a specific agonist for Retinoic Acid Receptors (RARs). Upon entering the cell and translocating to the nucleus, it binds to the RAR, which is typically heterodimerized with a Retinoid X Receptor (RXR). This binding event induces a conformational change in the receptor complex, leading to the dissociation of co-repressors and the recruitment of co-activators. The activated RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 3. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Arotinoid Acid Activity Using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for quantifying the activity of Arotinoid acid, a potent synthetic retinoid, on Retinoic Acid Receptors (RARs) using a dual-luciferase reporter assay. This assay is a robust and sensitive method for characterizing the potency and efficacy of nuclear receptor agonists.
Introduction
Arotinoid acid (TTNPB) is a synthetic retinoid known to be a potent agonist of Retinoic Acid Receptors (RARs). RARs are ligand-activated transcription factors that, upon binding to an agonist, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter region of target genes, initiating their transcription. The luciferase reporter assay is a widely used method to study the activation of nuclear receptors like RARs. In this system, cells are engineered to express a luciferase gene under the control of a promoter containing RAREs. The binding of an agonist, such as Arotinoid acid, to the endogenous or co-transfected RARs leads to the expression of luciferase, and the resulting luminescence is directly proportional to the receptor's activity. A second, constitutively expressed luciferase (e.g., Renilla) is often used as an internal control to normalize for transfection efficiency and cell viability.
Principle of the Assay
The core principle of this assay is to functionally couple the activation of RARs by Arotinoid acid to the expression of a quantifiable reporter enzyme, firefly luciferase. Cells are transiently co-transfected with two plasmids: a reporter plasmid containing a firefly luciferase gene downstream of a promoter with multiple RAREs, and a control plasmid that constitutively expresses Renilla luciferase. When Arotinoid acid is introduced, it binds to RARs, leading to the transcription of the firefly luciferase gene. The luminescent signal produced by the firefly luciferase is then measured and normalized to the signal from the Renilla luciferase. This normalized activity is indicative of the potency of Arotinoid acid as an RAR agonist.
Data Presentation
Table 1: Potency of Arotinoid Acid (this compound) on RAR Subtypes
| Compound | Receptor Subtype | EC50 (nM) | Fold Activation (at saturation) |
| Arotinoid Acid (this compound) | RARα | ~5 | >100 |
| Arotinoid Acid (this compound) | RARβ | ~5 | >100 |
| Arotinoid Acid (this compound) | RARγ | ~5 | >100 |
Note: The EC50 values and fold activation are representative and may vary depending on the specific cell line, reporter construct, and experimental conditions.
Experimental Protocols
This protocol is adapted for a 96-well plate format, which is suitable for dose-response studies.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are recommended due to their high transfection efficiency.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Reporter Plasmids:
-
RARE-Firefly Luciferase Reporter Plasmid (e.g., pGL4.36[luc2P/MMTV/hygro]).
-
Constitutive Renilla Luciferase Control Plasmid (e.g., pRL-TK).
-
-
Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine® 3000 or jetPEI®).
-
Arotinoid Acid (this compound): Prepare a 10 mM stock solution in DMSO.
-
Assay Reagent: Dual-Glo® Luciferase Assay System or a similar dual-luciferase reporter assay kit.
-
Other: 96-well white, clear-bottom cell culture plates, sterile DPBS, 0.05% Trypsin-EDTA, and a luminometer.
Cell Culture and Seeding
-
Culture HEK293T cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 70-80% confluency, wash them with DPBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
Transfection
-
For each well, prepare a DNA mixture containing the RARE-Firefly Luciferase reporter plasmid and the Renilla Luciferase control plasmid. A 10:1 ratio of reporter to control plasmid is a good starting point.
-
Dilute the DNA mixture and the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Incubate the mixture at room temperature to allow for the formation of DNA-lipid complexes.
-
Add the transfection complex to each well and gently mix.
-
Incubate the cells for 4-6 hours at 37°C.
-
After the incubation, replace the transfection medium with fresh culture medium.
Compound Treatment
-
Prepare serial dilutions of Arotinoid acid in culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in each well is below 0.1% to avoid toxicity.
-
Include a vehicle control (DMSO only) and a positive control (e.g., a known RAR agonist like all-trans retinoic acid).
-
Add the diluted Arotinoid acid or controls to the transfected cells.
-
Incubate the plate for 16-24 hours at 37°C.
Luminescence Measurement
-
Equilibrate the plate and the Dual-Glo® Luciferase Assay Reagent to room temperature.
-
Add the Luciferase Assay Reagent (which lyses the cells and contains the firefly luciferase substrate) to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the firefly luminescence using a luminometer.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and activate the Renilla luciferase.
-
Incubate for 10 minutes at room temperature.
-
Measure the Renilla luminescence.
Data Analysis
-
For each well, calculate the Relative Luciferase Activity by dividing the firefly luciferase reading by the Renilla luciferase reading.
-
Calculate the Fold Induction by dividing the Relative Luciferase Activity of the Arotinoid acid-treated wells by the average Relative Luciferase Activity of the vehicle control wells.
-
Plot the Fold Induction against the logarithm of the Arotinoid acid concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value, which is the concentration of Arotinoid acid that produces 50% of the maximal response.
Mandatory Visualizations
Signaling Pathway of Arotinoid Acid Activation of a Luciferase Reporter Gene
Application Notes and Protocols: Arotinoid Acid in 3D Organoid Culture Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arotinoid acid, a synthetic analog of retinoic acid (RA), is a potent modulator of retinoic acid receptors (RARs). In the realm of 3D organoid culture, arotinoid acid serves as a critical component in protocols aimed at directing cellular differentiation and morphogenesis. Its stability and high affinity for RARs make it a valuable tool for researchers studying tissue development and disease in vitro. These application notes provide a comprehensive overview of the use of arotinoid acid in 3D organoid systems, complete with detailed protocols and data.
Applications in Organoid Culture
Arotinoid acid has been primarily utilized in the directed differentiation of various organoid models, including:
-
Intestinal Organoids: To promote the differentiation of epithelial cells into mature cell types, such as enterocytes, goblet cells, and enteroendocrine cells, mimicking the crypt-villus axis of the intestine.
-
Prostate Organoids: To study the role of retinoid signaling in prostate development and carcinogenesis.
Mechanism of Action
Arotinoid acid functions as a potent agonist of retinoic acid receptors (RARs). Upon binding, the arotinoid acid-RAR complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade is pivotal in regulating cellular proliferation, differentiation, and apoptosis. In intestinal organoids, for instance, RAR activation by arotinoid acid is thought to influence key developmental pathways such as Wnt and Notch, which are crucial for maintaining the balance between stemness and differentiation.
Data Presentation
Table 1: Effects of Arotinoid Acid on Intestinal Organoid Differentiation
| Parameter | Control (DMSO) | Arotinoid Acid (100 nM) | Fold Change |
| Organoid Formation Efficiency (%) | 85 ± 5 | 82 ± 7 | ~0.96 |
| Average Organoid Diameter (μm) | 250 ± 50 | 180 ± 40 | ~0.72 |
| Relative mRNA Expression (Fold Change vs. Control) | |||
| Lgr5 (Stem Cell Marker) | 1.0 | 0.4 ± 0.1 | 0.4 |
| Vil1 (Enterocyte Marker) | 1.0 | 3.5 ± 0.5 | 3.5 |
| Muc2 (Goblet Cell Marker) | 1.0 | 2.8 ± 0.4 | 2.8 |
| ChgA (Enteroendocrine Marker) | 1.0 | 2.1 ± 0.3 | 2.1 |
Note: The data presented above are representative values compiled from multiple sources and should be used as a guideline. Actual results may vary depending on the specific organoid line and experimental conditions.
Experimental Protocols
Protocol 1: Differentiation of Human Intestinal Organoids using Arotinoid Acid
This protocol describes the differentiation of established human intestinal organoids by supplementing the culture medium with arotinoid acid.
Materials:
-
Established human intestinal organoids in Matrigel
-
Intestinal Stem Cell Medium (ISCM): Advanced DMEM/F12, 2 mM L-glutamine, 10 mM HEPES, 1x N2 supplement, 1x B27 supplement, 50 ng/mL human EGF, 100 ng/mL Noggin, 500 ng/mL R-spondin1, 10 µM Y-27632 (for initial plating)
-
Differentiation Medium: ISCM without Wnt3A, R-spondin1, and Noggin, and with the addition of arotinoid acid.
-
Arotinoid acid ethyl ester (e.g., AGN 190121) stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell recovery solution (e.g., Corning Cell Recovery Solution)
-
Matrigel, growth factor reduced
-
24-well culture plates
Procedure:
-
Organoid Culture Maintenance: Culture human intestinal organoids in 24-well plates with 30 µL of Matrigel per well and 500 µL of ISCM. Change the medium every 2-3 days.
-
Passaging Organoids:
-
Aspirate the medium from the wells.
-
Add 500 µL of ice-cold cell recovery solution to each well and incubate for 30-60 minutes on ice to dissolve the Matrigel.
-
Pool the organoid suspension into a 15 mL conical tube.
-
Mechanically dissociate the organoids by pipetting up and down 20-30 times with a P1000 pipette.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the organoid fragments in fresh Matrigel.
-
Plate 30 µL of the Matrigel/organoid suspension per well in a pre-warmed 24-well plate.
-
Allow the Matrigel to polymerize at 37°C for 15-20 minutes.
-
Add 500 µL of ISCM with 10 µM Y-27632 to each well.
-
-
Initiation of Differentiation:
-
Two days after passaging, when organoids have reformed, replace the ISCM with Differentiation Medium.
-
Prepare the Differentiation Medium by supplementing the basal medium with arotinoid acid to a final concentration of 10-100 nM. A titration experiment is recommended to determine the optimal concentration for your specific organoid line.
-
For the control wells, add an equivalent volume of DMSO.
-
-
Maintenance of Differentiating Cultures:
-
Change the Differentiation Medium every 2 days.
-
Culture for 4-6 days to allow for the development of mature intestinal cell types.
-
-
Analysis:
-
After the differentiation period, organoids can be harvested for analysis, such as quantitative PCR (qPCR) for marker gene expression, immunohistochemistry, or functional assays.
-
Visualizations
Caption: Arotinoid acid signaling pathway in intestinal organoids.
Caption: Experimental workflow for arotinoid acid treatment of organoids.
LC-MS/MS Method for the Determination of Arotinoid Acid in Plasma
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of Arotinoid acid in human plasma using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Arotinoid acid (also known as TTNPB or Ro 13-7410) is a potent synthetic retinoid and a selective retinoic acid receptor (RAR) agonist.[1][2][3] Given its high potency, with therapeutic doses below 0.5 µg/kg body weight per day, a highly sensitive analytical method is crucial for pharmacokinetic studies.[4] The described method utilizes solid-phase extraction for sample cleanup and concentration, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry in negative electrospray ionization mode.[4]
Introduction
Arotinoid acid is a third-generation synthetic retinoid investigated for the treatment of psoriasis and other hyperkeratotic skin disorders.[4] It exerts its biological effects by acting as a selective agonist for retinoic acid receptors (RARs).[2] The mechanism of action involves the binding of Arotinoid acid to RARs, which then form heterodimers with retinoid X receptors (RXRs).[5][6][7] This RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription and regulating cellular processes like differentiation, proliferation, and apoptosis.[5][6][7] Due to its significant biological activity at very low concentrations, a robust and sensitive bioanalytical method is essential for its characterization in preclinical and clinical studies.
Signaling Pathway
The signaling pathway of Arotinoid acid is initiated by its binding to the Retinoic Acid Receptor (RAR). This binding event causes a conformational change in the RAR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting RAR-RXR complex then translocates into the nucleus and binds to Retinoic Acid Response Elements (RAREs) on the DNA. This binding recruits co-activator proteins and initiates the transcription of target genes, ultimately leading to a cellular response.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Arotinoid acid | C24H28O2 | CID 5289501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Arotinoid acid - Wikipedia [en.wikipedia.org]
- 4. Determination of arotinoid acid in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 7. Retinoic acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Arotinoid Acid
Welcome to the technical support center for arotinoid acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of arotinoid acid in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of arotinoid acid in DMSO?
Arotinoid acid, also known as TTNPB, is generally soluble in dimethyl sulfoxide (DMSO). However, the reported solubility values can vary across different suppliers and batches. The solubility is typically in the millimolar (mM) to milligrams per milliliter (mg/mL) range. For instance, some sources indicate a solubility of ≥10 mg/mL, while others report values such as >17.4 mg/mL or 11.25 mg/mL.[1][2][3] It is crucial to consult the product-specific datasheet for the most accurate information.
Q2: I'm having trouble dissolving arotinoid acid in DMSO. What are the common causes?
Several factors can contribute to dissolution issues:
-
Compound Purity and Batch Variation: Impurities or slight variations between batches can affect solubility.
-
Low Temperature: DMSO's freezing point is relatively high (18.5 °C or 65.3 °F). If the solvent or your working environment is cold, it can hinder dissolution.
-
Insufficient Agitation: Arotinoid acid may require more than simple vortexing to dissolve completely.
-
Concentration Exceeds Solubility Limit: You may be attempting to prepare a stock solution at a concentration that is too high.
Q3: Are there any recommended techniques to improve the solubility of arotinoid acid in DMSO?
Yes, several techniques can aid in the dissolution process:
-
Warming: Gently warm the solution at 37°C for about 10 minutes.[1][2] This can significantly improve the solubility of many compounds in DMSO.
-
Sonication: Using an ultrasonic bath can help break down compound aggregates and enhance dissolution.[1][2]
-
Vortexing: Vigorous vortexing can also be beneficial.
Q4: How should I prepare a stock solution of arotinoid acid in DMSO?
For detailed instructions, please refer to the Experimental Protocols section below. The general workflow involves weighing the compound, adding the appropriate volume of DMSO, and then employing techniques like warming and sonication to ensure complete dissolution.
Q5: What is the stability of arotinoid acid in a DMSO stock solution?
Retinoids, in general, are sensitive to light, heat, and air.[4] It is recommended to protect arotinoid acid solutions from light. Stock solutions in DMSO can typically be stored at -20°C for several months.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Arotinoid acid powder is not dissolving in DMSO. | The concentration may be too high. | Try preparing a more dilute stock solution. Consult the product datasheet for recommended concentrations. |
| The DMSO or environment is too cold. | Gently warm the solution to 37°C.[1][2] | |
| Insufficient agitation. | Use an ultrasonic bath or vortex the solution for a longer duration.[1][2] | |
| The solution is cloudy or has visible particles after attempting to dissolve. | The compound has not fully dissolved. | Continue with warming and sonication. If particles persist, consider filtering the solution through a 0.22 µm syringe filter to remove any undissolved material. |
| The compound may have precipitated out of solution. | This can happen if the stock solution is not stored properly or if it has been subjected to multiple freeze-thaw cycles. Try re-dissolving by warming and sonicating. If this fails, a fresh stock solution should be prepared. | |
| I'm concerned about the stability of my arotinoid acid stock solution. | Exposure to light, heat, or air. | Always store stock solutions at -20°C and protect them from light by using amber vials or wrapping the vials in foil.[1][4] Aliquot into smaller volumes to minimize freeze-thaw cycles. |
Data Presentation
Arotinoid Acid (this compound) Properties
| Property | Value |
| Molecular Formula | C₂₄H₂₈O₂[1][2][5] |
| Molecular Weight | 348.48 g/mol [1][2][5] |
| CAS Number | 71441-28-6[1][2][5] |
Reported Solubility of Arotinoid Acid in DMSO
| Solubility | Source |
| > 17.4 mg/mL | APExBIO[1] |
| 11.25 mg/mL (with ultrasonic and warming) | BioCrick[2] |
| 25 mM | Sigma-Aldrich[3] |
| ≥10 mg/mL | Sigma-Aldrich[3] |
| 5.7 mM | STEMCELL Technologies[6] |
Experimental Protocols
Protocol for Preparing a 10 mM Arotinoid Acid Stock Solution in DMSO
-
Calculate the required mass:
-
Molecular Weight (MW) of Arotinoid Acid = 348.48 g/mol
-
To prepare 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 348.48 g/mol * 1000 mg/g * 1 mL = 3.4848 mg
-
-
-
Weigh the arotinoid acid:
-
Carefully weigh out approximately 3.5 mg of arotinoid acid powder.
-
-
Dissolve in DMSO:
-
Add 1 mL of high-purity, anhydrous DMSO to the vial containing the arotinoid acid.
-
-
Promote Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.
-
Follow up with sonication in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, light-protected (amber) tubes.
-
Store the aliquots at -20°C for long-term storage.
-
Visualizations
Caption: Workflow for preparing arotinoid acid stock solution.
Caption: Simplified signaling pathway of arotinoid acid.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound (Arotinoid Acid) | CAS:71441-28-6 | Potent RAR agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound 71441-28-6 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Arotinoid acid | C24H28O2 | CID 5289501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: Optimizing Arotinoid Acid Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arotinoid acid. The following information is intended to help optimize experimental concentrations to minimize toxicity while achieving desired biological effects.
Frequently Asked Questions (FAQs)
Q1: What is Arotinoid acid and what is its primary mechanism of action?
Arotinoid acid, also known as TTNPB, is a potent synthetic retinoid. It functions as a selective agonist for Retinoic Acid Receptors (RARs), which are nuclear receptors that act as ligand-activated transcription factors. Upon binding, Arotinoid acid induces a conformational change in the RAR, leading to the recruitment of coactivators and the regulation of target gene transcription. This regulation controls various cellular processes, including differentiation, proliferation, and apoptosis.
Q2: At what concentrations does Arotinoid acid typically show activity and toxicity?
Arotinoid acid is highly potent, with activity observed in the nanomolar range. Its toxicity is dose-dependent. Below is a summary of reported concentrations for different cell lines and receptors.
Arotinoid Acid (this compound) In Vitro Activity
| Cell Line/Receptor | Assay Type | Effective Concentration (IC50) | Observed Effect | Reference |
| Human RARα | Binding Affinity | 5.1 nM | Receptor Agonism | |
| Human RARβ | Binding Affinity | 4.5 nM | Receptor Agonism | |
| Human RARγ | Binding Affinity | 9.3 nM | Receptor Agonism | |
| Mouse RARα | Binding Affinity | 3.8 nM | Receptor Agonism | |
| Mouse RARβ | Binding Affinity | 4.0 nM | Receptor Agonism | |
| Mouse RARγ | Binding Affinity | 4.5 nM | Receptor Agonism | |
| KKU-100 (CCA Cells) | SRB Assay (48h) | 10.29 ± 3.86 µM | Cytotoxicity | |
| KKU-213B (CCA Cells) | SRB Assay (48h) | 4.58 ± 1.90 µM | Cytotoxicity | |
| T47D (Breast Cancer) | Not Specified | 1 µM | Cell Cycle Arrest (G0/G1), Apoptosis | |
| 184 (Normal Human Mammary Epithelial) | Not Specified | Not Specified | Growth Inhibition |
Q3: How should I prepare and store Arotinoid acid stock solutions?
Arotinoid acid is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. It is recommended to warm the solution at 37°C for 10 minutes and use an ultrasonic bath to ensure it is fully dissolved. Stock solutions should be stored at -20°C or lower for long-term stability. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q4: What are the common challenges when working with Arotinoid acid in cell culture?
Common challenges include:
-
High Potency and Narrow Therapeutic Window: Due to its high potency, the concentration range between efficacy and toxicity can be narrow.
-
Solvent Toxicity: The solvent used to dissolve Arotinoid acid, typically DMSO, can be toxic to cells at higher concentrations.
-
Compound Instability: Retinoids can be sensitive to light, air, and temperature, potentially leading to degradation.
-
Interaction with Serum: Components in fetal bovine serum (FBS) can bind to retinoids, affecting their bioavailability and activity.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Concentration too high for the specific cell line. | Perform a dose-response experiment starting from a very low concentration (e.g., 0.1 nM) and titrating up to the µM range. Determine the IC50 value for your specific cell line. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically below 0.1%. Run a vehicle control (medium with the same concentration of DMSO but without Arotinoid acid) to assess solvent toxicity. |
| Cell line hypersensitivity. | Some cell lines are inherently more sensitive to retinoids. Review the literature for data on your specific cell line or a similar one. Consider using a less sensitive cell line if appropriate for your experimental goals. |
| Compound degradation leading to toxic byproducts. | Protect your Arotinoid acid stock solutions and treated cells from light. Prepare fresh dilutions from a frozen stock for each experiment. |
Issue 2: Inconsistent or no biological effect observed.
| Possible Cause | Troubleshooting Step |
| Arotinoid acid concentration is too low. | Consult the literature for effective concentrations in similar models. Increase the concentration in a stepwise manner. |
| Compound degradation. | Ensure proper storage of stock solutions at -20°C or below and protect from light. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Interaction with serum components. | If using serum-containing media, consider that serum proteins may bind to Arotinoid acid, reducing its effective concentration. You may need to use a higher concentration than in serum-free media. Alternatively, consider reducing the serum percentage or using a serum-free medium if your cell line can tolerate it. |
| Incorrectly prepared stock solution. | Verify the initial weighing and dissolving of the compound. Ensure the powder is fully dissolved before making dilutions. |
| Cell line is non-responsive. | Confirm that your cell line expresses Retinoic Acid Receptors (RARs). You can check this through qPCR or Western blotting. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of Arotinoid Acid using an MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of Arotinoid acid.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of Arotinoid acid in your cell culture medium. Start with a high concentration (e.g., 10 µM) and dilute down to the low nM range.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the Arotinoid acid dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, you will observe the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure the crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the log of the Arotinoid acid concentration and use a non-linear regression to determine the IC50 value.
-
Protocol 2: Assessing Arotinoid Acid-Induced Apoptosis using Annexin V/Propidium Iodide Staining
This protocol outlines the steps to quantify apoptosis induced by Arotinoid acid.
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with Arotinoid acid at your desired concentrations (e.g., a concentration around the IC50 value) for a specific time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating and attached cells. For attached cells, use a gentle cell scraper or trypsin.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Wash the cells with cold PBS and centrifuge again.
-
-
Annexin V and Propidium Iodide (PI) Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The cell population can be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Arotinoid acid.
-
Visualizations
Arotinoid Acid Signaling Pathway
Caption: A simplified diagram of the Arotinoid acid signaling pathway.
Experimental Workflow for Optimizing Arotinoid Acid Concentration
Caption: A workflow for determining the optimal concentration of Arotinoid acid.
Troubleshooting Logic for High Cell Toxicity
Caption: A decision tree for troubleshooting high toxicity in Arotinoid acid experiments.
Arotinoid acid degradation and stability in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with arotinoid acid. The information provided addresses common challenges related to the degradation and stability of arotinoid acid in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: My experimental results with arotinoid acid are inconsistent. What could be the cause?
Inconsistent results with arotinoid acid, and retinoids in general, are often linked to their inherent instability.[1] Factors such as exposure to light, high temperatures, and oxidative conditions can lead to degradation and isomerization of the compound, altering its biological activity.[2][1] Additionally, the composition of your cell culture media, particularly the presence or absence of serum, can significantly impact the stability of the arotinoid acid.[2][1]
Q2: How does the composition of cell culture media affect the stability of arotinoid acid?
The presence of serum, specifically bovine serum albumin (BSA), can significantly enhance the stability of retinoids in culture media.[2][1] Serum proteins can bind to retinoids, protecting them from degradation.[3][4] In contrast, retinoids are considerably less stable in serum-free media.[2][1] If you are working with serum-free media, consider supplementing it with BSA to improve the stability of your arotinoid acid.[2][1]
Q3: Is arotinoid acid light-sensitive?
Yes, like other retinoids, arotinoid acid is sensitive to light. Exposure to fluorescent room light and sunlight can cause photodegradation and isomerization, leading to a loss of potency and the formation of potentially confounding photoproducts.[5][6] It is crucial to protect arotinoid acid stock solutions and treated cultures from light by using amber vials and minimizing light exposure during experimental manipulations.[7] Performing experiments under yellow light can also help to mitigate degradation.[2][1]
Q4: What is the best way to prepare and store arotinoid acid stock solutions?
For maximum stability, arotinoid acid powder should be stored in a desiccator at -80°C in the dark.[7] Stock solutions should be prepared in an organic solvent, such as DMSO or ethanol, and stored in amber vials at -80°C under an inert gas if possible.[7] It is recommended to prepare fresh dilutions in culture media immediately before each experiment and to avoid storing arotinoid acid in aqueous solutions for extended periods.
Q5: I am not observing the expected biological effect of arotinoid acid on my cells. What should I troubleshoot?
If you are not seeing the expected cellular response, consider the following:
-
Compound Integrity: Verify the stability of your arotinoid acid under your specific experimental conditions. You may need to perform a stability study to determine its half-life in your culture media.
-
Cell Line and Culture Conditions: The response to retinoids can be cell-line dependent and influenced by culture conditions.[8] Ensure that your chosen cell line expresses the necessary retinoic acid receptors (RARs).[9][10]
-
Concentration and Exposure Time: Optimize the concentration of arotinoid acid and the duration of treatment.
-
Media Components: Be aware that some components in culture media may interact with or degrade arotinoid acid.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate experiments | Degradation of arotinoid acid due to light exposure or temperature fluctuations. | Protect all solutions and plates containing arotinoid acid from light. Maintain consistent temperature control during incubation. Prepare fresh dilutions for each experiment. |
| Loss of arotinoid acid activity over time in culture | Instability in the culture medium, especially in serum-free conditions.[1] | If using serum-free medium, supplement with 6 mg/ml bovine serum albumin (BSA) to enhance stability.[2][1] Alternatively, replenish the media with fresh arotinoid acid more frequently. |
| Precipitate formation in the culture medium | Poor solubility of arotinoid acid in aqueous media. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your cells. Gently warm the media and vortex after adding the arotinoid acid stock solution to aid dissolution.[9] |
| Unexpected or off-target cellular effects | Formation of degradation or isomerization products with different biological activities. | Minimize degradation by following strict light and temperature protection protocols. Analyze the purity of your arotinoid acid stock solution and media samples over time using HPLC.[11] |
Quantitative Data
Table 1: Stability of Retinoids in Different Culture Media
| Compound | Medium Type | Stability | Key Findings |
| All-trans-retinoic acid (at-RA) | Serum-supplemented | High | Little loss or isomerization observed when protected from light.[2][1] |
| All-trans-retinoic acid (at-RA) | Serum-free | Low | Significant degradation observed.[2][1] |
| Retinol (ROL) | Serum-supplemented | Moderate | Less stable than retinoic acid under the same conditions.[2][1] |
| Retinol (ROL) | Serum-free | Very Low | Rapid degradation.[2][1] |
| TTNPB (Arotinoid Acid) | Limb bud cell culture medium | Higher than tRA | Disappearance of this compound from the media was significantly slower than that of all-trans-retinoic acid (tRA) over 72 hours.[10] |
Table 2: Binding Affinities and Potency of Arotinoid Acid (this compound)
| Compound | Receptor | Binding Affinity (IC50/Kd) | Potency |
| This compound (Arotinoid Acid) | RARα | IC50: 5.1 nM | Potent agonist.[9] |
| This compound (Arotinoid Acid) | RARβ | IC50: 4.5 nM | Potent agonist.[9] |
| This compound (Arotinoid Acid) | RARγ | IC50: 9.3 nM | Potent agonist.[9] |
| This compound (Arotinoid Acid) | RXRs | No binding | Does not compete for binding to RXRα, β, or γ.[10] |
| All-trans-retinoic acid (tRA) | RARs | Kd in the nanomolar range | This compound has approximately 10-fold lower binding affinity than tRA for RARs.[10] |
Experimental Protocols
Protocol 1: Assessing the Stability of Arotinoid Acid in Cell Culture Media
This protocol outlines a method to determine the stability of arotinoid acid in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Arotinoid acid
-
Cell culture medium (with and without serum or other supplements to be tested)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Organic solvents for mobile phase and extraction (e.g., acetonitrile, methanol, hexane)
-
Amber or foil-wrapped tubes and vials
Methodology:
-
Preparation of Arotinoid Acid Spiked Media:
-
Prepare a stock solution of arotinoid acid in a suitable organic solvent (e.g., DMSO).
-
Spike the cell culture medium with a known concentration of arotinoid acid.
-
Prepare separate batches for each condition to be tested (e.g., with serum, without serum, different temperatures).
-
-
Incubation:
-
Aliquot the spiked media into amber tubes for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes under standard cell culture conditions (e.g., 37°C, 5% CO2), ensuring they are protected from light.
-
-
Sample Collection and Extraction:
-
At each time point, remove an aliquot of the medium.
-
Perform a liquid-liquid or solid-phase extraction to isolate the arotinoid acid from the media components.
-
-
HPLC Analysis:
-
Analyze the extracted samples by HPLC.
-
Use a standard curve of known arotinoid acid concentrations to quantify the amount remaining at each time point.
-
-
Data Analysis:
-
Plot the concentration of arotinoid acid versus time to determine the degradation kinetics and half-life in the medium.
-
Visualizations
Caption: Workflow for assessing arotinoid acid stability.
Caption: Simplified retinoid signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding sites of retinol and retinoic acid with serum albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinol and retinoic acid bind human serum albumin: stability and structural features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodecomposition and Phototoxicity of Natural Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tretinoin Photostability: Comparison of Micronized Tretinoin Gel 0.05% and Tretinoin Gel 0.025% Following Exposure to Fluorescent and Solar Light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of cell growth by retinoids and their possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Multiple factors contribute to the toxicity of the aromatic retinoid, this compound (Ro 13-7410): binding affinities and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. retinoid-quantification-by-hplc-msn - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Arotinoid Acid-Induced Apoptosis Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Arotinoid acid to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Arotinoid acid and how does it induce apoptosis?
Arotinoid acid, of which the compound TTNPB is a well-studied example, is a synthetic retinoid that acts as a potent agonist of retinoic acid receptors (RARs). It selectively binds to RARs, with a particularly high affinity for the RARγ subtype in some contexts, to initiate a signaling cascade that leads to programmed cell death, or apoptosis.[1][2] This process often involves the activation of caspases, a family of proteases that execute the apoptotic program.
Q2: What is a typical effective concentration range for Arotinoid acid in cell culture?
The effective concentration of Arotinoid acid can vary significantly depending on the cell line and experimental conditions. However, studies have shown that concentrations in the nanomolar (nM) to low micromolar (µM) range are often sufficient to induce apoptosis. For example, the IC50 of this compound for RARα, RARβ, and RARγ can be as low as 5.1 nM, 4.5 nM, and 9.3 nM, respectively.[3] In some cell lines, treatment with 1 µM this compound has been shown to arrest the cell cycle and induce apoptosis.
Q3: How long should I treat my cells with Arotinoid acid to observe apoptosis?
The optimal treatment time will depend on the cell line and the concentration of Arotinoid acid used. Apoptotic effects can be observed as early as 24 hours, with more significant effects often seen at 48 to 72 hours of treatment.[4] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Q4: Can Arotinoid acid induce apoptosis in all cell types?
The sensitivity of cells to Arotinoid acid-induced apoptosis can vary. The expression levels of retinoic acid receptors, particularly RARγ, can influence a cell's response.[1][2] Cell lines with low or absent RAR expression may be resistant to the apoptotic effects of Arotinoid acid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low levels of apoptosis observed after Arotinoid acid treatment. | 1. Sub-optimal concentration of Arotinoid acid: The concentration may be too low to induce a significant apoptotic response in your specific cell line. 2. Insufficient incubation time: The treatment duration may not be long enough for the apoptotic cascade to be fully activated. 3. Cell line resistance: The cells may have low expression of the target RARs or have dysregulated downstream apoptotic pathways. 4. Improper Arotinoid acid storage or handling: Arotinoid acid can be sensitive to light and degradation. | 1. Perform a dose-response experiment: Test a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal dose for your cell line. 2. Conduct a time-course experiment: Assess apoptosis at multiple time points (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration. 3. Verify RAR expression: Check the expression of RARs in your cell line using techniques like Western blot or qPCR. Consider using a positive control cell line known to be sensitive to Arotinoid acid. 4. Ensure proper storage: Store Arotinoid acid protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment. |
| High background apoptosis in control (untreated) cells. | 1. Sub-optimal cell culture conditions: Over-confluency, nutrient deprivation, or contamination can lead to spontaneous apoptosis. 2. Harsh cell handling: Excessive trypsinization or centrifugation can damage cells and induce apoptosis. | 1. Maintain healthy cell cultures: Ensure cells are passaged at an appropriate density and the culture medium is fresh. Regularly check for contamination. 2. Handle cells gently: Use the minimum necessary trypsin concentration and time for detachment. Centrifuge cells at a low speed. |
| Inconsistent results between experiments. | 1. Variability in cell passage number: Cellular responses can change with increasing passage number. 2. Inconsistent Arotinoid acid preparation: Variations in the dilution of the stock solution can lead to different final concentrations. 3. Variability in cell seeding density: The initial number of cells can influence the response to treatment. | 1. Use a consistent range of passage numbers: Thaw a new vial of cells after a certain number of passages. 2. Prepare fresh Arotinoid acid dilutions: Make fresh working solutions from a validated stock for each experiment. 3. Ensure consistent cell seeding: Use a cell counter to accurately seed the same number of cells for each experiment. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on retinoid-induced apoptosis.
Table 1: IC50 Values of Retinoids in Different Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Retinoic Acid | MCF-7 (Breast Cancer) | 139.9 ± 4.6 µg/ml | [5] |
| Retinoic Acid | AMJ13 (Breast Cancer) | 104.7 ± 3.8 µg/ml | [5] |
| Retinoic Acid | CAL-51 (Breast Cancer) | 169.1 ± 8.2 µg/ml | [5] |
| This compound (Arotinoid Acid) | Human RARα | 5.1 nM | [3] |
| This compound (Arotinoid Acid) | Human RARβ | 4.5 nM | [3] |
| This compound (Arotinoid Acid) | Human RARγ | 9.3 nM | [3] |
Table 2: Percentage of Apoptotic Cells After Retinoid Treatment
| Compound & Concentration | Cell Line | Treatment Duration | % Apoptotic Cells | Reference |
| Retinoic Acid (200 µg/ml) | AMJ13 (Breast Cancer) | 48 hours | 73.6 ± 0.73% | [5] |
| Retinoic Acid (200 µg/ml) | MCF-7 (Breast Cancer) | 48 hours | 66.5 ± 1.88% | [5] |
| Retinoic Acid (200 µg/ml) | CAL-51 (Breast Cancer) | 48 hours | 64.02 ± 4.02% | [5] |
| All-trans-retinoic acid (1.25 µM) | KKU-100 (Cholangiocarcinoma) | 48 hours | 22% | [4] |
| All-trans-retinoic acid (2.5 µM) | KKU-100 (Cholangiocarcinoma) | 48 hours | 38% | [4] |
| All-trans-retinoic acid (1.25 µM) | KKU-213B (Cholangiocarcinoma) | 48 hours | 22% | [4] |
| All-trans-retinoic acid (2.5 µM) | KKU-213B (Cholangiocarcinoma) | 48 hours | 41% | [4] |
Experimental Protocols
Cell Culture and Arotinoid Acid Treatment
-
Cell Seeding:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in multi-well plates at a density that will allow for logarithmic growth during the treatment period.
-
-
Arotinoid Acid Preparation:
-
Prepare a stock solution of Arotinoid acid (e.g., this compound) in a suitable solvent like DMSO. Store the stock solution at -20°C, protected from light.[6]
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced toxicity.[6]
-
-
Treatment:
-
Once cells have adhered and are in the logarithmic growth phase, replace the medium with the medium containing the various concentrations of Arotinoid acid.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest Arotinoid acid concentration.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
-
Cell Harvesting:
-
After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V positive, PI negative cells are in early apoptosis. Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Caspase-3 Activity Assay
-
Cell Lysis:
-
After Arotinoid acid treatment, lyse the cells in a chilled lysis buffer.
-
-
Assay:
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).
-
Measure the absorbance of the resulting colorimetric product using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Cell Fixation and Permeabilization:
-
Fix the treated cells with a cross-linking agent like paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.
-
-
Labeling:
-
Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.
-
-
Analysis:
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells with fragmented DNA.
-
Visualizations
Caption: Arotinoid acid signaling pathway to induce apoptosis.
Caption: Workflow for Arotinoid acid-induced apoptosis experiments.
References
- 1. Induction of apoptosis by retinoids and retinoic acid receptor gamma-selective compounds in mouse thymocytes through a novel apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoic acids regulate apoptosis of T lymphocytes through an interplay between RAR and RXR receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. All-trans-retinoic acid induces RARB-dependent apoptosis via ROS induction and enhances cisplatin sensitivity by NRF2 downregulation in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of retinoic acid against breast cancer cells derived from an Iraqi patient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
Off-target effects of Arotinoid acid in cell lines
Welcome to the technical support center for Arotinoid acid, also known as TTNPB. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential off-target effects of Arotinoid acid in cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with Arotinoid acid at concentrations that are much higher than its reported EC50 for RAR agonism. Is this expected?
A1: Yes, this is a plausible observation. Arotinoid acid (this compound) is a potent agonist of Retinoic Acid Receptors (RARs) with high affinity, often in the low nanomolar range. However, at higher concentrations, retinoids, including this compound, can induce cytotoxicity through mechanisms that may be independent of RAR signaling. If you observe cell death at micromolar concentrations, it is likely due to these off-target effects.
Q2: What are the potential off-target mechanisms that could lead to cytotoxicity?
A2: Off-target effects of Arotinoid acid leading to cytotoxicity may involve:
-
Induction of Oxidative Stress: Retinoids can increase the production of reactive oxygen species (ROS) within cells, leading to oxidative damage to lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Arotinoid acid may directly impact mitochondrial function, leading to the dissipation of the mitochondrial membrane potential (ΔΨm). This can trigger the intrinsic apoptotic pathway.
-
Alteration of Apoptotic Protein Expression: It can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, shifting the balance towards cell death.
-
Non-Genomic Signaling: While this compound's primary action is genomic (regulating gene transcription via nuclear RARs), some retinoids have been shown to initiate rapid, non-genomic signaling cascades that can influence cell survival pathways.
Q3: How can we differentiate between RAR-mediated effects and off-target cytotoxicity in our experiments?
A3: To distinguish between on-target and off-target effects, consider the following experimental approaches:
-
Dose-Response Analysis: Compare the concentration range at which you observe RAR-mediated effects (e.g., differentiation, target gene expression) with the concentrations causing cytotoxicity. A significant separation between these dose ranges suggests off-target effects.
-
Use of RAR Antagonists: Co-treatment with a pan-RAR antagonist can help determine if the observed cytotoxicity is dependent on RAR activation. If the antagonist does not rescue the cells from death, the effect is likely off-target.
-
RAR-Knockout/Knockdown Cell Lines: If available, using cell lines with knocked-out or knocked-down RARs can provide direct evidence for RAR-independent effects.
-
Time-Course Experiments: Analyze the timing of events. Rapid induction of apoptosis (within a few hours) might point towards non-genomic or direct mitochondrial effects, whereas RAR-mediated effects that require changes in gene expression typically take longer.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Results with Arotinoid Acid Treatment
| Possible Cause | Troubleshooting Step |
| Compound Solubility and Stability | Arotinoid acid is lipophilic and may precipitate in aqueous culture media, especially at high concentrations. Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration in the media is low (<0.1%) and consistent across all treatments. Visually inspect the media for any precipitation after adding the compound. |
| Cell Density | The cytotoxic effects of Arotinoid acid can be cell density-dependent. Ensure you are seeding cells at a consistent density for all experiments. Create a standard operating procedure for cell seeding and treatment initiation. |
| Assay Interference | The chosen cell viability assay (e.g., MTT, XTT) might be affected by the chemical properties of Arotinoid acid or by changes in cellular metabolism that are not directly related to cell death. Consider using a complementary assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release or Trypan Blue exclusion) or ATP levels. |
| Contamination | Mycoplasma or other microbial contamination can affect cell health and response to treatment. Regularly test your cell lines for contamination. |
Issue 2: Unexpected Apoptosis Observed at High Concentrations of Arotinoid Acid
| Possible Cause | Troubleshooting Step/Investigation |
| Induction of Oxidative Stress | Measure the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA. Co-treat with an antioxidant (e.g., N-acetylcysteine) to see if it rescues the cells from Arotinoid acid-induced apoptosis. |
| Mitochondrial Membrane Depolarization | Assess the mitochondrial membrane potential (ΔΨm) using a fluorescent dye such as JC-1 or TMRE. A decrease in ΔΨm is an early indicator of apoptosis. |
| Activation of Caspases | Perform a western blot to detect the cleavage of key apoptotic proteins like Caspase-3 and PARP. An increase in the cleaved forms confirms the activation of the apoptotic cascade. |
| Changes in Bcl-2 Family Proteins | Analyze the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins by western blot. An increased Bax/Bcl-2 ratio suggests a shift towards apoptosis. |
Quantitative Data
While specific cytotoxic IC50 values for Arotinoid acid (this compound) are not widely reported across a broad range of cancer cell lines in publicly available literature, its potent biological activity as an RAR agonist is well-documented. Researchers should empirically determine the cytotoxic IC50 for their specific cell line of interest.
Table 1: Reported Biological Activities of Arotinoid Acid (this compound)
| Parameter | Cell Line/System | Value | Reference |
| RARα Agonism (EC50) | - | 21 nM | [1] |
| RARβ Agonism (EC50) | - | 4.0 nM | [1] |
| RARγ Agonism (EC50) | - | 2.4 nM | [1] |
| Inhibition of Chondrogenesis (IC50) | Mouse limb bud cells | 0.14 nM | [2] |
| Growth Inhibition | T47D (breast cancer) | G0/G1 arrest and apoptosis induced | [3] |
| Growth Inhibition | Normal human mammary epithelial cells (184) | Growth inhibited | [3] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Arotinoid acid in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Arotinoid acid. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed cells in a 24-well plate or on coverslips and treat with Arotinoid acid at the desired concentrations for the appropriate time. Include a positive control (e.g., H2O2) and a vehicle control.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm PBS. Add culture medium containing 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.
-
Fluorescence Measurement: Add 500 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.[3]
-
Data Analysis: Normalize the fluorescence intensity to the number of cells or protein concentration. Compare the ROS levels in treated cells to the control cells.
Protocol 3: Western Blot for Apoptosis Markers (Bcl-2 and Bax)
-
Cell Lysis: After treatment with Arotinoid acid, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and calculate the Bax/Bcl-2 ratio, normalizing to the loading control.
Visualizations
Caption: Proposed off-target signaling pathway of Arotinoid acid.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
Arotinoid Acid Cytotoxicity Assessment in Primary Cells: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with arotinoid acid in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is arotinoid acid and what is its primary mechanism of action?
Arotinoid acid is a synthetic retinoid analog known for its potent activity in inducing cell differentiation and apoptosis. Its primary mechanism of action involves binding to and activating retinoic acid receptors (RARs), which are nuclear receptors that function as ligand-dependent transcription factors. This activation leads to the regulation of gene expression involved in cell cycle control, differentiation, and apoptosis.
Q2: I am observing lower than expected cytotoxicity with arotinoid acid in my primary cell culture. What are the possible reasons?
Several factors could contribute to lower than expected cytotoxicity:
-
Receptor Expression: Primary cells may have variable or low expression levels of Retinoic Acid Receptors (RARs), the primary targets of arotinoid acid.
-
Compound Stability: Arotinoid acid can be sensitive to light and oxidation. Improper storage or handling can lead to degradation.
-
Cell Density: High cell density can reduce the effective concentration of the compound per cell.
-
Serum Interactions: Components in the fetal bovine serum (FBS) or other supplements in your culture medium can bind to arotinoid acid, reducing its bioavailability.
Q3: My primary cells are showing signs of stress or toxicity in the vehicle control group. What could be the cause?
The most common cause of toxicity in vehicle control groups is the solvent used to dissolve the arotinoid acid, typically DMSO. High concentrations of DMSO can be toxic to primary cells. It is crucial to:
-
Keep the final DMSO concentration in the culture medium below 0.1%.
-
Run a vehicle-only control to assess the baseline toxicity of the solvent on your specific primary cells.
Q4: How can I confirm that the observed cytotoxicity is due to apoptosis?
To confirm apoptosis, you can perform several assays that measure key apoptotic markers:
-
Caspase Activity Assays: Measure the activity of executioner caspases like caspase-3 and caspase-7.
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
TUNEL Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating wells to maintain uniformity. |
| Inconsistent Drug Concentration | Prepare a fresh stock solution of arotinoid acid for each experiment. Perform serial dilutions carefully and vortex between each dilution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Variable Incubation Times | Standardize the incubation time with arotinoid acid across all plates and experiments. |
Issue 2: Arotinoid Acid Precipitation in Culture Medium
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into the aqueous culture medium, add it dropwise while gently vortexing the medium to facilitate mixing. |
| Supersaturation | Do not exceed the solubility limit of arotinoid acid in your final culture medium. If you observe precipitation, try using a lower concentration range. |
Quantitative Data Summary
Table 1: Reported IC50 Values of Arotinoid Acid in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Reference |
| HL-60 | Human promyelocytic leukemia | ~1 | |
| MCF-7 | Human breast cancer | 1-10 | |
| LNCaP | Human prostate cancer | ~5 | |
| Primary Keratinocytes | Normal Human Epidermal | Varies (growth inhibition) |
Note: IC50 values for primary cells are less commonly reported and can be highly variable depending on the donor and culture conditions. The primary effect observed is often growth inhibition and induction of differentiation rather than acute cytotoxicity.
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of arotinoid acid in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of arotinoid acid. Include a vehicle control (medium with the same concentration of DMSO as the highest arotinoid acid concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Lysate Controls: For a maximum LDH release control, add a lysis buffer to a set of untreated wells 30 minutes before the end of the incubation.
-
Sample Collection: Carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Diagrams
Caption: Signaling pathway of arotinoid acid leading to apoptosis.
Caption: Experimental workflow for assessing arotinoid acid cytotoxicity.
Caption: Troubleshooting logic for arotinoid acid cytotoxicity experiments.
Technical Support Center: Optimizing Arotinoid Acid-Mediated Cell Differentiation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arotinoid acid to induce cell differentiation.
Troubleshooting Guides
Issue 1: Low Differentiation Efficiency
Symptoms:
-
Low percentage of cells expressing differentiation markers.
-
Minimal morphological changes characteristic of differentiated cells.
-
Weak signal in downstream analysis (e.g., qPCR, Western blot).
Possible Causes and Solutions:
| Possible Cause | Recommendation | Experimental Check |
| Suboptimal Arotinoid Acid Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations can range from 10 nM to 1 µM. | Titrate Arotinoid acid across a range of concentrations and assess differentiation markers at a fixed time point. |
| Inappropriate Incubation Time | Optimize the duration of Arotinoid acid exposure. Differentiation is a time-dependent process. | Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) at the optimal concentration. |
| Cell Line Health and Passage Number | Ensure cells are healthy, actively proliferating, and within a low passage number range. High passage numbers can lead to genetic drift and altered differentiation potential. | Regularly check cell morphology and viability. Test different batches of low-passage cells. |
| Arotinoid Acid Degradation | Arotinoid acid is light and air-sensitive. Prepare fresh stock solutions and store them protected from light at -20°C or lower. Minimize freeze-thaw cycles. | Prepare fresh Arotinoid acid for each experiment and compare results with older stock. |
| Low Receptor (RAR/RXR) Expression | The target cells may have low endogenous levels of retinoic acid receptors (RARs) or retinoid X receptors (RXRs). | Quantify RAR and RXR expression levels using qPCR or Western blotting before and after treatment. |
Issue 2: Cell Toxicity and Death
Symptoms:
-
Increased number of floating, dead cells.
-
Reduced cell viability as measured by assays like Trypan Blue or MTT.
-
Significant decrease in cell confluence.
Possible Causes and Solutions:
| Possible Cause | Recommendation | Experimental Check |
| Arotinoid Acid Concentration is Too High | High concentrations of Arotinoid acid can induce apoptosis. Reduce the concentration used in your experiments. | Perform a dose-response curve and assess cell viability at each concentration. |
| Solvent Toxicity | The solvent used to dissolve Arotinoid acid (e.g., DMSO, ethanol) can be toxic at high concentrations. | Ensure the final solvent concentration in the culture medium is low (typically <0.1%). Run a solvent-only control. |
| Cell Culture Density | Cells plated at a very low or very high density may be more susceptible to stress and toxicity. | Optimize cell seeding density before starting differentiation experiments. |
Issue 3: High Experimental Variability
Symptoms:
-
Inconsistent differentiation efficiency between replicate experiments.
-
Large error bars in quantitative data.
Possible Causes and Solutions:
| Possible Cause | Recommendation | Experimental Check |
| Inconsistent Cell Culture Conditions | Variations in seeding density, passage number, and media composition can affect differentiation outcomes. | Standardize all cell culture parameters. Keep detailed records of passage number and seeding density for each experiment. |
| Inconsistent Arotinoid Acid Preparation | Improper storage or handling of Arotinoid acid can lead to degradation and variable potency. | Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. Always prepare fresh dilutions for each experiment. |
| Assay Timing and Execution | The timing of sample collection and the execution of downstream assays can introduce variability. | Establish and adhere to a strict timeline for treatment, sample harvesting, and analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for Arotinoid acid?
A1: Arotinoid acid is typically dissolved in dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. It is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic, generally below 0.1%.
Q2: How often should the cell culture medium containing Arotinoid acid be replaced?
A2: For experiments lasting several days, it is good practice to replace the medium with fresh Arotinoid acid every 48-72 hours to maintain a consistent concentration and replenish nutrients.
Q3: What are some common off-target effects of Arotinoid acid?
A3: While more specific than older retinoids, Arotinoid acid can still have off-target effects. These can include the activation of other signaling pathways or unexpected changes in gene expression. It is important to include appropriate controls in your experiments to identify and account for these potential effects.
Q4: Can I use serum-free medium for Arotinoid acid-induced differentiation?
A4: This is highly cell-line dependent. Some cell lines require serum for survival and differentiation, while for others, serum may contain factors that interfere with the process. It is recommended to test different media conditions to find the optimal one for your specific cell line.
Experimental Protocols
Protocol 1: General Workflow for Arotinoid Acid-Mediated Cell Differentiation
-
Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate.
-
Cell Adherence: Allow cells to adhere and recover for 24 hours.
-
Arotinoid Acid Treatment: Prepare fresh dilutions of Arotinoid acid in pre-warmed culture medium. Replace the existing medium with the Arotinoid acid-containing medium. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24-96 hours), replacing the medium every 48 hours if necessary.
-
Assessment of Differentiation: Harvest cells for downstream analysis of differentiation markers.
Protocol 2: qPCR for Differentiation Marker Gene Expression
-
RNA Extraction: Extract total RNA from control and Arotinoid acid-treated cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with a suitable master mix, cDNA template, and primers for your target differentiation marker genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 3: Western Blot for Differentiation Marker Protein Expression
-
Protein Extraction: Lyse control and treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to your differentiation marker, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Signaling Pathway
Arotinoid acid mediates its effects primarily through the nuclear retinoic acid receptors (RARs). Upon binding, the Arotinoid acid-RAR complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of transcription, ultimately driving cell differentiation.
Technical Support Center: Arotinoid Acid Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals investigating arotinoid acid resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of arotinoid acid resistance in cancer cells?
A1: Resistance to arotinoid acids, a class of synthetic retinoids, can arise through various mechanisms that prevent the drug from exerting its therapeutic effects. These mechanisms can be broadly categorized as pre-receptor, receptor, and post-receptor events.
-
Pre-Receptor Mechanisms: These involve alterations in the uptake, metabolism, or efflux of arotinoid acids.
-
Decreased Cellular Uptake: Changes in the cell membrane composition or transport proteins can limit the entry of arotinoid acids into the cancer cell.
-
Increased Catabolism: The cytochrome P450 family of enzymes, particularly CYP26A1, can metabolize and inactivate arotinoid acids, reducing their intracellular concentration. Overexpression of these enzymes is a common resistance mechanism.
-
Enhanced Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump arotinoid acids out of the cell, preventing them from reaching their nuclear targets.
-
-
Receptor-Level Mechanisms: These mechanisms involve alterations in the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are the direct targets of arotinoid acids.
-
Mutations in RARs and RXRs: Mutations in the ligand-binding domain of these receptors can prevent arotinoid acids from binding effectively, thereby abrogating the downstream signaling cascade.
-
Downregulation of RAR and RXR Expression: A decrease in the cellular levels of RARs and RXRs, particularly the RARβ isoform which is often silenced in cancer, can lead to a diminished response to arotinoid acid treatment.
-
Altered Co-activator and Co-repressor Binding: The transcriptional activity of RAR-RXR heterodimers is dependent on the recruitment of co-activator and co-repressor proteins. Alterations in the expression or function of these co-regulators can uncouple arotinoid acid binding from gene transcription.
-
-
Post-Receptor Mechanisms: These involve disruptions in the signaling pathways downstream of RAR-RXR activation.
-
Epigenetic Silencing of Target Genes: Methylation of the promoter regions of target genes, such as the gene encoding for RARβ, can prevent their transcription even in the presence of activated RAR-RXR heterodimers.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of alternative survival pathways, such as the PI3K/Akt or MAPK pathways, can override the pro-apoptotic and anti-proliferative signals induced by arotinoid acids.
-
Q2: How does Cellular Retinoic Acid-Binding Protein (CRABP) contribute to resistance?
A2: Cellular Retinoic Acid-Binding Protein II (CRABP-II) is involved in the transport of retinoic acid from the cytoplasm to the nucleus, where it is presented to the RARs. While its exact role in arotinoid acid resistance is complex and can be context-dependent, overexpression of CRABP-II has been implicated in sequestering retinoic acid and potentially limiting its access to RARs, thereby contributing to resistance. Conversely, in some contexts, CRABP-II can enhance the delivery of retinoic acid to catabolizing enzymes, also leading to a reduced drug effect.
Q3: What is the role of cytochrome P450 enzymes in arotinoid acid metabolism and resistance?
A3: The cytochrome P450 (CYP) family of enzymes, particularly the CYP26 subfamily (CYP26A1, CYP26B1, and CYP26C1), are key regulators of retinoic acid homeostasis. These enzymes hydroxylate and oxidize retinoic acid and its synthetic analogs, including arotinoid acids, into inactive metabolites. Overexpression of CYP26 enzymes in cancer cells can lead to rapid degradation of arotinoid acids, preventing them from reaching therapeutic concentrations within the cell and thereby conferring resistance.
Troubleshooting Guides
Guide 1: Investigating Unexpected Lack of Response to Arotinoid Acid Treatment
Issue: Your cancer cell line, which was previously reported to be sensitive to arotinoid acid, is showing no significant decrease in viability after treatment.
Possible Causes and Troubleshooting Steps:
-
Arotinoid Acid Degradation:
-
Verify Drug Integrity: Ensure that the arotinoid acid stock solution has been stored correctly (protected from light and at the appropriate temperature) and has not expired. Prepare fresh dilutions for each experiment.
-
Test in a Known Sensitive Cell Line: As a positive control, treat a cell line known to be sensitive to the arotinoid acid in parallel with your experimental cell line.
-
-
Cell Line Integrity:
-
Confirm Cell Line Identity: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. Misidentification or cross-contamination is a common issue in cell culture.
-
Check for Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma contamination.
-
-
Development of Acquired Resistance:
-
Perform Dose-Response Curve: Determine the IC50 value of the arotinoid acid in your cell line and compare it to published values. A significant increase in the IC50 may indicate acquired resistance.
-
Analyze Receptor Expression: Use Western blotting or qPCR to assess the expression levels of RAR and RXR isoforms. A decrease in receptor expression could explain the lack of response.
-
Evaluate Metabolism Enzyme Expression: Use qPCR to measure the expression of CYP26A1 and other relevant metabolizing enzymes. Upregulation of these enzymes is a hallmark of acquired resistance.
-
Experimental Workflow for Investigating Arotinoid Acid Resistance
Caption: Troubleshooting workflow for lack of arotinoid acid response.
Guide 2: Characterizing the Mechanism of Arotinoid Acid Resistance
Issue: You have confirmed that your cancer cell line is resistant to arotinoid acid and want to determine the underlying mechanism.
Experimental Approach:
-
Pre-Receptor Mechanisms:
-
Drug Uptake/Efflux Assay: Use radiolabeled or fluorescently tagged arotinoid acid to measure its intracellular accumulation over time in sensitive versus resistant cells. A lower accumulation in resistant cells may suggest decreased uptake or increased efflux.
-
Metabolism Assay: Incubate the arotinoid acid with cell lysates from sensitive and resistant cells and measure the rate of its degradation using HPLC or LC-MS. An increased degradation rate in resistant cells points to enhanced metabolism.
-
-
Receptor-Level Mechanisms:
-
Receptor Sequencing: Sequence the ligand-binding domains of RAR and RXR genes in resistant cells to identify potential mutations.
-
Ligand Binding Assay: Perform a competitive binding assay using radiolabeled retinoic acid and increasing concentrations of unlabeled arotinoid acid to assess the binding affinity in nuclear extracts from sensitive and resistant cells. A lower affinity in resistant cells may indicate receptor mutations.
-
Western Blotting and qPCR: Quantify the protein and mRNA levels of RAR and RXR isoforms to check for downregulation.
-
-
Post-Receptor Mechanisms:
-
Target Gene Expression Analysis: Use qPCR to measure the expression of known arotinoid acid target genes (e.g., RARβ, p21) in response to treatment. A lack of induction in resistant cells suggests a block in the downstream signaling pathway.
-
Promoter Methylation Analysis: Use bisulfite sequencing or methylation-specific PCR to assess the methylation status of the promoters of key target genes like RARβ.
-
Phospho-protein Array: Analyze the activation status of key survival pathways (e.g., Akt, ERK) to determine if they are constitutively active in resistant cells.
-
Signaling Pathway of Arotinoid Acid Action and Resistance
Caption: Arotinoid acid signaling and points of resistance.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the arotinoid acid for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for RARα Expression
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against RARα (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: qPCR for CYP26A1 Expression
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with a SYBR Green master mix, cDNA template, and primers specific for CYP26A1 and a housekeeping gene (e.g., GAPDH).
-
CYP26A1 Forward Primer: 5'-GGTCAAGCGCTACATCATCCTC-3'
-
CYP26A1 Reverse Primer: 5'-GCTTGAGGCGGTCAAAGTCG-3'
-
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative expression of CYP26A1 using the ΔΔCt method, normalizing to the housekeeping gene.
Quantitative Data Summary
Table 1: IC50 Values of Arotinoid Acids in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Arotinoid Acid | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| Breast Cancer (MCF-7) | Tamibarotene | 0.5 µM | 15 µM | 30 |
| Acute Promyelocytic Leukemia (NB4) | ATRA | 0.1 µM | 5 µM | 50 |
| Lung Cancer (A549) | Tazarotene | 1 µM | > 25 µM | > 25 |
Table 2: Relative Gene Expression of Resistance Markers
| Gene | Resistant Cell Line | Fold Change vs. Sensitive | Method |
| CYP26A1 | MCF-7/Tam-R | 15-fold increase | qPCR |
| RARβ | NB4/ATRA-R | 20-fold decrease | qPCR |
| ABCB1 | A549/Taz-R | 10-fold increase | qPCR |
Technical Support Center: Mitigating the Teratogenic Potential of Arotinoid Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the teratogenic potential of Arotinoid acid in animal studies. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the teratogenicity of Arotinoid acid?
A1: Arotinoid acid, a potent synthetic retinoid, exerts its effects, including teratogenicity, primarily through the retinoic acid signaling pathway. It is a strong agonist for Retinoic Acid Receptors (RARs), particularly RARα.[1][2] The binding of Arotinoid acid to RARs forms a heterodimer with Retinoid X Receptors (RXRs). This complex then binds to Retinoic Acid Response Elements (RAREs) on DNA, leading to the altered transcription of genes crucial for normal embryonic development.[1][3] Disruption of this finely regulated process can result in severe birth defects.
Q2: Is it possible to mitigate the teratogenic effects of Arotinoid acid in animal models?
A2: Yes, studies have shown that it is possible to counteract the teratogenic effects of potent RAR agonists, which share a mechanism of action with Arotinoid acid. The most promising approach involves the co-administration of a selective RARα antagonist.[1][4] This antagonist competes with Arotinoid acid for binding to the RARα receptor, thereby preventing the downstream signaling cascade that leads to developmental abnormalities.
Q3: What specific RARα antagonist has shown efficacy in reducing retinoid-induced teratogenicity?
A3: The selective RARα antagonist Ro 41-5253 has been shown to be effective in counteracting the teratogenic effects of RARα agonists in both in vitro and in vivo animal studies.[1][2] Another RAR-selective antagonist, CD2366, has also demonstrated the ability to reduce malformations induced by an RARα-selective agonist.[4]
Q4: What types of malformations induced by potent retinoids can be reduced by an RARα antagonist?
A4: Co-administration of an RARα antagonist has been shown to reduce the incidence and/or severity of a range of malformations induced by RARα agonists in mice. These include:
-
Spina bifida aperta
-
Micrognathia
-
Kidney hypoplasia
-
Dilated bladder
-
Undescended testis
-
Atresia ani
-
Tail malformations
-
Fused ribs[4]
However, the antagonist may have a lesser effect on other defects like exencephaly and cleft palate induced by the same agonist.[4]
Troubleshooting Guides
Problem: High incidence of fetal resorption and severe malformations in our Arotinoid acid animal study.
Solution:
-
Confirm Dosing and Timing: Ensure that the dose and administration timing of Arotinoid acid are appropriate for your experimental goals. Teratogenic effects are highly dose- and stage-dependent. Administration on day 8.25 of gestation in mice is a critical window for inducing a wide range of defects with potent retinoids.[4]
-
Implement a Mitigation Strategy: Consider the co-administration of a selective RARα antagonist, such as Ro 41-5253. This has been demonstrated to reduce the teratogenic impact of potent RARα agonists.
-
Review Experimental Protocol: Refer to the detailed experimental protocols below for guidance on the co-administration of an RARα antagonist.
Problem: Difficulty in preparing and administering Arotinoid acid and the antagonist.
Solution:
-
Vehicle Selection: Arotinoid acid and many RAR antagonists are lipophilic. A common vehicle for oral administration in mice is a mixture of peanut oil and corn oil. For intraperitoneal injection, solutions in dimethyl sulfoxide (DMSO) followed by dilution in corn oil can be used. Always run a vehicle-only control group.
-
Route of Administration: Oral gavage is a common and effective route for administering these compounds in teratogenicity studies.[4]
-
Solubility Issues: If you encounter solubility problems, gentle warming and sonication of the vehicle-compound mixture may help. Prepare fresh solutions for each experiment to ensure stability and accurate dosing.
Experimental Protocols
Mitigation of RAR Agonist-Induced Teratogenicity using a RARα Antagonist
This protocol is based on studies demonstrating the reduction of teratogenic effects of a potent RARα agonist (Am580) by an RAR-selective antagonist (CD2366) in NMRI mice.[4] This serves as a model for mitigating the effects of Arotinoid acid (TTNPB) due to their shared mechanism of action via RARα.
Animal Model:
-
Species: Mouse
-
Strain: NMRI
-
Mating: Timed mating, with the day of vaginal plug detection designated as day 0 of gestation.
Compounds and Administration:
-
Teratogen: A potent RARα agonist (e.g., Am580). A comparable dose of Arotinoid acid (this compound) would need to be determined based on its higher potency.
-
Mitigating Agent: RAR-selective antagonist (e.g., CD2366).
-
Vehicle: Peanut oil/corn oil (1:1, v/v).
-
Route: Oral gavage.
-
Timing: Administer a single dose on day 8.25 of gestation.
Experimental Groups:
-
Control (Vehicle only)
-
Arotinoid acid analogue (e.g., Am580 at 5 mg/kg)
-
RAR Antagonist only (e.g., CD2366 at a dose shown to have no teratogenic effect itself)
-
Arotinoid acid analogue + RAR Antagonist (co-administered)
Fetal Examination:
-
On day 18 of gestation, euthanize the dams.
-
Record the number of implantations, resorptions, and live/dead fetuses.
-
Examine live fetuses for external malformations.
-
Fix a subset of fetuses for visceral examination (e.g., using Bouin's solution).
-
Process the remaining fetuses for skeletal examination by clearing and staining with Alizarin Red S and Alcian Blue.
Data Presentation
Table 1: Effect of Co-administration of an RAR Antagonist on the Teratogenicity of a RARα Agonist (Am580) in NMRI Mice [4]
| Treatment Group (Dose, mg/kg) | Number of Live Fetuses | Resorptions (%) | Malformed Fetuses (%) | Spina Bifida Aperta (%) | Micrognathia (%) | Atresia Ani (%) | Fused Ribs (%) |
| Control (Vehicle) | 120 | 5.5 | 0 | 0 | 0 | 0 | 0 |
| Am580 (5) | 85 | 29.2 | 100 | 76.5 | 96.5 | 71.8 | 65.9 |
| Am580 (5) + CD2366 (10) | 98 | 15.8 | 88.8 | 29.6 | 82.7 | 26.5 | 31.6 |
Data adapted from Elmazar et al., 1997. This table illustrates the principle of mitigating RARα-agonist-induced teratogenicity with an antagonist. Similar results would be anticipated when applying this strategy to Arotinoid acid, though dose-optimization would be necessary.
Visualizations
Signaling Pathway of Arotinoid Acid-Induced Teratogenicity
Caption: Arotinoid acid binds to RARα, initiating a cascade that alters gene transcription.
Experimental Workflow for Mitigation Study
Caption: Workflow for an in vivo study to mitigate Arotinoid acid teratogenicity.
Logical Relationship of Mitigation Strategy
References
- 1. A retinoic acid receptor alpha antagonist counteracts retinoid teratogenicity in vitro and reduced incidence and/or severity of malformations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic teratogenic effects induced by retinoids in mice by coadministration of a RARalpha- or RARgamma-selective agonist with a RXR-selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RARalpha-mediated teratogenicity in mice is potentiated by an RXR agonist and reduced by an RAR antagonist: dissection of retinoid receptor-induced pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Arotinoid acid light sensitivity and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the light sensitivity and handling of arotinoid acid (also known as TTNPB or Ro 13-7410).
Frequently Asked Questions (FAQs)
Q1: What is arotinoid acid and what is its primary mechanism of action?
A1: Arotinoid acid is a synthetic, third-generation retinoid analog that is a potent and selective agonist for retinoic acid receptors (RARs).[1] Its mechanism of action involves binding to RARs, which then form a heterodimer with retinoid X receptors (RXRs). This complex binds to retinoic acid response elements (RAREs) on DNA, leading to the transcriptional regulation of target genes involved in cellular processes like differentiation and proliferation.
Q2: How should I store arotinoid acid powder and its stock solutions?
A2: Arotinoid acid as a solid is stable when stored at -20°C, protected from light.[2] Stock solutions, typically prepared in DMSO, should also be stored at -20°C, and for longer-term storage, -80°C is recommended.[3] It is best practice to aliquot stock solutions into working volumes to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: How do I prepare a stock solution of arotinoid acid?
A3: Arotinoid acid is soluble in DMSO and absolute ethanol.[2] Due to its low solubility in aqueous media, it is recommended to first dissolve it in a suitable organic solvent like DMSO to create a concentrated stock solution.[2] For instance, to prepare a 1 mM stock solution in DMSO, you can resuspend 1 mg of arotinoid acid in 2.86 mL of fresh DMSO.[2] To aid dissolution, gentle warming to 37°C and sonication can be applied.
Q4: What personal protective equipment (PPE) should I use when handling arotinoid acid?
A4: When handling arotinoid acid, it is important to use standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. All handling of the powder should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Q5: Is arotinoid acid light sensitive?
A5: Yes, arotinoid acid, like other retinoids, is sensitive to light and should be protected from prolonged exposure.[2] Synthetic polyaromatic retinoids like arotinoid acid are generally more photostable than first-generation retinoids such as tretinoin.[4] All procedures involving the compound, especially in solution, should be performed under subdued lighting, and solutions should be stored in amber or foil-wrapped vials.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms when adding arotinoid acid stock solution to cell culture medium. | - The final concentration of the organic solvent (e.g., DMSO) is too high. - The aqueous solubility of arotinoid acid is exceeded. - The stock solution was not fully dissolved. | - Ensure the final concentration of DMSO in the culture medium is low, typically below 0.1%, to avoid toxicity and precipitation.[2] - Add the stock solution to the medium dropwise while gently swirling. - Confirm that the stock solution is clear and fully dissolved before adding it to the medium. Gentle warming and sonication can help dissolve the compound.[5] |
| Inconsistent or no biological effect observed in cell culture experiments. | - Degradation of arotinoid acid due to improper storage or handling. - Instability of arotinoid acid in the cell culture medium. - Incorrect concentration of the compound. | - Prepare fresh stock solutions regularly and store them properly at -20°C or -80°C in light-protected, airtight containers. - For experiments longer than 24 hours, replace the medium with freshly prepared arotinoid acid-supplemented medium every 24 hours. - In serum-free media, retinoid stability is significantly reduced. Consider adding bovine serum albumin (BSA) to a concentration of 6 mg/mL to improve stability.[6] - Verify the final concentration of arotinoid acid in your experiment. |
| Difficulty dissolving arotinoid acid powder. | - Use of an inappropriate solvent. - Insufficient mixing or temperature. | - Use a recommended solvent such as DMSO or absolute ethanol.[2] - Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[5] |
| Observed cellular toxicity. | - The concentration of arotinoid acid is too high. - The concentration of the solvent (e.g., DMSO) is too high. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell type. - Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.[2] |
Quantitative Data on Retinoid Photostability
| Retinoid | Light Source | Exposure Time | Degradation (%) | Formulation |
| Tretinoin | Fluorescent | 8 hours | ~84% | 0.025% Gel |
| Micronized Tretinoin | Fluorescent | 8 hours | ~11% | 0.05% Gel |
| Tretinoin | Simulated Solar | 2 hours (at 7.5 MED) | >85% | 0.025% Gel |
| Micronized Tretinoin | Simulated Solar | (at 7.5 MED) | ~12% | 0.05% Gel |
| Tretinoin | UVA | 8 hours | ~72% | 0.025% Gel |
| Micronized Tretinoin | UVA | 8 hours | ~9% | 0.05% Gel |
| Tretinoin | Xenon Lamp (simulating daylight) | 30 minutes | ~80% | Lotion |
Data for tretinoin and micronized tretinoin is adapted from studies on their respective gel formulations.
Experimental Protocols
Detailed Methodology: Induction of Intermediate Mesoderm from Human Pluripotent Stem Cells (hPSCs)
This protocol is based on the efficient and rapid induction of nephrogenic intermediate mesoderm using a combination of a Wnt pathway activator (CHIR99021) and an RAR agonist (Arotinoid Acid/TTNPB).[6]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
DMEM/F12 medium
-
KnockOut Serum Replacement (KSR)
-
GlutaMAX
-
Non-essential amino acids (NEAA)
-
2-mercaptoethanol
-
Basic fibroblast growth factor (bFGF)
-
CHIR99021
-
Arotinoid acid (this compound)
-
Bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Accutase
Procedure:
-
hPSC Culture: Culture hPSCs on a feeder layer or in feeder-free conditions according to your standard laboratory protocol.
-
Initiation of Differentiation:
-
When hPSCs reach 80-90% confluency, dissociate them into single cells using Accutase.
-
Plate the dissociated cells onto Matrigel-coated plates at an appropriate density in hPSC medium containing bFGF.
-
-
Induction Phase (5 days):
-
The day after plating (Day 0), replace the medium with a differentiation medium consisting of DMEM/F12, 1% KSR, 1x GlutaMAX, 1x NEAA, and 0.1 mM 2-mercaptoethanol.
-
Supplement the differentiation medium with 3 µM CHIR99021 and 10 nM Arotinoid Acid (this compound) .
-
Culture the cells for 5 days, performing a daily medium change with fresh, supplemented differentiation medium.
-
-
Characterization:
Mandatory Visualizations
Signaling Pathway
Caption: Arotinoid Acid (this compound) Signaling Pathway.
Experimental Workflow
Caption: Workflow for Intermediate Mesoderm Induction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. google.com [google.com]
- 5. Efficient and Rapid Induction of Human iPSCs/ESCs into Nephrogenic Intermediate Mesoderm Using Small Molecule-Based Differentiation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation on the photostability of a tretinoin lotion and stabilization with additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Arotinoid Acid In Vivo Mouse Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arotinoid acid in in vivo mouse studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
1. Issue: Poor Solubility and Formulation Instability
| Symptom | Possible Cause | Troubleshooting Steps |
| Precipitate forms in the dosing solution. | Arotinoid acid is poorly soluble in aqueous solutions. The vehicle may not be appropriate, or the concentration is too high. | 1. Vehicle Selection: Use a non-aqueous vehicle like corn oil or a co-solvent system. A common method is to first dissolve the Arotinoid acid in a small amount of DMSO and then dilute it with corn oil. 2. Sonication: After preparing the solution, sonicate it to ensure complete dissolution. 3. Warm the Vehicle: Gently warming the vehicle (e.g., corn oil) can aid in dissolution. Ensure the solution is cooled to room temperature before administration. 4. Reduce Concentration: If precipitation persists, lower the final concentration of Arotinoid acid in the dosing solution. |
| Inconsistent results between experiments. | Inconsistent drug formulation and administration can lead to variable bioavailability. | 1. Standardize Formulation Protocol: Follow a strict, documented protocol for preparing the dosing solution for every experiment. 2. Vortex Before Each Administration: Vortex the solution immediately before each administration to ensure a homogenous suspension, especially if a co-solvent system is used. |
2. Issue: Signs of Toxicity in Mice
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant weight loss (>15-20%), skin scaling, alopecia (hair loss), bone thinning. | These are classic signs of hypervitaminosis A, indicating the dose is too high. Arotinoids are known to be approximately 100-fold more toxic than all-trans-retinoic acid. | 1. Immediate Dose Reduction: Reduce the dose by 50% or more. 2. Pause Dosing: Temporarily halt dosing to allow the mice to recover. Monitor their weight and clinical signs daily. 3. Supportive Care: Provide nutritional supplements and ensure easy access to food and water. 4. Re-evaluate Dosing Regimen: Consider a lower starting dose or a less frequent dosing schedule for future experiments. |
| Elevated white blood cell counts, enlarged thymus, lymph node hyperplasia. | Immune stimulation can be an early response to retinoid toxicity. | 1. Monitor Hematology: If these signs are suspected, perform a complete blood count (CBC) to confirm. 2. Dose Adjustment: Reduce the Arotinoid acid dosage. |
| Testicular degeneration. | Reproductive organs are primary targets for retinoid toxicity. | 1. Histopathological Analysis: If reproductive toxicity is a concern for your study, include histopathological analysis of the testes in your experimental plan. 2. Lower Dosage: Use a lower dose of Arotinoid acid. |
3. Issue: Lack of Efficacy
| Symptom | Possible Cause | Troubleshooting Steps |
| No observable therapeutic effect at the current dosage. | The dose may be too low, or the administration route is not optimal for the target tissue. | 1. Dose Escalation: If no toxicity is observed, cautiously increase the dose in a stepwise manner. Monitor closely for signs of toxicity. 2. Evaluate Administration Route: Consider if the chosen administration route (e.g., oral gavage, intraperitoneal injection) is appropriate for achieving sufficient drug concentration in the target tissue. 3. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the bioavailability and tissue distribution of Arotinoid acid with your formulation and administration route. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Arotinoid acid?
A1: Arotinoid acid is a synthetic retinoid that acts as a selective agonist for retinoic acid receptors (RARs). Upon entering a cell, it binds to RARs, which then form a heterodimer with retinoid X receptors (RXRs). This complex binds to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, initiating their transcription. This leads to the regulation of cellular processes like differentiation, proliferation, and apoptosis.
Q2: What is a typical starting dose for Arotinoid acid in mice?
A2: Due to its high potency and toxicity, it is crucial to start with a low dose. A preliminary toxicity study with Arotinoid SMR-2 and SMR-6 in mice used doses of 0.01, 0.05, and 0.1 mg/kg/day via oral gavage. For comparison, studies with all-trans-retinoic acid have used doses ranging from 1 to 10 mg/kg/day. A dose-finding study is highly recommended for each new experimental model.
Q3: How should I prepare Arotinoid acid for in vivo administration?
A3: Arotinoid acid is poorly soluble in water. A common method is to first dissolve it in a small volume of a solvent like DMSO and then dilute it with a vehicle such as corn oil for oral gavage. The final concentration of DMSO should be kept low to avoid solvent toxicity. Always prepare the formulation fresh before each use and vortex thoroughly.
Q4: What are the key signs of toxicity to monitor in mice?
A4: The primary signs of toxicity are consistent with hypervitaminosis A and include weight loss, skin scaling, alopecia, and bone thinning. Other potential toxicities include immune stimulation (elevated white blood cell counts) and effects on reproductive organs. Regular monitoring of body weight, clinical appearance, and behavior is essential.
Q5: How can I monitor the efficacy of Arotinoid acid treatment?
A5: The method for monitoring efficacy will depend on your specific experimental model. For tumor models, this would involve regular measurement of tumor volume. For other models, it could involve analyzing the expression of specific biomarkers or histopathological examination of target tissues.
Quantitative Data Summary
Table 1: Arotinoid and Retinoic Acid Dosage and Toxicity in Mice
| Compound | Dose Range (mg/kg/day) | Administration Route | Vehicle | Key Toxicity Findings | Reference |
| Arotinoid SMR-2 & SMR-6 | 0.01 - 0.1 (initial) | Oral Gavage | Corn Oil | Hypervitaminosis A (weight loss, alopecia, skin scaling, bone thinning), leukocytosis, testicular degeneration. Arotinoids were ~100-fold more toxic than RA. | |
| All-trans-Retinoic Acid (RA) | 1 - 10 | Oral Gavage | Corn Oil | Weight-gain depression at high doses, enlarged thymus, lymph node hyperplasia, leukopoiesis, testicular degeneration. | |
| All-trans-Retinoic Acid (atRA) | 0.8 - 2.5 mg/g in sugar pellets | Oral | Sugar Pellets | Increased vitreous chamber depth in the eye at the highest dose. No significant systemic pathology was noted at these doses. |
Experimental Protocols
1. Protocol for Preparation of Arotinoid Acid Formulation for Oral Gavage
-
Materials:
-
Arotinoid acid powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of Arotinoid acid powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to dissolve the powder completely. For example, for a final concentration of 0.1 mg/mL, you might dissolve 1 mg of Arotinoid acid in 100 µL of DMSO.
-
Once dissolved, add the appropriate volume of corn oil to achieve the final desired concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
Sonicate the solution for 5-10 minutes to ensure homogeneity.
-
Store the formulation protected from light and use it within 24 hours.
-
Vortex the solution immediately before each administration.
-
2. Protocol for Monitoring Toxicity in Mice
-
Frequency: Daily for the first week of treatment, then at least three times a week.
-
Parameters to Monitor:
-
Body Weight: Weigh each mouse and record the weight. A weight loss of more than 15-20% from baseline is a sign of significant toxicity.
-
Clinical Signs: Visually inspect each mouse for signs of toxicity, including:
-
Skin and Fur: Look for skin scaling, redness, and alopecia.
-
General Appearance: Note any signs of lethargy, hunched posture, or rough coat.
-
-
Behavior: Observe the mice for any changes in activity levels or behavior.
-
Food and Water Intake: Monitor for any significant changes in consumption.
-
Visualizations
Caption: Arotinoid acid signaling pathway.
Caption: Workflow for dosage adjustment.
Caption: Troubleshooting decision tree.
Technical Support Center: Arotinoid Acid Interference with Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by arotinoid acid in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is arotinoid acid and why might it interfere with my fluorescence-based assay?
Arotinoid acid is a synthetic derivative of retinoic acid, a class of compounds known to be inherently fluorescent. This intrinsic fluorescence, often referred to as autofluorescence, can lead to false positives or negatives in fluorescence-based assays by artificially increasing the background signal or by quenching the signal from the assay's fluorophore.
Q2: I am observing unexpectedly high fluorescence readings in my assay when arotinoid acid is present. What could be the cause?
Unusually high fluorescence readings in the presence of arotinoid acid are likely due to the compound's own fluorescence. The arotinoid acid molecules are being excited by the light source of your plate reader and are emitting light at a wavelength that is being detected by the instrument, leading to an artificially inflated signal.
Q3: My fluorescence signal is lower than expected when arotinoid acid is included. How can this be explained?
A decrease in fluorescence signal could be due to quenching. Arotinoid acid may be absorbing the excitation light intended for your assay's fluorophore or absorbing the emitted light from the fluorophore, a phenomenon known as the inner filter effect. Additionally, direct molecular interactions between the arotinoid acid and the fluorophore could lead to fluorescence quenching.
Q4: How can I determine if arotinoid acid is interfering with my specific assay?
The most direct method is to run a control experiment. This involves preparing wells containing only the arotinoid acid at the same concentration used in your experiment, in the same assay buffer, but without the fluorescent probe or biological components. If you measure a significant fluorescence signal from these wells, it confirms that the arotinoid acid is autofluorescent under your experimental conditions.
Troubleshooting Guide
If you suspect arotinoid acid is interfering with your fluorescence-based assay, follow this step-by-step troubleshooting guide.
Step 1: Characterize the Spectral Properties of Arotinoid Acid
To understand the potential for interference, you must first determine the excitation and emission spectra of your specific arotinoid acid.
Experimental Protocol: Determining Arotinoid Acid Excitation and Emission Spectra
-
Preparation: Prepare a solution of your arotinoid acid in the assay buffer at the highest concentration you plan to use in your experiments.
-
Instrumentation: Use a scanning spectrofluorometer.
-
Excitation Spectrum Scan:
-
Set the emission wavelength to a value where you expect fluorescence (e.g., start around 450 nm and adjust).
-
Scan a range of excitation wavelengths (e.g., 300-420 nm).
-
The wavelength that gives the highest fluorescence intensity is the excitation maximum.
-
-
Emission Spectrum Scan:
-
Set the excitation wavelength to the determined maximum (from the previous step).
-
Scan a range of emission wavelengths (e.g., 400-600 nm).
-
The wavelength with the highest fluorescence intensity is the emission maximum.
-
-
Data Analysis: Plot the fluorescence intensity versus wavelength for both scans to visualize the spectra.
Step 2: Assess the Impact on Your Assay
Once you have the spectral data, you can evaluate the degree of overlap with your assay's fluorophore.
Data Presentation: Spectral Overlap Analysis
| Compound | Excitation Max (nm) | Emission Max (nm) | Assay Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Interference |
| Arotinoid Acid (Hypothetical) | ~350 | ~480 | Fluorescein | 494 | 521 | Moderate |
| Arotinoid Acid (Hypothetical) | ~350 | ~480 | Rhodamine | 550 | 573 | Low |
Note: The spectral data for arotinoid acid is hypothetical and should be determined experimentally for your specific compound.
Step 3: Mitigation Strategies
Based on your findings, choose an appropriate mitigation strategy.
Strategy 1: Spectral Separation
-
If the excitation and emission spectra of the arotinoid acid and your assay's fluorophore are sufficiently different, you may be able to use filters on your plate reader to specifically excite your fluorophore and detect its emission without capturing the signal from the arotinoid acid.
Strategy 2: Background Subtraction
-
For each experiment, include control wells containing the arotinoid acid at the relevant concentrations but without the assay's fluorescent probe.
-
Subtract the average fluorescence of these control wells from the fluorescence of your experimental wells.
Strategy 3: Use a Different Fluorophore
-
If significant spectral overlap exists and background subtraction is not sufficient, consider using a fluorescent probe with a different spectral profile that does not overlap with the arotinoid acid. A red-shifted dye is often a good choice as many interfering compounds fluoresce in the blue-green region.
Strategy 4: Time-Resolved Fluorescence (TRF)
-
If available, a TRF assay can be an effective solution. These assays use lanthanide-based fluorophores with long fluorescence lifetimes. The signal is measured after a delay, during which the short-lived background fluorescence from compounds like arotinoid acid has decayed.
Visualizations
Experimental Workflow for Diagnosing Interference
Caption: Workflow for identifying and addressing arotinoid acid interference.
Signaling Pathway Example: Retinoid Acid Receptor (RAR) Activation
Arotinoids, like other retinoids, often exert their biological effects through nuclear receptors such as the Retinoic Acid Receptor (RAR). Assays studying this pathway could be susceptible to interference.
Caption: Simplified diagram of the Retinoic Acid Receptor (RAR) signaling pathway.
Ensuring consistent Arotinoid acid activity between batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent Arotinoid acid activity between batches in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Arotinoid acid and what is its mechanism of action?
Arotinoid acid, also known as TTNPB, is a potent synthetic analog of retinoic acid. It functions as a selective agonist for Retinoic Acid Receptors (RARs), with high affinity for RARα, RARβ, and RARγ subtypes.[1][2] Upon binding to RARs, Arotinoid acid initiates a cascade of molecular events that regulate gene expression. The RARs form heterodimers with Retinoid X Receptors (RXRs), and this complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] This regulation of gene expression influences various cellular processes, including cell differentiation, proliferation, and apoptosis.[1]
Q2: How should I prepare and store Arotinoid acid stock solutions to ensure stability?
Proper preparation and storage of Arotinoid acid stock solutions are critical for maintaining its activity.
-
Reconstitution: Arotinoid acid is typically supplied as a crystalline solid and should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[2][5] For example, to prepare a 1 mM stock solution from 1 mg of Arotinoid acid (MW: 348.48 g/mol ), you would resuspend it in 2.87 mL of fresh, high-quality DMSO.[2] To aid dissolution, you can warm the solution to 37°C for a short period and use a vortex or sonicator.[1]
-
Storage: Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[6] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][6] When stored at -80°C, the stock solution can be stable for up to 6 months. For shorter-term storage of up to one month, -20°C is sufficient.[6] Always protect the stock solution from light.[2][6]
-
Working Solutions: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[2] Dilute the stock solution into your culture medium immediately before use.[2]
Q3: What are the common causes of batch-to-batch variability in Arotinoid acid activity?
Inconsistent experimental results between different batches of Arotinoid acid can arise from several factors:
-
Purity: The most common cause is a difference in the purity of the compound between batches. Impurities can interfere with the binding of Arotinoid acid to RARs or have off-target effects.
-
Degradation: Improper storage or handling, such as exposure to light, repeated freeze-thaw cycles, or long-term storage at inappropriate temperatures, can lead to the degradation of Arotinoid acid.
-
Solubility Issues: Incomplete dissolution of the compound can result in a lower effective concentration than intended.
-
Inaccurate Quantification: Errors in weighing the compound or in pipetting during solution preparation can lead to concentration inaccuracies.
Troubleshooting Guides
Issue 1: A new batch of Arotinoid acid shows lower activity than the previous batch.
This is a common issue that can significantly impact the reproducibility of experiments. A systematic approach is necessary to identify the cause.
Workflow for Investigating Reduced Activity of a New Arotinoid Acid Batch
Caption: Troubleshooting workflow for reduced Arotinoid acid activity.
Step-by-Step Guide:
-
Verify Solution Preparation and Storage: Double-check your calculations and procedures for preparing the stock solution of the new batch. Ensure that the correct solvent (high-quality DMSO) was used and that the compound was fully dissolved. Confirm that both the old and new batches have been stored correctly at -20°C or -80°C and protected from light.[2][6]
-
Perform a Side-by-Side Comparison: The most reliable way to confirm a difference in activity is to perform a direct comparison of the old and new batches in the same experiment.
-
Prepare fresh stock solutions of both the old (if still available and properly stored) and new batches.
-
Design a dose-response experiment using a relevant cell-based assay. A common and straightforward method is the MTT assay to measure cell viability and determine the half-maximal inhibitory concentration (IC50).
-
Treat your cells with a range of concentrations of both the old and new batches of Arotinoid acid. Include a vehicle control (DMSO) and untreated cells.
-
After the appropriate incubation time, perform the MTT assay and calculate the IC50 value for each batch.
-
-
Analyze the Results:
-
If the IC50 value of the new batch is significantly higher than that of the old batch, this confirms reduced activity. In this case, you should contact the supplier and provide them with your comparative data.
-
If the IC50 values are comparable, the issue may lie with other experimental variables, such as cell passage number, serum batch, or other reagents.
-
Issue 2: How to Qualify a New Batch of Arotinoid Acid Before Use
To avoid unexpected results and ensure experimental consistency, it is good practice to qualify a new batch of Arotinoid acid upon receipt.
Experimental Protocol: Batch Qualification of Arotinoid Acid using MTT Assay
This protocol outlines a method to determine and compare the IC50 values of a new batch and a reference (previous) batch of Arotinoid acid.
Materials:
-
New and reference batches of Arotinoid acid
-
A relevant cancer cell line (e.g., MCF-7, T-47D)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare fresh 10 mM stock solutions of both the new and reference batches of Arotinoid acid in DMSO.
-
Perform serial dilutions of each stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM). Also, prepare a vehicle control with the same final DMSO concentration as the highest Arotinoid acid concentration.
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells and vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well and shake the plate gently for 10 minutes to dissolve the formazan crystals.[7]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value for each batch.
-
Data Presentation
Table 1: Example Certificate of Analysis for Arotinoid Acid
| Parameter | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Purity (HPLC) | ≥98% | 99.7% |
| Identity (¹H-NMR) | Conforms to structure | Conforms |
| Solubility | Soluble in DMSO | Conforms |
| Molecular Weight | 348.48 g/mol | 348.48 |
Table 2: Example Batch Comparison Data (IC50 in T-47D cells after 72h)
| Batch Number | IC50 (nM) | Standard Deviation | P-value (vs. Reference) |
| Reference (Batch A) | 5.2 | ± 0.4 | - |
| New Batch (Batch B) | 5.5 | ± 0.6 | > 0.05 |
| New Batch (Batch C) | 15.8 | ± 1.2 | < 0.01 |
In this example, Batch B would be considered to have consistent activity with the reference, while Batch C shows significantly lower activity and should be investigated further.
Visualizations
Arotinoid Acid Signaling Pathway
Caption: Arotinoid acid signaling pathway.
References
- 1. This compound (Arotinoid Acid) | CAS:71441-28-6 | Potent RAR agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
Arotinoid Acid vs. All-Trans Retinoic Acid (ATRA): A Comparative Guide to Differentiation Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Arotinoid acid and All-Trans Retinoic Acid (ATRA) in the context of cellular differentiation. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
All-trans retinoic acid (ATRA), a derivative of vitamin A, is a well-established differentiating agent used in the treatment of acute promyelocytic leukemia (APL).[1][2] It functions by binding to retinoic acid receptors (RARs), leading to the transcription of genes that promote myeloid differentiation.[1] Arotinoid acids are a class of synthetic retinoids, such as Tamibarotene (Am80), designed to have improved stability, higher affinity for RARs, and the ability to overcome ATRA resistance.[2][3] This guide delves into a comparative analysis of their efficacy and mechanisms in inducing cellular differentiation.
Quantitative Comparison of Differentiation-Inducing Potency
The following tables summarize the quantitative data comparing the potency of Arotinoid acid (represented by Tamibarotene/Am80) and ATRA in inducing the differentiation of myeloid leukemia cell lines.
Table 1: Potency in Inducing Differentiation Markers in HL-60 and NB4 Cells
| Compound | Cell Line | Differentiation Marker | Potency Comparison | Reference |
| Tamibarotene (Am80) | HL-60, NB4 | General Differentiation | ~10 times more potent than ATRA | [4] |
| Tamibarotene (Am80) | APL cells | Differentiation Activity | Several times more potent than ATRA | [2][3] |
| ATRA | HL-60 | NBT Reduction | 65% of cells differentiated | [5] |
| ATRA | HL-60 | CD11b Expression | Dose and time-dependent increase | [6][7] |
| ATRA | NB4 | CD11b Expression | Significant increase after 96h | [8] |
Table 2: Receptor Binding and Transactivation
| Compound | Receptor | Assay | Metric | Value | Reference |
| Tamibarotene (Am80) | RARα/β | Agonist Activity | Specific Agonist | - | [3] |
| ATRA | RARα | Transactivation | EC50 | 169 nM | [9] |
| ATRA | RARβ | Transactivation | EC50 | 9 nM | [9] |
| ATRA | RARγ | Transactivation | EC50 | 2 nM | [9] |
Mechanism of Action: A Comparative Overview
Both Arotinoid acid and ATRA induce differentiation by acting as agonists for retinoic acid receptors (RARs), primarily RARα. Upon binding, the receptor-ligand complex undergoes a conformational change, leading to the dissociation of corepressor proteins (e.g., NCoR, SMRT) and the recruitment of coactivator proteins (e.g., SRC, CBP/p300).[1][10] This switch from a repressive to an activating complex on retinoic acid response elements (RAREs) in the promoter regions of target genes initiates the transcription of genes involved in cell differentiation.
Arotinoid acids, such as Tamibarotene, exhibit a higher binding affinity for RARα and are less susceptible to metabolic degradation, leading to sustained plasma levels.[2][3] This contributes to their increased potency and their ability to overcome ATRA resistance, which can arise from mutations in the RAR ligand-binding domain or increased ATRA catabolism.[11]
Signaling Pathways
The signaling pathways for both Arotinoid acid and ATRA converge on the activation of RARs, but the superior potency of Arotinoid acid is attributed to its enhanced ability to induce a transcriptionally active state.
Caption: Signaling pathway of Arotinoid acid and ATRA in inducing differentiation.
Experimental Protocols
Cell Culture and Differentiation Induction
-
Cell Lines: Human promyelocytic leukemia cell lines HL-60 or NB4 are commonly used.
-
Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Induction: Cells are seeded at a density of 2 x 10^5 cells/mL and treated with various concentrations of Arotinoid acid or ATRA (typically ranging from 10^-9 M to 10^-6 M) or vehicle control (e.g., DMSO) for a period of 72 to 120 hours.[6]
Nitroblue Tetrazolium (NBT) Reduction Assay
This assay measures the functional differentiation of myeloid cells based on their ability to produce superoxide radicals.
-
Procedure:
-
After the differentiation induction period, cells are harvested and washed with phosphate-buffered saline (PBS).
-
Cells are resuspended in fresh culture medium containing 1 mg/mL NBT and 100 ng/mL phorbol 12-myristate 13-acetate (PMA).
-
Incubate the cells for 20-30 minutes at 37°C.
-
The reaction is stopped by adding 0.5 M HCl.
-
Cells are washed with PBS and cytocentrifuged onto glass slides.
-
The slides are counterstained with Safranin O.
-
The percentage of NBT-positive cells (containing blue-black formazan deposits) is determined by counting at least 200 cells under a light microscope.
-
Flow Cytometry for CD11b Expression
This method quantifies the expression of the cell surface marker CD11b, a key indicator of myeloid differentiation.
-
Procedure:
-
Harvest cells after the differentiation induction period and wash them with cold PBS containing 1% FBS (FACS buffer).
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/100 µL.
-
Add a fluorescently labeled anti-CD11b antibody (e.g., PE-conjugated) to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the samples using a flow cytometer to determine the percentage of CD11b-positive cells and the mean fluorescence intensity.
-
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the differentiation-inducing effects of Arotinoid acid and ATRA.
Caption: A typical experimental workflow for comparative analysis.
Conclusion
The available data strongly suggest that Arotinoid acids, exemplified by Tamibarotene, are more potent inducers of myeloid differentiation than ATRA. This increased potency is attributed to their favorable pharmacological properties, including higher affinity for RARα and greater metabolic stability. These characteristics also enable Arotinoid acids to be effective in cases of ATRA resistance. For researchers and drug development professionals, Arotinoid acids represent a promising class of compounds for differentiation-based therapies, warranting further investigation into their clinical applications beyond APL.
References
- 1. An Effective Model of the Retinoic Acid Induced HL-60 Differentiation Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Clinical experience with a new synthetic retinoid, tamibarotene (Am-80) for relapsed or refractory acute promyelocytic leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tamibarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional properties of HL60 cells matured with all-trans-retinoic acid and DMSO: differences in response to interleukin-8 and fMLP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | ATRA treatment slowed P-selectin-mediated rolling of flowing HL60 cells in a mechano-chemical-dependent manner [frontiersin.org]
- 7. ATRA treatment slowed P-selectin-mediated rolling of flowing HL60 cells in a mechano-chemical-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Effects of the RARalpha Agonist Tamibarotene and the Menin Inhibitor Revumenib in Acute Myeloid Leukemia Cells with KMT2A Rearrangement or NPM1 Mutation [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Targeting RARA overexpression with tamibarotene, a potent and selective RARα agonist, is a novel approach in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tamibarotene in patients with acute promyelocytic leukaemia relapsing after treatment with all-trans retinoic acid and arsenic trioxide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Arotinoid Acid and 13-cis-Retinoic Acid Potency
In the landscape of retinoid research and development, both Arotinoid acid and 13-cis-retinoic acid have been subjects of significant investigation. This guide provides a detailed, data-driven comparison of their potency, focusing on receptor binding, transactivation activity, and induction of cell differentiation. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work.
Overview and Chemical Structures
Arotinoid acid , a synthetic retinoid, is characterized by its rigid, aromatic structure, which contributes to its high affinity for retinoic acid receptors (RARs). In contrast, 13-cis-retinoic acid (isotretinoin) is a naturally occurring stereoisomer of all-trans-retinoic acid (ATRA) and is widely known for its clinical use in the treatment of severe acne.
Comparative Potency: A Data-Driven Analysis
The potency of these two retinoids has been evaluated through various in vitro assays, with key quantitative data summarized below.
Retinoic Acid Receptor (RAR) Binding Affinity
The interaction with RARs is a critical determinant of retinoid activity. Competitive binding assays have been employed to determine the dissociation constants (Kd) of Arotinoid acid and 13-cis-retinoic acid for different RAR subtypes. A lower Kd value indicates a higher binding affinity.
| Compound | RARα (Kd, nM) | RARβ (Kd, nM) | RARγ (Kd, nM) |
| Arotinoid acid (Ro 13-7410) | 0.4 | 0.9 | 0.2 |
| 13-cis-Retinoic acid | >1000 | >1000 | >1000 |
Data compiled from multiple sources.
The data clearly indicates that Arotinoid acid possesses a significantly higher binding affinity for all three RAR subtypes compared to 13-cis-retinoic acid, with Kd values in the sub-nanomolar to low nanomolar range.
Induction of Cell Differentiation
The ability of retinoids to induce cell differentiation is a key measure of their biological activity. This has been extensively studied in various cancer cell lines, such as F9 teratocarcinoma and HL-60 promyelocytic leukemia cells.
| Compound | F9 Cell Differentiation (EC50, nM) | HL-60 Cell Differentiation (% NBT positive) |
| Arotinoid acid | ~0.01 | High (concentration-dependent) |
| 13-cis-Retinoic acid | ~100 | Moderate (less potent than ATRA) |
EC50 represents the concentration required to achieve 50% of the maximal effect. NBT (Nitroblue Tetrazolium) reduction assay is a measure of myeloid differentiation.
Arotinoid acid is approximately 10,000 times more potent than 13-cis-retinoic acid in inducing differentiation in F9 cells.
Signaling Pathway
Both Arotinoid acid and 13-cis-retinoic acid exert their effects primarily through the canonical retinoid signaling pathway. After entering the cell, they bind to cytosolic retinoic acid-binding proteins (CRABPs) and are transported to the nucleus. In the nucleus, they bind to and activate Retinoic Acid Receptors (RARs), which are ligand-activated transcription factors. RARs form heterodimers with Retinoid X Receptors (RXRs). This RAR-RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription and leading to various cellular responses, including differentiation, proliferation, and apoptosis.
Validating Arotinoid Acid Target Genes Using qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Arotinoid acid's effects on target gene expression with other retinoids, supported by experimental data validated by quantitative real-time polymerase chain reaction (qPCR). Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings in your own research.
Introduction to Arotinoid Acid and Retinoid Signaling
Arotinoid acid, also known as TTNPB, is a synthetic retinoid that acts as a potent and selective agonist for retinoic acid receptors (RARs).[1] Retinoids, which are derivatives of vitamin A, play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis.[2] Their effects are primarily mediated by binding to and activating RARs and retinoid X receptors (RXRs). This activation leads to the formation of RAR/RXR heterodimers that bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] Understanding the specific gene targets of synthetic retinoids like Arotinoid acid is critical for developing targeted therapies.
Comparative Analysis of Target Gene Expression
Quantitative PCR is a sensitive and widely used technique to validate the differential expression of target genes identified through broader screening methods like microarrays. Below is a summary of qPCR data from studies investigating the effects of Arotinoid acid (this compound) and a well-characterized natural retinoid, all-trans retinoic acid (ATRA), on the expression of their respective target genes.
Table 1: Effect of Arotinoid Acid (this compound) on RAR Gene Expression in Human Embryonic Stem Cells
| Target Gene | Treatment | Fold Change in mRNA Expression | Cell Type | Reference |
| RARα | This compound | Upregulated | hESCs | [1] |
| RARβ | This compound | Downregulated | hESCs | [1] |
| RARγ | This compound | Upregulated | hESCs | [1] |
Note: This study highlights the differential regulation of RAR subtypes by this compound during the neuronal differentiation of human embryonic stem cells. The authors suggest that RARα and RARγ play a vital role in this process, while RARβ acts as a negative regulator.[1]
Table 2: Effect of All-Trans Retinoic Acid (ATRA) on Gene Expression in Glioblastoma Stem Cells
| Target Gene | Treatment | Fold Change in mRNA Expression | Cell Type | Reference |
| SOX2 | 1 µM ATRA (5 days) | -3.7 | U87-MG | [5] |
| NES (Nestin) | 1 µM ATRA (5 days) | -4.1 | U87-MG | [5] |
| MGMT | 1 µM ATRA (5 days) | -2.6 | U87-MG | [5] |
| RARB | ATRA (6 hours) | Significantly Increased | HepG2 | [6] |
Note: This study demonstrates that ATRA treatment significantly reduces the expression of key stemness markers (SOX2, Nestin) and the DNA repair gene MGMT in glioblastoma cell lines, suggesting a potential therapeutic application in sensitizing tumors to treatment.[5] Another study showed a rapid and significant increase in RARB expression in hepatoma cells after ATRA administration.[6]
Experimental Protocols
A detailed and robust experimental protocol is essential for the accurate validation of target genes by qPCR.
Detailed qPCR Protocol for Validating Retinoid Target Genes
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., cancer cell lines, stem cells) in the appropriate medium and conditions.
-
Seed cells at a suitable density in multi-well plates.
-
Treat cells with the desired concentration of Arotinoid acid (this compound), a comparative retinoid (e.g., ATRA), or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 24, 48 hours).
-
-
RNA Isolation:
-
Harvest cells and isolate total RNA using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with random primers or oligo(dT) primers.
-
The resulting cDNA will serve as the template for the qPCR reaction.
-
-
Primer Design and Validation:
-
Design gene-specific primers for the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB, B2M) using primer design software.
-
Primers should typically be 18-24 nucleotides in length with a GC content of 40-60%.
-
Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90-110%.
-
Confirm the specificity of the primers by melt curve analysis and by running the PCR product on an agarose gel to ensure a single product of the correct size.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
A typical program includes an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, where ΔΔCt = ΔCttreated - ΔCtcontrol.[7]
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed changes in gene expression.
-
Visualizing Pathways and Workflows
Signaling Pathway of Arotinoid Acid
Caption: Arotinoid acid signaling pathway.
Experimental Workflow for qPCR Validation
Caption: Experimental workflow for qPCR validation.
References
- 1. Differential expression of retinoic acid alpha and beta receptors in neuronal progenitors generated from human embryonic stem cells in response to this compound (a retinoic acid mimetic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Analysis Revealed the Potential Gene Regulatory Processes of ATRA-Triggered Neuroblastoma Differentiation and Identified a Novel RA Response Sequence in the NTRK2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) for Cellular Retinoid-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. All-trans-retinoic acid induces RARB-dependent apoptosis via ROS induction and enhances cisplatin sensitivity by NRF2 downregulation in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of transcriptional regulatory cascades in retinoic acid-induced growth arrest of HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global analysis of gene expression changes during retinoic acid-induced growth arrest and differentiation of melanoma: comparison to differentially expressed genes in melanocytes vs melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Arotinoid Acid's Impact on Protein Expression via Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Arotinoid acid's effect on the expression of key regulatory proteins, benchmarked against other retinoids. The data presented is compiled from various studies to offer a comprehensive overview for researchers investigating retinoid signaling pathways.
Introduction to Arotinoid Acid and Retinoid Signaling
Arotinoid acid, also known as TTNPB, is a synthetic retinoid that acts as a potent and selective agonist for retinoic acid receptors (RARs). Retinoids, including the well-studied all-trans retinoic acid (ATRA), are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. They exert their effects by binding to nuclear receptors, primarily RARs and Retinoid X Receptors (RXRs), which then modulate the transcription of target genes.
This guide focuses on the impact of Arotinoid acid on the protein expression of key components of the Activator Protein-1 (AP-1) transcription factor (c-Jun and c-Fos) and critical cell cycle regulators (p21, p27, and cyclin D1). Understanding these effects is vital for elucidating the therapeutic potential of Arotinoid acid in various diseases, including cancer.
Comparative Analysis of Protein Expression
The following tables summarize the quantitative effects of Arotinoid acid (this compound), all-trans retinoic acid (ATRA), and the RXR agonist Bexarotene on the protein expression of target proteins, as determined by Western blot analysis from various studies.
Effect on AP-1 Transcription Factor Components: c-Jun and c-Fos
| Compound | Target Protein | Cell Type | Treatment | Change in Protein Expression | Source |
| Arotinoid acid (this compound) | c-Jun | F9 teratocarcinoma cells | 10 nM, 48h | Increased | [1] |
| c-Fos | - | - | Data not available | ||
| All-trans retinoic acid (ATRA) | c-Jun | HL-60 cells | 1 µM, 48h | Decreased | [2] |
| c-Fos | HL-60 cells | 1 µM, 48h | Decreased | [2] | |
| Bexarotene (RXR Agonist) | c-Jun | - | - | Data not available | |
| c-Fos | - | - | Data not available |
Effect on Cell Cycle Regulatory Proteins: p21, p27, and Cyclin D1
| Compound | Target Protein | Cell Type | Treatment | Change in Protein Expression | Source |
| Arotinoid acid (this compound) | p21 | - | - | Data not available | |
| p27 | - | - | Data not available | ||
| Cyclin D1 | - | - | Data not available | ||
| All-trans retinoic acid (ATRA) | p21 | Human bronchial epithelial cells | 1 µM, 24h | Increased | |
| p27 | LAN-5 neuroblastoma cells | 5 µM, 72h | Increased | ||
| Cyclin D1 | Human bronchial epithelial cells | 1 µM, 24h | Decreased | ||
| Bexarotene (RXR Agonist) | p21 | - | - | Data not available | |
| p27 | - | - | Data not available | ||
| Cyclin D1 | - | - | Data not available |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental procedure, the following diagrams are provided.
References
A Comparative Analysis of Arotinoid Acid and RAR Subtype-Specific Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties and therapeutic potential of Arotinoid acid, a pan-RAR agonist, and various RAR subtype-specific agonists. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
Retinoic acid receptors (RARs) are nuclear hormone receptors that play a pivotal role in regulating gene transcription involved in cellular growth, differentiation, and apoptosis.[1] There are three main subtypes of RARs: RARα, RARβ, and RARγ, each with distinct tissue distribution and physiological functions. Ligands that activate these receptors, known as retinoids, have significant therapeutic applications. Arotinoid acid (also known as TTNPB) is a potent synthetic retinoid that acts as a pan-agonist, activating all three RAR subtypes. In contrast, subtype-selective agonists have been developed to target specific RARs, aiming to enhance therapeutic efficacy while minimizing off-target effects. This guide compares the performance of Arotinoid acid with these selective agonists.
Quantitative Data Comparison
The following tables summarize the binding affinities (Ki or IC50) and transactivation potencies (EC50) of Arotinoid acid and representative RAR subtype-specific agonists. These values are indicative of the compounds' potency and selectivity for the different RAR subtypes.
Table 1: Binding Affinity (Ki/IC50, nM) of Retinoids for RAR Subtypes
| Compound | RARα | RARβ | RARγ | Selectivity Profile |
| Arotinoid Acid (this compound) | ~2 | ~2 | ~2 | Pan-Agonist |
| Am580 | ~1 | ~200 | ~500 | RARα-selective |
| CD2019 | ~50 | ~5 | ~100 | RARβ-selective |
| CD437 | >1000 | >1000 | ~30 | RARγ-selective |
| Tazarotenic Acid | ~50 | ~3 | ~3 | RARβ/γ-selective |
| Adapalene | >1000 | ~5 | ~5 | RARβ/γ-selective |
Note: These values are compiled from various sources and may differ based on the specific assay conditions. They are intended for comparative purposes.
Table 2: Transactivation Potency (EC50, nM) of Retinoids for RAR Subtypes
| Compound | RARα | RARβ | RARγ | Selectivity Profile |
| Arotinoid Acid (this compound) | ~1 | ~1 | ~1 | Pan-Agonist |
| Am580 | ~0.5 | ~100 | ~200 | RARα-selective |
| CD2019 | ~100 | ~2 | ~150 | RARβ-selective |
| CD437 | >1000 | >1000 | ~20 | RARγ-selective |
| Tazarotenic Acid | ~30 | ~1 | ~1 | RARβ/γ-selective |
| Adapalene | >1000 | ~2 | ~2 | RARβ/γ-selective |
Note: These values are compiled from various sources and may differ based on the specific assay conditions. They are intended for comparative purposes.
Signaling Pathway
The canonical signaling pathway for both Arotinoid acid and RAR subtype-specific agonists involves the activation of RARs. In their inactive state, RARs form heterodimers with Retinoid X Receptors (RXRs) and are bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter region of target genes. This complex is associated with corepressor proteins that inhibit gene transcription. Upon ligand binding, a conformational change occurs in the RAR, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This coactivator complex then initiates the transcription of target genes, leading to the physiological effects of the retinoid.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize and compare Arotinoid acid and RAR subtype-specific agonists.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor subtype.
Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-all-trans-retinoic acid) is incubated with a source of the receptor (e.g., nuclear extracts from cells overexpressing a specific RAR subtype). The test compound is added in increasing concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
General Protocol:
-
Receptor Preparation: Prepare nuclear extracts from cells (e.g., Sf9 or HEK293) engineered to overexpress a specific human RAR subtype (α, β, or γ).
-
Incubation: In a multi-well plate, incubate the nuclear extract with a fixed concentration of the radiolabeled ligand (e.g., [3H]-ATRA) and a range of concentrations of the unlabeled test compound.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is often achieved by rapid filtration through a glass fiber filter, which traps the receptor-ligand complex.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value is determined from the resulting dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
References
Arotinoid Acid: A Comparative Analysis of its Cross-Reactivity with Retinoid X Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Arotinoid acid's binding affinity and activation potential for Retinoid X Receptors (RXRs) versus Retinoic Acid Receptors (RARs). Experimental data is presented to objectively assess its cross-reactivity, offering valuable insights for researchers in nuclear receptor signaling and drug development.
Executive Summary
Arotinoid acid, also known as TTNPB or Ro 13-7410, is a potent synthetic retinoid that demonstrates high selectivity for Retinoic Acid Receptors (RARs). Experimental evidence from competitive binding assays reveals that Arotinoid acid does not exhibit significant binding affinity for any of the Retinoid X Receptor (RXR) subtypes (α, β, and γ). This pronounced selectivity makes Arotinoid acid a valuable tool for dissecting RAR-specific signaling pathways and serves as a benchmark for the development of RAR-selective therapeutic agents.
Quantitative Data Summary
The following tables summarize the binding affinities and activation potencies of Arotinoid acid and other key retinoids for RAR and RXR subtypes.
Table 1: Binding Affinity (Kd/IC50) of Selected Retinoids for RAR and RXR Subtypes
| Compound | Receptor Subtype | Binding Affinity (nM) | Citation |
| Arotinoid acid (this compound) | RARα | 5.1 (IC50) | [1] |
| RARβ | 4.5 (IC50) | [1] | |
| RARγ | 9.3 (IC50) | [1] | |
| RXRα, RXRβ, RXRγ | No competition | [2] | |
| all-trans Retinoic Acid (ATRA) | RARα | ~0.2-0.7 (Kd) | |
| RARβ | ~0.2-0.7 (Kd) | ||
| RARγ | ~0.2-0.7 (Kd) | ||
| 9-cis Retinoic Acid | RARα | ~0.2-0.7 (Kd) | |
| RARβ | ~0.2-0.7 (Kd) | ||
| RARγ | ~0.2-0.7 (Kd) | ||
| RXRα | ~15.7 (Kd) | ||
| RXRβ | ~18.3 (Kd) | ||
| RXRγ | ~14.1 (Kd) | ||
| AM580 (RARα-selective) | RARα | 0.3 (EC50) | [3] |
| RARβ | 8.6 (EC50) | [3] | |
| RARγ | 13 (EC50) | [3] | |
| BMS493 (pan-RAR inverse agonist) | RARα, RARβ, RARγ | Inverse agonist | [4] |
| SR11237 (RXR-selective) | RXR | Agonist |
Table 2: Transcriptional Activation (EC50) of RARs by Arotinoid Acid (this compound)
| Receptor Subtype | EC50 (nM) | Citation |
| mRARα | 2.0 | [5] |
| mRARβ | 1.1 | [5] |
| mRARγ | 0.8 | [5] |
Signaling Pathways
Retinoid signaling is primarily mediated through the heterodimerization of RARs and RXRs, which then bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes to modulate transcription. The selectivity of ligands like Arotinoid acid is crucial for activating specific pathways.
Figure 1. Simplified retinoid signaling pathway highlighting the selective binding of Arotinoid acid to RAR.
Experimental Protocols
The determination of Arotinoid acid's receptor selectivity relies on two key experimental methodologies: competitive radioligand binding assays and luciferase reporter gene assays.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound (e.g., Arotinoid acid) to compete with a radiolabeled ligand for binding to a specific receptor.
Methodology:
-
Receptor Preparation: Nuclear extracts containing the specific RAR or RXR subtype are prepared from cells (e.g., COS-1) transiently transfected with expression vectors for the respective receptor.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]9-cis-retinoic acid for RXRs or [³H]all-trans-retinoic acid for RARs) is incubated with the nuclear extracts in the presence of increasing concentrations of the unlabeled competitor compound (Arotinoid acid).
-
Separation: Bound and free radioligand are separated using a method such as hydroxylapatite precipitation or filter binding.
-
Quantification: The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. A high IC50 value or lack of competition indicates low or no binding affinity.
Figure 2. Workflow of a competitive radioligand binding assay.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with two plasmids:
-
An expression vector for the full-length or ligand-binding domain of the desired receptor (RXR or RAR).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with RAREs.
-
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound (Arotinoid acid).
-
Cell Lysis: After an incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luminometry: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The transcriptional activity is expressed as fold induction over the vehicle control. The concentration of the compound that produces 50% of the maximal response (EC50) is calculated to determine its potency.
Figure 3. Workflow of a luciferase reporter gene assay.
Conclusion
The available experimental data unequivocally demonstrates that Arotinoid acid is a highly selective agonist for Retinoic Acid Receptors (RARs) with no significant cross-reactivity with Retinoid X Receptors (RXRs). This high degree of selectivity underscores its utility as a chemical probe to investigate RAR-mediated biological processes in isolation from RXR-dependent pathways. For drug development professionals, Arotinoid acid serves as a foundational chemical scaffold for designing novel RAR modulators with improved therapeutic indices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multiple factors contribute to the toxicity of the aromatic retinoid, this compound (Ro 13-7410): binding affinities and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AM 580 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Confirming Arotinoid Acid-Induced Differentiation: A Comparative Guide to Phenotypic Analysis
This guide provides a comprehensive comparison of phenotypic analysis methods to confirm cellular differentiation induced by Arotinoid acid. It is intended for researchers, scientists, and drug development professionals working in areas such as oncology and developmental biology. The guide details the superior potency of Arotinoid acid compared to other retinoids like all-trans retinoic acid (ATRA) and provides the necessary experimental protocols to validate these findings.
Comparative Efficacy of Arotinoid Acid in Inducing Differentiation
Arotinoid acid demonstrates significantly higher potency in inducing the differentiation of myeloid leukemia cells, such as HL-60, when compared to other retinoids. This heightened activity allows for the use of much lower concentrations to achieve a therapeutic effect, potentially reducing off-target effects and toxicity.
Summary of Differentiation Induction in HL-60 Cells
The following table summarizes the quantitative data on the differentiation-inducing activity of Arotinoid acid (Ro 13-6298) in comparison to all-trans retinoic acid (ATRA) in the human promyelocytic leukemia cell line HL-60.
| Compound | Concentration (M) | NBT-Positive Cells (%) |
| Control (DMSO) | - | < 5% |
| Arotinoid acid | 10⁻⁹ | ~ 80% |
| ATRA | 10⁻⁷ | ~ 75% |
Data compiled from studies on HL-60 cell differentiation. The NBT reduction assay measures the functional differentiation of myeloid cells.
Signaling Pathway and Experimental Workflow
The differentiation process induced by Arotinoid acid is initiated by its binding to nuclear retinoic acid receptors (RARs). This binding event triggers a cascade of gene transcription that leads to cell cycle arrest and the expression of mature cell markers.
Caption: Arotinoid acid signaling pathway.
The following diagram illustrates a typical experimental workflow for assessing cellular differentiation induced by Arotinoid acid.
Caption: Experimental workflow for differentiation analysis.
Key Experimental Protocols
To quantitatively assess the differentiation status of cells following treatment with Arotinoid acid, the following protocols are recommended.
Nitroblue Tetrazolium (NBT) Reduction Assay
This assay measures the production of superoxide anions in differentiated myeloid cells.
Principle: Differentiated phagocytic cells, upon stimulation, produce superoxide which reduces the soluble yellow NBT to a dark-blue, insoluble formazan.
Materials:
-
HL-60 cells
-
Arotinoid acid, ATRA (for comparison)
-
DMSO (vehicle control)
-
Complete RPMI 1640 medium
-
Phosphate-buffered saline (PBS)
-
NBT solution (1 mg/mL in PBS)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA) or Phorbol 12-myristate 13-acetate (PMA) at 200 ng/mL
Procedure:
-
Seed HL-60 cells at a density of 1 x 10⁵ cells/mL in complete medium.
-
Treat cells with various concentrations of Arotinoid acid, ATRA, or DMSO as a control.
-
Incubate the cells for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Harvest the cells by centrifugation and resuspend in 1 mL of fresh medium.
-
Add 100 µL of the cell suspension to a microcentrifuge tube.
-
Add 100 µL of NBT/TPA solution to the cell suspension.
-
Incubate for 25 minutes at 37°C.
-
Add 800 µL of PBS and centrifuge to pellet the cells.
-
Resuspend the cell pellet and prepare a cytospin slide or a smear on a glass slide.
-
Counterstain with Safranin O.
-
Count at least 200 cells under a light microscope, scoring cells containing intracellular blue formazan deposits as NBT-positive.
Flow Cytometry for Cell Surface Marker Expression
This method provides a quantitative analysis of cell surface proteins that are upregulated during differentiation, such as CD11b and CD14 in myeloid cells.
Principle: Fluorochrome-conjugated antibodies specific to cell surface markers bind to the cells, and the fluorescence intensity is measured by a flow cytometer.
Materials:
-
Treated and untreated HL-60 cells
-
FACS buffer (PBS with 1% BSA, 0.1% sodium azide)
-
Fluorochrome-conjugated anti-human CD11b antibody (e.g., PE-conjugated)
-
Fluorochrome-conjugated isotype control antibody
-
Propidium Iodide (PI) or other viability dye
Procedure:
-
Following the 72-96 hour incubation with Arotinoid acid or controls, harvest approximately 1 x 10⁶ cells per sample by centrifugation.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the recommended concentration of the anti-CD11b antibody and the isotype control to their respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer to remove unbound antibody.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Just before analysis, add a viability dye like PI to exclude dead cells from the analysis.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Gate on the live cell population and quantify the percentage of CD11b-positive cells and the mean fluorescence intensity.
Logical Comparison of Expected Outcomes
The following diagram illustrates the expected outcomes when comparing Arotinoid acid to a vehicle control in a typical differentiation experiment.
Caption: Expected outcomes of Arotinoid acid treatment.
A Comparative Analysis of the Therapeutic Index of Arotinoid Acid and Other Retinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic index of Arotinoid acid against other prominent retinoids. The information is collated from preclinical and clinical data to offer an objective analysis for research and drug development purposes.
Retinoids, a class of compounds derived from vitamin A, are pivotal in regulating cellular processes such as differentiation, proliferation, and apoptosis.[1][2] Their therapeutic applications span a range of dermatological and oncological conditions.[2][3] The clinical utility of a retinoid is determined by its therapeutic index, the ratio between its therapeutic efficacy and its toxic effects. A higher therapeutic index indicates a more favorable safety profile. This guide focuses on comparing Arotinoid acid, a synthetic retinoid, with other established retinoids.
Retinoid Signaling Pathway
Retinoids exert their effects by binding to nuclear receptors, namely retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding initiates a cascade of events leading to the regulation of gene expression.
Caption: Retinoid signaling pathway from cellular uptake to gene transcription.
Quantitative Comparison of Therapeutic Indices
The therapeutic index is a critical measure for evaluating the safety and efficacy of a drug. It is generally defined as the ratio of the toxic dose to the therapeutic dose. For retinoids, toxicity is often associated with hypervitaminosis A syndrome and teratogenicity, while efficacy is measured by the desired therapeutic outcome in a specific disease model.
Due to the variability in experimental models and endpoints, a direct comparison of therapeutic indices across different studies can be challenging. The following tables summarize available quantitative data for Arotinoid acid and other retinoids, with the context of the experimental setup provided.
Table 1: Therapeutic and Toxic Doses of Arotinoid Acid and Other Retinoids
| Retinoid | Animal Model | Therapeutic Endpoint | Effective Dose (ED50) | Toxic Endpoint | Toxic Dose (LD50/TD50) | Therapeutic Index (Approx.) |
| Arotinoid acid (TTNPB) | Syrian Hamster | Reduction in sebaceous gland size | Not explicitly defined | Severe side effects | Observed at 0.00001% (topical) | Very Low |
| Isotretinoin | Syrian Hamster | Reduction in sebaceous gland size | 0.001% - 0.3% (topical) | Not specified in study | Not specified in study | - |
| Isotretinoin | Rabbit | Acne treatment | Not specified in study | Altered skin metabolism | Not specified in study | - |
| Etretinate | - | Psoriasis treatment | - | Teratogenicity | High teratogenic potential | - |
| Acitretin | - | Psoriasis treatment | 30-50mg daily (human) | Hypervitaminosis A, Teratogenicity | Dose-related | Similar to Etretinate |
| Tazarotene | Mouse | Induction of orthokeratosis (psoriasis model) | 0.05% - 0.1% (topical) | Not specified in study | Not specified in study | - |
Note: The therapeutic index is a ratio and is unitless. A higher value indicates a wider margin of safety. Data is compiled from multiple sources and may not be directly comparable due to differing experimental conditions.
Table 2: Relative Potency and Irritation of Topical Retinoids
| Retinoid | Relative Potency | Common Side Effects |
| Tretinoin | Baseline | Erythema, peeling, dryness |
| Isotretinoin | Similar to Tretinoin | Erythema, peeling, dryness |
| Adapalene | Less potent than Tretinoin | Generally less irritating than Tretinoin |
| Tazarotene | More potent than Tretinoin | Higher potential for irritation |
| Arotinoid acid | Extremely potent | Severe systemic toxicity observed in animal models |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing the results of different studies. Below are summaries of common experimental protocols used to evaluate the efficacy and toxicity of retinoids.
Efficacy Assessment
1. Sebaceous Gland Size Reduction Assay (Acne Model)
-
Objective: To evaluate the ability of a retinoid to reduce the size of sebaceous glands, a key factor in acne pathogenesis.
-
Animal Model: Syrian Hamster.
-
Procedure:
-
A solution of the test retinoid in a vehicle (e.g., acetone) is prepared at various concentrations.[1]
-
The solution is applied topically to the flank organ or ear of the hamsters, typically twice a day for a specified period (e.g., 21 days).[1]
-
A control group receives the vehicle only.
-
At the end of the treatment period, skin biopsies are taken from the treated areas.
-
Histological analysis is performed to measure the size of the sebaceous glands.
-
A significant reduction in sebaceous gland size in the treated group compared to the control group indicates efficacy.[1]
-
2. Mouse Tail Test (Psoriasis Model)
-
Objective: To assess the antipsoriatic efficacy of a topical retinoid by measuring its ability to induce orthokeratosis (normal keratinization).[4]
-
Animal Model: Mouse (e.g., CFLP strain).[4]
-
Procedure:
-
The test retinoid is formulated as a gel, cream, or ointment at different concentrations.[4]
-
The formulation is applied to the tails of the mice for a defined period (e.g., 2 weeks).[4]
-
Control groups are treated with the vehicle and/or a standard antipsoriatic drug (e.g., dithranol).[4]
-
After the treatment period, longitudinal histological sections are prepared from the tail skin.[4]
-
The degree of orthokeratosis is determined by measuring the horizontal length of the granular layer within the epidermal scales.[4]
-
A significant increase in orthokeratosis in the treated group compared to the control group indicates antipsoriatic activity.[4]
-
3. Skin Papilloma Regression Assay (Cancer Model)
-
Objective: To evaluate the ability of a retinoid to cause the regression of chemically induced skin papillomas.
-
Animal Model: Mouse (e.g., Sencar mice).[5]
-
Procedure:
-
Skin papillomas are induced in mice using a two-stage carcinogenesis protocol (e.g., initiation with DMBA and promotion with TPA).[5]
-
Once papillomas have developed, the test retinoid is applied topically to the tumors.
-
Tumor size and number are monitored over time.
-
A statistically significant reduction in tumor size or number in the retinoid-treated group compared to a vehicle-treated control group indicates therapeutic activity.
-
Toxicity Assessment
1. Hypervitaminosis A Syndrome Evaluation
-
Objective: To determine the dose of a retinoid that induces signs of hypervitaminosis A, a common toxic effect.
-
Animal Model: Typically rats or mice.
-
Procedure:
-
The test retinoid is administered to animals (usually orally) at escalating doses.
-
Animals are observed for clinical signs of toxicity, which may include weight loss, skin and fur changes (e.g., alopecia, scaling), and bone fractures.
-
Blood samples may be collected to analyze for changes in liver enzymes and lipid profiles.
-
The dose at which significant toxicity is observed is recorded as the toxic dose.
-
2. Teratogenicity Assay
-
Objective: To assess the potential of a retinoid to cause birth defects.
-
Animal Model: Pregnant rodents (rats, mice) or rabbits.
-
Procedure:
-
The test retinoid is administered to pregnant animals during the period of organogenesis.
-
A range of doses is typically tested.
-
Fetuses are examined for external, visceral, and skeletal malformations.
-
The dose that produces a significant increase in malformations compared to a control group is the teratogenic dose. Arotinoid acid has been shown to be a potent teratogen.
-
Summary and Conclusion
The available data indicates that Arotinoid acid is a highly potent retinoid. However, this high potency is coupled with significant toxicity, particularly teratogenicity, resulting in a very low therapeutic index.[1] In an animal study, severe side effects were observed in hamsters at concentrations as low as 0.00001%.[1]
In contrast, other retinoids like isotretinoin and etretinate, while also carrying risks of toxicity and teratogenicity, have demonstrated a therapeutic window that allows for their clinical use in specific dermatological conditions.[3][6][7] Newer generations of retinoids are often developed with the aim of improving the therapeutic index by increasing efficacy and/or reducing side effects.
For researchers and drug development professionals, the key takeaway is the critical importance of the therapeutic index in the evaluation of new retinoid compounds. While high potency at the target receptor is desirable, it must be balanced against a favorable safety profile to be a viable therapeutic candidate. Future research should focus on developing retinoids with greater receptor selectivity and improved pharmacokinetic properties to enhance their therapeutic index.
References
- 1. [Isotretinoin in local treatment of acne and rosacea and animal experiment studies on isotretinoin and arotinoid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoic Acid and Its Derivatives in Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acitretin. A review of its pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topical retinoic acid reduces skin papilloma formation but resistant papillomas are at high risk for malignant conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Etretinate: pro and con. Risk-benefit analysis of systemic retinoid therapy in psoriasis and recent developments: free aromatic acid, arotinoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Nontargeted metabolomics to characterize the effects of isotretinoin on skin metabolism in rabbit with acne [frontiersin.org]
A Comparative Analysis of Arotinoid Acid and Retinol on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of arotinoid acid and retinol on gene expression. While both compounds are potent modulators of gene transcription through the retinoid signaling pathway, their distinct molecular structures and receptor affinities can lead to differential gene regulation. This comparison summarizes their mechanisms of action, presents available quantitative data on their effects, and outlines experimental protocols for their study.
Mechanism of Action: A Shared Pathway with Different Potencies
Both arotinoid acid and retinol exert their effects on gene expression by activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2][3] However, their mode of interaction with this pathway differs significantly.
Retinol , a precursor molecule, is metabolized intracellularly in a two-step enzymatic process to its active form, all-trans-retinoic acid (ATRA).[2][4][5] ATRA then binds to RARs with high affinity. There is also some evidence to suggest that retinol itself may have a direct, albeit less potent, regulatory role on gene expression.[6]
Arotinoid acid , a synthetic retinoid also known as TTNPB, is a potent and selective agonist for RARs.[7] Unlike retinol, it does not require metabolic conversion to an active form, allowing for a more direct and potent activation of the retinoid signaling pathway.
The binding of these ligands to RARs induces a conformational change in the receptor, leading to the formation of a heterodimer with an RXR.[8] This RAR-RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding event triggers the recruitment of co-activator proteins and the initiation of gene transcription, leading to changes in the expression of a wide array of genes involved in cellular proliferation, differentiation, and apoptosis.[2][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway for both arotinoid acid and retinol, and a general workflow for a comparative gene expression analysis.
Caption: Retinoid signaling pathway for arotinoid acid and retinol.
Caption: Workflow for comparing gene expression effects.
Quantitative Data on Gene Expression
Table 1: Summary of Retinoic Acid-Regulated Genes in Human Keratinocytes
| Functional Category | Representative Upregulated Genes | Representative Downregulated Genes |
| Cell Cycle & Proliferation | p21 (CDKN1A), GADD45A | Cyclin D1 (CCND1), c-Myc |
| Apoptosis | Caspase 9 (CASP9), BAX | BCL2 |
| Cell Adhesion & Extracellular Matrix | Integrin alpha 6 (ITGA6), Laminin alpha 3 (LAMA3) | Collagen type I alpha 1 (COL1A1) |
| Keratinocyte Differentiation | Keratin 13 (KRT13), Keratin 19 (KRT19) | Keratin 1 (KRT1), Keratin 10 (KRT10), Loricrin (LOR), Filaggrin (FLG) |
| Lipid Metabolism | Fatty acid synthase (FASN), Stearoyl-CoA desaturase (SCD) | |
| Retinoid Metabolism & Signaling | CRABP2, CYP26A1, RARβ |
Note: This table is a synthesis of data from multiple studies on the effects of retinoic acid and is intended to be representative, not exhaustive.
Experimental Protocols
The following provides a generalized experimental protocol for a comparative gene expression analysis of arotinoid acid and retinol in a cell culture model, such as human keratinocytes.
Cell Culture and Treatment
-
Cell Seeding: Plate human epidermal keratinocytes in appropriate culture medium and allow them to adhere and reach approximately 70-80% confluency.
-
Treatment Preparation: Prepare stock solutions of retinol and arotinoid acid (this compound) in a suitable solvent (e.g., DMSO). Further dilute the stock solutions in culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of solvent) must be included.
-
Treatment: Replace the culture medium with the prepared treatment media (vehicle, retinol, or arotinoid acid). A typical concentration range for in vitro studies is 1-10 µM for retinol and 10-100 nM for arotinoid acid, though this should be optimized for the specific cell line and experimental goals.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 24, 48 hours) to capture both early and late gene expression changes.
RNA Isolation and Quality Control
-
RNA Extraction: At each time point, harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Assessment: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples should have an A260/A280 ratio of ~2.0 and high RNA Integrity Number (RIN) scores (ideally >8).
Gene Expression Analysis (RNA-Sequencing)
-
Library Preparation: Prepare RNA-sequencing libraries from the high-quality total RNA samples using a standard protocol (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Quantify gene expression levels by counting the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify differentially expressed genes between the treatment groups (arotinoid acid vs. control, retinol vs. control, and arotinoid acid vs. retinol) using statistical packages like DESeq2 or edgeR.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using DAVID or GSEA) on the lists of differentially expressed genes to identify the biological processes and signaling pathways affected by each compound.
-
Validation of Gene Expression Changes
-
Quantitative Real-Time PCR (qRT-PCR): Validate the expression changes of a subset of key differentially expressed genes identified from the RNA-seq data using qRT-PCR. This provides an independent confirmation of the results.
Conclusion
Arotinoid acid and retinol both regulate gene expression through the RAR-mediated signaling pathway, but their different potencies and mechanisms of activation suggest they will have distinct impacts on the transcriptome. Arotinoid acid, as a direct and potent RAR agonist, is expected to induce a more rapid and robust transcriptional response compared to retinol, which requires metabolic activation. While direct comparative genomic data is limited, the existing body of research on retinoic acid provides a strong foundation for understanding the types of genes and pathways that are likely to be affected. The provided experimental framework offers a robust approach for researchers to directly compare the gene expression profiles of these two important retinoids in their specific experimental systems. Such studies are crucial for elucidating the nuanced biological effects of natural and synthetic retinoids and for the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Human Skin Aging and the Anti-Aging Properties of Retinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alteration of Gene Expression in Pathological Keratinization of the Ocular Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Gene Expression Profiling of Mouse Epidermal Keratinocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Combining phenotypic profiling and targeted RNA-Seq reveals linkages between transcriptional perturbations and chemical effects on cell morphology: Retinoic acid as an example - PMC [pmc.ncbi.nlm.nih.gov]
Arotinoid Acid vs. Fenretinide: An In Vivo Comparative Guide for Researchers
In the landscape of retinoid research for therapeutic applications, Arotinoid acid (also known as TTNPB) and Fenretinide (4-HPR) represent two distinct synthetic analogs of vitamin A. While both have been investigated for their potential in cancer therapy and prevention, the extent of their preclinical and clinical evaluation differs significantly. This guide provides a comprehensive in vivo comparison of Arotinoid acid and Fenretinide, presenting available experimental data, detailing mechanisms of action, and outlining experimental protocols to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences in Preclinical and Clinical Development
| Feature | Arotinoid Acid (this compound) | Fenretinide (4-HPR) |
| Primary Mechanism | Potent and selective Retinoic Acid Receptor (RAR) agonist.[1][2][3] | Induces apoptosis through both RAR-dependent and independent pathways, including generation of reactive oxygen species (ROS). |
| In Vivo Cancer Efficacy Data | Limited published data in preclinical cancer models. | Extensive preclinical data in various cancer models (breast, neuroblastoma, etc.). |
| Clinical Development | Primarily used as a research tool; not clinically developed for cancer due to high teratogenicity.[4] | Investigated in multiple clinical trials for cancer chemoprevention and treatment. |
| Primary Research Focus | Stem cell differentiation and as a potent RAR agonist in experimental biology.[1] | Cancer therapy and chemoprevention. |
In-Depth Comparison: Mechanism of Action and In Vivo Performance
Arotinoid Acid (this compound): A Potent but Experimentally Confined RAR Agonist
Arotinoid acid, or (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid (this compound), is a third-generation synthetic retinoid characterized by its high affinity and selectivity as a pan-agonist for retinoic acid receptors (RARs).[1][2][3] Its primary mechanism of action involves binding to RARs, which then form heterodimers with retinoid X receptors (RXRs). This complex binds to retinoic acid response elements (RAREs) on DNA, thereby modulating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.
Despite its potent RAR agonistic activity, in vivo studies of Arotinoid acid in cancer models are scarce in publicly available literature. Its development for clinical use in oncology has been hampered by its significant teratogenic potential.[4] Consequently, its application has been largely restricted to in vitro and in vivo studies focused on understanding retinoid signaling pathways and, more recently, in protocols for inducing pluripotent stem cells.
Fenretinide (4-HPR): A Clinically Investigated Retinoid with a Multifaceted Mechanism
Fenretinide, or N-(4-hydroxyphenyl)retinamide, is a synthetic derivative of retinoic acid that has undergone extensive preclinical and clinical investigation as a chemopreventive and therapeutic agent for various cancers. Unlike Arotinoid acid, Fenretinide's mechanism of action is multifaceted and not solely dependent on RAR activation.
Key aspects of Fenretinide's mechanism include:
-
RAR-Dependent and Independent Apoptosis: Fenretinide can induce apoptosis through classical RAR-mediated pathways. However, it also triggers apoptosis independently of these receptors.
-
Reactive Oxygen Species (ROS) Generation: A hallmark of Fenretinide's action is the induction of oxidative stress through the generation of ROS, which plays a crucial role in initiating apoptosis in cancer cells.
-
Ceramide Accumulation: Fenretinide has been shown to elevate intracellular levels of ceramides, which are lipid second messengers that can promote apoptosis.
These distinct mechanisms contribute to Fenretinide's broader spectrum of activity and potentially lower toxicity profile compared to more potent RAR agonists.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and the general workflow for in vivo evaluation, the following diagrams are provided.
Caption: Simplified signaling pathway of Fenretinide.
Caption: Simplified signaling pathway of Arotinoid Acid.
Caption: General experimental workflow for in vivo comparison.
Experimental Protocols
Exemplary In Vivo Protocol for Fenretinide in a Xenograft Mouse Model
-
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Acclimatize animals for at least one week prior to the study.
-
-
Cell Culture and Tumor Implantation:
-
Culture a human cancer cell line of interest (e.g., neuroblastoma, breast cancer) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.
-
-
Treatment Groups:
-
Randomize mice into treatment and control groups once tumors reach a palpable size (e.g., 50-100 mm³).
-
Control Group: Vehicle control (e.g., the solvent used to dissolve Fenretinide).
-
Treatment Group: Fenretinide administered at a predetermined dose and schedule (e.g., daily oral gavage).
-
-
Drug Preparation and Administration:
-
Prepare Fenretinide for administration. Due to its poor water solubility, it is often formulated in a lipid-based vehicle or as a suspension.
-
Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Monitor animal body weight and overall health status regularly.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
-
Statistical Analysis:
-
Compare tumor growth rates, final tumor weights, and survival data between the control and treatment groups using appropriate statistical tests (e.g., t-test, ANOVA, Kaplan-Meier survival analysis).
-
Summary and Conclusion
Arotinoid acid (this compound) and Fenretinide (4-HPR) are both synthetic retinoids with distinct pharmacological profiles and stages of development. Arotinoid acid is a potent, selective RAR agonist that has proven valuable as a research tool but has not been pursued for clinical cancer therapy due to its high teratogenicity. In contrast, Fenretinide exhibits a more complex mechanism of action, involving both RAR-dependent and independent pathways, and has a substantial body of preclinical and clinical data supporting its investigation as a cancer chemopreventive and therapeutic agent.
For researchers in drug development, the comparison highlights a trade-off between the high potency of a selective agonist like Arotinoid acid and the potentially more favorable therapeutic window of a multi-faceted agent like Fenretinide. The lack of in vivo cancer efficacy data for Arotinoid acid is a significant knowledge gap that would need to be addressed if it were ever to be considered for therapeutic development in this area. Future research could explore whether the potent differentiating effects of Arotinoid acid observed in vitro could be safely translated to in vivo cancer models, perhaps through novel delivery systems or combination therapies that mitigate its toxicity.
References
Arotinoid Acid Demonstrates Potent Anti-Proliferative Effects: A Comparative Analysis Using the BrdU Assay
For Immediate Release
[City, State] – [Date] – Researchers in the fields of oncology and drug development now have access to a comprehensive comparison guide validating the anti-proliferative effects of Arotinoid acid. This guide provides a detailed analysis of Arotinoid acid's performance against other retinoids, supported by experimental data and detailed protocols for the widely used Bromodeoxyuridine (BrdU) assay.
Arotinoid acid, a synthetic retinoid, has garnered significant interest for its potent anti-cancer properties. This guide offers an objective comparison of its efficacy, enabling researchers to make informed decisions in their drug discovery and development pipelines.
Comparative Anti-Proliferative Activity
Arotinoid acid has demonstrated superior anti-proliferative activity in various cancer cell lines when compared to other retinoids such as all-trans retinoic acid (ATRA). The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit cell proliferation by 50%. Lower IC50 values denote higher potency.
| Cell Line | Compound | IC50 (nM)[1] |
| Breast Cancer | ||
| MCF-7 (ER+) | Arotinoid Acid (Ro 40-8757) | 1.3 |
| All-trans RA | 180 | |
| ZR-75-1 (ER+) | Arotinoid Acid (Ro 40-8757) | 0.8 |
| All-trans RA | 250 | |
| MDA-MB-231 (ER-) | Arotinoid Acid (Ro 40-8757) | 2.4 |
| All-trans RA | >1000 | |
| Cervical Cancer | ||
| KB-3-1 | Arotinoid Acid (Ro 40-8757) | 0.5 |
| All-trans RA | >1000 | |
| Colorectal Cancer | ||
| CXF 243 | Arotinoid Acid (Ro 40-8757) | 3.2 |
| All-trans RA | 550 | |
| CXF 280 | Arotinoid Acid (Ro 40-8757) | 1.9 |
| All-trans RA | 600 |
Mechanism of Action: Induction of G1 Cell Cycle Arrest
Arotinoid acid exerts its anti-proliferative effects by inducing cell cycle arrest in the G1 phase. This is achieved through the modulation of key regulatory proteins. Upon binding to Retinoic Acid Receptors (RARs), Arotinoid acid initiates a signaling cascade that leads to the upregulation of the cyclin-dependent kinase inhibitor p21 and promotes the proteasomal degradation of cyclin D1. This dual action effectively halts the progression of the cell cycle from the G1 to the S phase, thereby inhibiting cell proliferation.
Experimental Protocol: BrdU Cell Proliferation Assay (Colorimetric)
The Bromodeoxyuridine (BrdU) assay is a widely used method for quantifying cell proliferation. It is based on the incorporation of the thymidine analog BrdU into the DNA of proliferating cells during the S phase of the cell cycle. The incorporated BrdU is then detected using a specific anti-BrdU antibody.
Materials:
-
Cell culture medium
-
96-well cell culture plates
-
Arotinoid acid and other test compounds
-
BrdU labeling reagent (10 mM)
-
FixDenat solution
-
Anti-BrdU-POD antibody solution
-
Substrate solution (TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Add 10 µL of various concentrations of Arotinoid acid or other test compounds to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the culture medium and add 200 µL of FixDenat solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the FixDenat solution and wash the wells three times with wash buffer. Add 100 µL of anti-BrdU-POD antibody solution to each well and incubate for 90 minutes at room temperature.
-
Substrate Reaction: Remove the antibody solution and wash the wells three times with wash buffer. Add 100 µL of substrate solution to each well and incubate for 5-30 minutes at room temperature, or until a color change is apparent.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated into the DNA, and thus to the level of cell proliferation.
This guide serves as a valuable resource for researchers investigating the anti-proliferative potential of Arotinoid acid and other novel therapeutic compounds. The provided data and protocols facilitate the standardized assessment of drug efficacy, accelerating the pace of cancer research.
References
Arotinoid Acid Induces G1 Cell Cycle Arrest: A Comparative Analysis Using Flow Cytometry
For Immediate Release
Arotinoid acid, a synthetic retinoid, demonstrates potent activity in arresting the cell cycle at the G1 phase, a critical checkpoint for cell proliferation. This guide provides a comparative analysis of Arotinoid acid's effect on cell cycle progression, supported by experimental data obtained through flow cytometry. The information presented here is intended for researchers, scientists, and drug development professionals investigating novel anti-proliferative agents.
Comparative Analysis of Cell Cycle Distribution
Retinoids are well-documented to induce G1 cell cycle arrest in various cancer cell lines. For instance, treatment of T-cell lymphoma cells with the synthetic retinoid AM80, which, like Arotinoid acid, is a specific ligand for the retinoic acid receptor alpha (RARα), leads to a significant increase in the percentage of cells in the G1 phase and a corresponding decrease in cells in the S and G2/M phases.
To illustrate the expected outcome of Arotinoid acid treatment, the following table presents hypothetical data based on typical retinoid effects, comparing a control group to cells treated with Arotinoid acid and a known retinoid, ATRA.
| Treatment Group | Percentage of Cells in G0/G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase |
| Control (Vehicle) | 45% | 35% | 20% |
| Arotinoid Acid (1 µM) | 75% | 15% | 10% |
| All-Trans Retinoic Acid (ATRA) (1 µM) | 70% | 20% | 10% |
This table presents expected, illustrative data for Arotinoid acid based on the known effects of other retinoids. Actual experimental results may vary.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
The following protocol outlines the key steps for analyzing cell cycle arrest induced by Arotinoid acid using propidium iodide (PI) staining and flow cytometry.[1]
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Arotinoid acid
-
All-Trans Retinoic Acid (ATRA) as a positive control
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of Arotinoid acid, ATRA, or vehicle control for a specified time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells.
-
Incubate the cells in ethanol for at least 30 minutes on ice or at -20°C for longer storage.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution containing RNase A. RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to generate a histogram of DNA content (PI fluorescence intensity).
-
Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mechanism of Action: Retinoid Signaling Pathway in Cell Cycle Arrest
Arotinoid acid, like other retinoids, exerts its effect on the cell cycle primarily through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).
// Edges Arotinoid -> CRABP [label="Binds"]; CRABP -> RAR [label="Translocates to Nucleus"]; RAR -> RXR [style=invis]; {rank=same; RAR; RXR} RAR -> RARE [label="Binds with RXR"]; RXR -> RARE [style=invis]; CoR -> RARE [label="Dissociates"]; CoA -> RARE [label="Recruits"]; RARE -> p21 [label="Upregulates"]; RARE -> CyclinD_CDK46 [label="Downregulates"]; p21 -> CyclinE_CDK2 [label="Inhibits"]; CyclinD_CDK46 -> pRb [label="Phosphorylates"]; CyclinE_CDK2 -> pRb [label="Phosphorylates"]; pRb -> E2F [label="Releases"]; E2F -> G1_Arrest [label="Promotes S Phase Entry (Inhibited)"]; CyclinD_CDK46 -> G1_Arrest [style=invis]; p21 -> G1_Arrest [style=invis];
// Invisible edges for layout Arotinoid -> {rank=same; Arotinoid; CRABP} [style=invis]; CRABP -> {rank=same; CRABP; RAR} [style=invis]; } Retinoid signaling pathway leading to G1 arrest.
Upon entering the cell, Arotinoid acid binds to cellular retinoic acid-binding proteins (CRABPs) and is transported to the nucleus. In the nucleus, it binds to the RAR/RXR heterodimer, which is bound to Retinoic Acid Response Elements (RAREs) on the DNA. This binding event causes a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activators. This complex then modulates the transcription of target genes involved in cell cycle control.
Key regulatory events include:
-
Upregulation of CDK inhibitors: The expression of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27, is increased. These proteins bind to and inhibit the activity of Cyclin/CDK complexes.
-
Downregulation of G1 Cyclins and CDKs: The expression and activity of G1-phase-specific cyclins (e.g., Cyclin D1) and their partner CDKs (CDK4, CDK6) are reduced.
-
Inhibition of Rb Phosphorylation: The retinoblastoma protein (pRb) remains in its active, hypophosphorylated state. This prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for S-phase entry.
The culmination of these events is a halt in the progression from the G1 to the S phase, resulting in G1 cell cycle arrest.
Experimental Workflow
The following diagram illustrates the workflow for analyzing cell cycle arrest induced by Arotinoid acid.
// Nodes Start [label="Start: Plate Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="Treat with Arotinoid Acid,\nATRA, or Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest and Fix Cells\n(70% Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stain [label="Stain with Propidium Iodide\n(contains RNase A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Flow Cytometry Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Interpretation:\nDetermine Cell Cycle Distribution\n(G0/G1, S, G2/M)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Treatment; Treatment -> Harvest; Harvest -> Stain; Stain -> Analysis; Analysis -> Data; Data -> End; } Workflow for cell cycle analysis.
This guide provides a framework for understanding and evaluating the effects of Arotinoid acid on cell cycle arrest. The provided experimental protocol and pathway information can serve as a valuable resource for researchers in the field of cancer biology and drug discovery.
References
A Comparative Analysis of Arotinoid Acid and BMS 453 in Retinoid Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two synthetic retinoids, Arotinoid acid (also known as TTNPB) and BMS 453. Both compounds interact with retinoic acid receptors (RARs) but exhibit distinct receptor subtype selectivities, leading to different downstream biological effects. This document summarizes their mechanisms of action, presents available quantitative data for comparison, outlines key experimental protocols, and visualizes their signaling pathways.
Introduction
Arotinoid acid and BMS 453 are synthetic small molecules designed to modulate the activity of retinoic acid receptors (RARs), which are ligand-activated transcription factors crucial in cellular processes like differentiation, proliferation, and apoptosis. While both are derivatives of retinoic acid, their differing affinities for RAR subtypes (RARα, RARβ, and RARγ) result in unique pharmacological profiles. Arotinoid acid is recognized as a potent pan-RAR agonist, activating all three subtypes. In contrast, BMS 453 displays a more complex profile, acting as an antagonist at RARα and RARγ receptors while functioning as an agonist for RARβ in vivo.[1][2] This differential activity has significant implications for their therapeutic applications and toxicological profiles.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Arotinoid acid and BMS 453, focusing on their binding affinities for RAR subtypes and their effects on cell proliferation. It is important to note that direct comparative studies with identical experimental conditions are limited.
Table 1: Retinoic Acid Receptor (RAR) Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (IC50, nM) | Binding Affinity (Kd, nM) | Reference |
| Arotinoid acid (this compound) | RARα | 3.8 | 2.5 | [3] |
| RARβ | 4.0 | 2.7 | [3] | |
| RARγ | 4.5 | 1.8 | [3] | |
| BMS 453 | RARα | Antagonist activity observed | Data not available | |
| RARβ | Agonist activity observed in vivo | Data not available | [1] | |
| RARγ | Antagonist activity observed | Data not available |
Table 2: Efficacy in Cell-Based Assays
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Arotinoid acid (this compound) | Data not available | Data not available | Data not available | Data not available | |
| BMS 453 | 184 and HMEC (normal breast cells) | [³H]-thymidine uptake | Growth Inhibition | ~40% inhibition at 1 µM | [4] |
Note: Direct comparative EC50 values for cell growth inhibition under the same experimental conditions for both compounds are not available in the reviewed literature.
Table 3: Toxicological Data
| Compound | Parameter | Value | Species | Reference |
| Arotinoid acid (this compound) | Teratogenicity | High | Not specified | [5] |
| Acute Toxicity (LD50) | 2.1112 mol/kg (predicted) | Rat | [6] | |
| BMS 453 | Testicular Toxicity | Observed at various doses | Rat, Rabbit | [7] |
Signaling Pathways
The distinct receptor subtype activities of Arotinoid acid and BMS 453 lead to the activation of different downstream signaling pathways.
Arotinoid Acid (this compound) Signaling Pathway
As a pan-RAR agonist, Arotinoid acid binds to and activates RARα, RARβ, and RARγ. This activation leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription.
References
- 1. ibl-international.com [ibl-international.com]
- 2. BMS-453 - XenWiki [wiki.xenbase.org]
- 3. This compound (Arotinoid Acid) | CAS:71441-28-6 | Potent RAR agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Arotinoid acid - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. BMS-189453, a novel retinoid receptor antagonist, is a potent testicular toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Arotinoid Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. Arotinoid acid, a potent synthetic retinoid, requires meticulous disposal procedures due to its hazardous properties, including skin and eye irritation, and potential reproductive toxicity.[1][2] Adherence to these guidelines is essential to protect personnel and the environment. This document provides a comprehensive, step-by-step guide for the safe disposal of arotinoid acid waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle arotinoid acid with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of solid arotinoid acid and the preparation of its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol for Arotinoid Acid Waste
The primary principle for the disposal of arotinoid acid is to treat it as a hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[1] The following steps outline the correct procedure for accumulating and preparing arotinoid acid waste for collection by an approved waste disposal service.
Step 1: Waste Segregation
Proper segregation is the first and most critical step. Arotinoid acid waste must be collected separately from other waste streams to avoid dangerous chemical reactions.[3][4]
-
Solid Waste: This includes unused or expired arotinoid acid powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any absorbent material used for cleaning up spills.
-
Liquid Waste: If arotinoid acid has been dissolved in a solvent, this solution must be collected as hazardous liquid waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.[5]
-
Empty Containers: Original containers of arotinoid acid should be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which it is soluble). The rinsate must be collected as hazardous liquid waste.[4][6] After rinsing, the container labels should be defaced, and the container can then be disposed of as non-hazardous glass or plastic waste, in accordance with institutional policy.[1][6]
Step 2: Waste Container Selection and Labeling
-
Container Selection: Use only compatible, leak-proof containers for waste collection.[7][8] For solid waste, a clearly labeled, sealable plastic bag or a wide-mouth plastic container is suitable. For liquid waste, use a chemical-resistant bottle, preferably the original container or one made of a compatible material.[4][9] All containers must have a secure, tight-fitting lid.[10]
-
Labeling: As soon as you begin accumulating waste, label the container clearly.[6][11] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Arotinoid Acid Waste" (and any solvents present in liquid waste)
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started
-
The name of the principal investigator and the laboratory location
-
Step 3: Waste Accumulation and Storage
-
Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.[8][10]
-
Keep waste containers closed at all times, except when adding waste.[1][6][8]
-
Ensure secondary containment, such as a chemical-resistant tray or bin, is used to capture any potential leaks or spills.[6]
-
Segregate the arotinoid acid waste container from incompatible materials.
Step 4: Arranging for Disposal
-
Once the waste container is full (do not overfill; leave at least 10% headspace for liquids), arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][11]
-
Follow all institutional procedures for requesting a waste pickup.
Quantitative Data Summary
While specific quantitative limits for disposal may vary by local regulations and institutional policies, the following table summarizes key hazard and handling information for arotinoid acid.
| Property | Value | Citation(s) |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH360: May damage fertility or the unborn child | [1] |
| CAS Number | 71441-28-6 | [1][6][10] |
| Molecular Formula | C₂₄H₂₈O₂ | [1][6] |
| Appearance | Solid, powder/crystalline | [2][6] |
| Storage Temperature | Desiccate at -20°C | [6] |
Experimental Protocols
There are no specific experimental protocols for the chemical neutralization of arotinoid acid in a standard laboratory setting prior to disposal. The recommended procedure is stabilization through containment and segregation, followed by professional disposal. Any attempt to neutralize or chemically alter the waste without a validated protocol could result in hazardous reactions or byproducts.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of arotinoid acid.
Caption: Workflow for the safe disposal of arotinoid acid waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. acewaste.com.au [acewaste.com.au]
- 8. research.columbia.edu [research.columbia.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Safe Handling and Disposal of Arotinoid Acid: A Procedural Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Arotinoid acid, a potent synthetic retinoid. Adherence to these procedures is critical to ensure personnel safety and environmental protection. Retinoids, as a class, are known to be powerful teratogens and may cause skin and eye irritation. All operations should be conducted under the assumption that Arotinoid acid possesses similar hazardous properties.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required equipment for various procedures involving Arotinoid acid.
| Operation | Required PPE | Specifications |
| Low-Risk Operations (e.g., handling sealed containers, working with dilute solutions in a closed system) | • Lab Coat• Safety Glasses• Chemical-Resistant Gloves | • Standard lab coat.• ANSI Z87.1 compliant safety glasses with side shields.• Nitrile gloves (double-gloving recommended). |
| High-Risk Operations (e.g., weighing or manipulating powder, preparing concentrated solutions, potential for aerosol generation) | • Full-Body Protection• Chemical Splash Goggles• Chemical-Resistant Gloves• Respiratory Protection | • Disposable coveralls or dedicated lab coat with elastic cuffs.• ANSI Z87.1 compliant chemical splash goggles.• Nitrile gloves (double-gloving recommended).• NIOSH-approved respirator with a P100 (or P3) particulate filter. A full-face respirator may be required based on risk assessment. |
Standard Operating Procedures
Strict adherence to the following step-by-step protocols is mandatory for all personnel handling Arotinoid acid.
Handling and Preparation Protocol
-
Designated Area: All work with Arotinoid acid, especially handling of the pure compound, must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a glove box.
-
Ventilation: Ensure adequate ventilation. For handling powders, a containment ventilated enclosure (CVE) or glove box is strongly recommended to prevent dust generation.
-
Personal Protective Equipment (PPE): Before entering the designated area, don the appropriate PPE as specified in the table above.
-
Weighing: If weighing the powdered form, do so within a fume hood or glove box on a tared and sealed container to minimize contamination.
-
Solution Preparation: When preparing solutions, add the Arotinoid acid powder to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.
-
Avoid Contamination: Use dedicated lab equipment (spatulas, glassware, etc.) for handling Arotinoid acid. If not possible, thoroughly decontaminate equipment after use.
-
Storage: Store Arotinoid acid in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
Arotinoid acid and all contaminated materials must be treated as hazardous waste.
-
Waste Segregation: Collect all disposable materials that have come into contact with Arotinoid acid (e.g., gloves, pipette tips, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Containerization: The primary waste container should be a robust, sealed plastic bag. This bag should then be placed in a secondary, rigid, and sealed container labeled "Hazardous Chemical Waste: Arotinoid Acid."
-
Surplus Material: Unused or expired Arotinoid acid must not be disposed of down the drain or in regular trash. It should be collected in its original or a suitable sealed container for hazardous waste disposal.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations. Incineration at a permitted facility is often the preferred method for potent pharmaceutical compounds.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow for Safe Handling of Arotinoid Acid
Caption: Workflow for the safe handling of Arotinoid acid from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
